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  • Product: 2,6-Dimethoxy-3-chlorophenol
  • CAS: 18113-22-9

Core Science & Biosynthesis

Foundational

2,6-Dimethoxy-3-chlorophenol physical and chemical properties

An In-Depth Technical Guide to 2,6-Dimethoxy-3-chlorophenol Introduction: A Niche Building Block in Synthetic Chemistry 2,6-Dimethoxy-3-chlorophenol is a substituted aromatic compound belonging to the class of halogenate...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2,6-Dimethoxy-3-chlorophenol

Introduction: A Niche Building Block in Synthetic Chemistry

2,6-Dimethoxy-3-chlorophenol is a substituted aromatic compound belonging to the class of halogenated phenols. Its structure, featuring a hydroxyl group, two activating methoxy groups, and a deactivating chloro group on a benzene ring, makes it a molecule of interest for synthetic chemists. While not as extensively documented as some common phenols, its unique substitution pattern offers specific reactivity profiles that can be harnessed in the synthesis of more complex molecules. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the known and inferred physical and chemical properties of 2,6-Dimethoxy-3-chlorophenol, its potential synthetic pathways, and its applications as a chemical intermediate.

PART 1: Molecular Structure and Physicochemical Properties

The foundational characteristics of a chemical compound dictate its behavior in both storage and reaction environments. The properties of 2,6-Dimethoxy-3-chlorophenol are determined by the interplay of its hydroxyl, methoxy, and chlorine functional groups.

Core Structural and Physical Data

Quantitative data for 2,6-Dimethoxy-3-chlorophenol is sparse in the literature. The following table consolidates available information and provides estimated values based on structurally similar compounds like 2,6-dimethoxyphenol and other chlorinated phenols.

PropertyValue / DescriptionSource / Basis
CAS Number 18113-22-9[1]
Molecular Formula C₈H₉ClO₃[1]
Molecular Weight 188.61 g/mol [1]
Appearance Likely an off-white to brown crystalline solid.Inferred from related compounds like 2-chloro-6-methoxyphenol[2] and 2,6-dimethoxyphenol.[3][4]
Melting Point Not specified. Likely higher than 2,6-dimethoxyphenol (50-57 °C) due to halogenation.[4]-
Boiling Point Not specified. Likely >200 °C.Inferred from related dichlorophenols and dimethoxyphenols.[5][6]
Solubility Expected to have low solubility in water and good solubility in organic solvents like ethanol, ether, and acetone.Based on general properties of chlorophenols.[6][7][8]

PART 2: Chemical Reactivity and Synthetic Profile

The reactivity of 2,6-Dimethoxy-3-chlorophenol is governed by its functional groups: the acidic phenol, the electron-donating methoxy groups, and the electron-withdrawing chlorine atom.

Key Reactive Sites and Transformations

The molecule's structure suggests several potential reaction pathways that are crucial for its use as a synthetic intermediate.

  • Phenolic Hydroxyl Group : As a weak acid, the hydroxyl group is the primary site for reactions such as deprotonation with a base, O-alkylation to form ethers, and esterification to form esters.

  • Aromatic Ring : The ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the hydroxyl and two methoxy groups. The chlorine atom, while deactivating, will also influence the position of incoming electrophiles. The most probable sites for substitution are the positions para and ortho to the powerful hydroxyl directing group.

  • Chlorine Atom : The chlorine atom is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions or if the ring is further activated.

Below is a diagram illustrating the principal reactive zones of the molecule.

G cluster_molecule 2,6-Dimethoxy-3-chlorophenol cluster_reactivity Key Reactive Zones mol hydroxyl Phenolic -OH (Acidic, O-Alkylation, Esterification) hydroxyl->mol ring Aromatic Ring (Electrophilic Substitution) ring->mol chloro Chloro Group (Generally Unreactive) chloro->mol

Caption: Key reactive sites on the 2,6-Dimethoxy-3-chlorophenol molecule.

Plausible Synthetic Route

A logical and common method for the synthesis of chlorinated phenols is the direct chlorination of the corresponding phenol precursor.[9] In this case, 2,6-Dimethoxy-3-chlorophenol could be synthesized via the regioselective chlorination of 2,6-dimethoxyphenol. The choice of chlorinating agent and catalyst is critical to control the position of chlorination and prevent over-chlorination. Agents like sulfuryl chloride (SO₂Cl₂) are often employed for such transformations.[9]

The workflow for this proposed synthesis is outlined below.

G start Start: 2,6-Dimethoxyphenol (Substrate) reaction Chlorination Reaction (Solvent, controlled temp.) start->reaction reagent Chlorinating Agent (e.g., SO₂Cl₂) reagent->reaction catalyst Catalyst (Lewis Acid, e.g., AlCl₃) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup Quench purify Purification (Crystallization/Chromatography) workup->purify Crude Product product Product: 2,6-Dimethoxy-3-chlorophenol purify->product Pure Product

Caption: Proposed workflow for the synthesis of 2,6-Dimethoxy-3-chlorophenol.

PART 3: Applications in Research and Drug Development

Chlorophenols are established intermediates in the synthesis of a wide array of commercial products, including pharmaceuticals, antiseptics, pesticides, and dyes.[7][9]

  • Scaffold for Bioactive Molecules : The structure of 2,6-Dimethoxy-3-chlorophenol serves as a versatile scaffold. The hydroxyl group can be used as a handle to link to other moieties, while the substitution pattern on the aromatic ring can be further modified to tune the electronic and steric properties of a target molecule.

  • Intermediate in Multi-step Synthesis : This compound is a valuable building block. For instance, related dihydroisoquinoline structures, which can be derived from such phenolic precursors, have been investigated for a range of biological activities, including cardiovascular and anti-inflammatory effects.[10]

  • Precursor to Complex Natural Products : The specific arrangement of functional groups can be strategic in the total synthesis of complex natural products or their analogues.

PART 4: Safety, Handling, and Storage

  • Potential Hazards : Based on analogous compounds, 2,6-Dimethoxy-3-chlorophenol should be treated as harmful if ingested or inhaled and as an irritant to the skin, eyes, and respiratory system.[3][11] Concentrated exposure to chlorophenols can cause severe irritation and burns.[7] Upon combustion, it may produce toxic and corrosive fumes, including carbon oxides and hydrogen chloride gas.[12][13]

  • Recommended Handling Procedures :

    • Always handle this compound in a well-ventilated area or a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

    • Avoid breathing dust or vapors.

    • Wash hands thoroughly after handling.

  • Storage : Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[3]

Conclusion

2,6-Dimethoxy-3-chlorophenol is a specialized chemical intermediate with significant potential in organic synthesis. While comprehensive data on this specific isomer is limited, a thorough understanding of its properties and reactivity can be extrapolated from the well-documented behavior of its constituent functional groups and related compounds. Its unique structure provides a valuable platform for the development of novel compounds, particularly in the fields of medicinal chemistry and materials science. As with any chemical, it must be handled with appropriate care, following safety guidelines derived from similar hazardous materials.

References

  • International Labour Organization (ILO) and World Health Organization (WHO). (2021). ICSC 0590 - 2,3,6-TRICHLOROPHENOL. INCHEM. [Link]

  • Loba Chemie. (2017). 2,6-DIMETHOXYPHENOL EXTRA PURE MSDS. [Link]

  • ZDHC MRSL. Chlorophenols. [Link]

  • Smith, K., et al. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI. [Link]

  • PubChem. 2,3,6-Trichlorophenol. National Center for Biotechnology Information. [Link]

  • Google Patents. CN105272829A - Synthetic method for 2,6-dichlorophenol.
  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Chlorophenols (di, tri, tetra). [Link]

  • PubChem. 2,6-Dimethoxyphenol. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2024). Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. [Link]

  • Google Patents. CN106631714A - Method for synthesizing 2,6-dimethoxyphenol.
  • National Center for Biotechnology Information. Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa. [Link]

  • Google Patents. CN1035324C - Process for production of 2,6-dichlorophenol by using O-chlorophenol.
  • Google Patents. CN104098449B - A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol.
  • 孟成科技(上海)有限公司. 2,6-二甲氧基-3-氯苯酚. [Link]

  • Wikipedia. 2,6-二氯苯酚. [Link]

  • Pharmaffiliates. CAS No : 59614-95-8 | Chemical Name : 4-Chlorothiophene-2-carboxylic Acid. [Link]

  • Wikipedia. 2,6-Xylenol. [Link]

  • Organic Syntheses. 2,6-dichlorophenol. [Link]

  • National Center for Biotechnology Information. (2014). Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride. [Link]

  • National Center for Biotechnology Information. (2022). Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum. [Link]

  • Edvotek. DPIP (2,6-dichlorophenol-indophenol) - Safety Data Sheet. [Link]

  • Carl ROTH. Safety Data Sheet: 2,6-Dichlorophenolindophenol. [Link]

  • Cheméo. Chemical Properties of Phenol, 2,6-dichloro- (CAS 87-65-0). [Link]

Sources

Exploratory

Molecular Architecture, Mass Spectrometry, and Physicochemical Profiling of 2,6-Dimethoxy-3-chlorophenol

Target Audience: Analytical Chemists, Atmospheric Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of analytical chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Atmospheric Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of analytical chemistry and atmospheric modeling, 2,6-Dimethoxy-3-chlorophenol (also known as 3-chloro-2,6-dimethoxyphenol; CAS: 18113-22-9) serves as a critical target analyte and benchmark molecule. Structurally, it is a halogenated derivative of syringol (2,6-dimethoxyphenol)—a primary pyrolytic product of hardwood lignin. The chlorination at the 3-position fundamentally alters its electronic distribution, acidity, and phase-partitioning behavior.

As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. Here, we will dissect the causality behind its physicochemical properties, explore its mass spectrometric fragmentation logic, and establish self-validating experimental workflows for its quantification and thermodynamic profiling.

Molecular Architecture & Structural Elucidation

The physical behavior of 2,6-dimethoxy-3-chlorophenol is entirely dictated by the steric and electronic interplay of its functional groups.

  • Chemical Identity: Formula C8​H9​ClO3​ |

  • Canonical SMILES: COc1ccc(Cl)c(OC)c1O

The Causality of Steric Hindrance and Inductive Effects

The phenolic hydroxyl (-OH) group at the C1 position is flanked by two bulky methoxy (-OCH 3​ ) groups at C2 and C6. This creates a highly sterically hindered environment, which significantly limits the molecule's ability to form extensive intermolecular hydrogen bond networks.

Simultaneously, the chlorine atom at the C3 position exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the aromatic ring, stabilizing the phenoxide anion and slightly lowering the pKa of the molecule compared to unsubstituted syringol. Consequently, this unique architecture results in a surprisingly low Topological Polar Surface Area (TPSA) and drives its preference for the condensed aerosol phase in atmospheric models.

Table 1: Physicochemical and Structural Parameters

Data synthesized from.

ParameterValueCausality / Significance
Molar Mass 188.608 g/mol Standard molecular weight for stoichiometric and partitioning calculations.
Exact Mass 188.0240 g/mol Critical target for High-Resolution Mass Spectrometry (HRMS) identification.
XLogP3 2.1Indicates moderate lipophilicity; drives secondary organic aerosol (SOA) partitioning.
TPSA 38.7 ŲLow polar surface area due to methoxy shielding; limits aqueous solubility.
Vapour Pressure 0.52–7.1 PaExtremely low volatility at ambient temps (293–323 K); dictates condensed-phase preference.

Mass Spectrometry & Isotopic Profiling

In mass spectrometry, 2,6-dimethoxy-3-chlorophenol provides a highly diagnostic signature. The presence of a single chlorine atom acts as an inherent isotopic tag, yielding a characteristic M and M+2 isotopic pattern in a ~3:1 ratio (due to 35Cl and 37Cl ).

Table 2: Diagnostic MS Fragments (Electron Ionization)
m/zIon TypeNeutral LossMechanistic Rationale
188 / 190 [M]⁺NoneRobust molecular ion stabilized by the highly conjugated aromatic ring.
173 / 175 [M - CH 3​ ]⁺15 Da (CH 3​ •)Homolytic cleavage of the methoxy group, forming a stable quinoid-type cation.
145 / 147 [M - CH 3​
  • CO]⁺
28 Da (CO)Ring contraction and loss of carbon monoxide from the quinoid intermediate.
153 [M - Cl]⁺35 Da (Cl•)Cleavage of the C-Cl bond, driven by the stability of the dimethoxyphenyl cation.
Visualization: MS Fragmentation Logic

MS_Fragmentation M Molecular Ion [M]+ m/z 188 (100%) m/z 190 (33%) F1 Fragment Ion m/z 173 / 175 M->F1 - CH3• (-15 Da) F3 Fragment Ion m/z 153 M->F3 - Cl• (-35 Da) F2 Fragment Ion m/z 145 / 147 F1->F2 - CO (-28 Da)

Fig 1: Primary Electron Ionization (EI) mass spectrometry fragmentation pathways.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, analytical workflows must be designed as self-validating systems. Below are the definitive protocols for structural confirmation and thermodynamic profiling.

Protocol 1: GC-MS Analysis for Structural Confirmation

Because the sterically hindered hydroxyl group can interact with active sites in the GC column lining (causing severe peak tailing), derivatization is mandatory.

  • Sample Preparation: Dissolve 1.0 mg of 2,6-dimethoxy-3-chlorophenol in 1.0 mL of anhydrous pyridine.

  • Catalytic Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

    • Causality: The bulky methoxy groups shield the OH. The 1% TMCS acts as a critical Lewis acid catalyst to drive the silylation of this hindered phenol to completion.

  • Incubation: Heat the sealed vial at 70°C for 30 minutes.

  • Injection & Analysis: Inject 1 µL into the GC-MS (split ratio 10:1) using a non-polar capillary column (e.g., DB-5MS).

  • System Validation: Monitor the mass shift. A successful derivatization will shift the base molecular ion from m/z 188.02 to m/z 260.06 (addition of the Trimethylsilyl group, +72 Da). If m/z 188 persists, the derivatization has failed.

Protocol 2: Knudsen Effusion Mass Spectrometry (KEMS)

Accurate vapour pressure data is paramount for modeling atmospheric organic aerosols . Traditional ebulliometry fails for low-volatility compounds like 2,6-dimethoxy-3-chlorophenol. KEMS is the gold standard.

  • System Calibration: Load a reference standard (e.g., solid benzoic acid) into the titanium Knudsen cell. Measure the ion current to establish the machine sensitivity constant ( k ).

  • Sample Loading: Introduce ~50 mg of the analyte into the cell. Seal the cell, leaving only the microscopic effusion orifice (diameter ~0.5 mm) open.

  • Isothermal Equilibration: Evacuate the chamber to high vacuum ( <10−6 Torr). Stabilize the cell temperature within 293.15–323.15 K using a PID controller.

    • Causality: Vapour pressure is exponentially dependent on temperature (Clausius-Clapeyron equation). A thermal fluctuation of just 1 K can induce a >10% error in the calculated partial pressure.

  • Effusion Validation (The Knudsen Check): Calculate the Knudsen number ( Kn=λ/d , where λ is the mean free path of the vapor and d is the orifice diameter).

    • Self-Validation: Ensure Kn>10 . This guarantees ideal molecular flow (molecules collide with walls, not each other), validating the use of the ideal gas law in subsequent calculations.

  • Data Acquisition: Record the steady-state ion current ( I ) for m/z 188. Calculate the partial pressure ( P ) using P=k⋅I⋅T .

Visualization: KEMS Workflow

KEMS_Workflow S1 1. Sample Equilibration Isothermal Knudsen Cell S2 2. Molecular Effusion Vacuum Orifice (Kn > 10) S1->S2 Sub-cooled vapor S3 3. Ionization Electron Impact Source S2->S3 Molecular beam S4 4. Mass Detection Quadrupole / TOF Analyzer S3->S4 Ion current (I) S5 5. Thermodynamic Calc Clausius-Clapeyron Plot S4->S5 P = k·I·T

Fig 2: Knudsen Effusion Mass Spectrometry (KEMS) self-validating workflow.

References

  • Title: 3-chloro-2,6-dimethoxyphenol - Compound Summary Source: PubChem, National Library of Medicine URL: [Link]

  • Title: The critical assessment of vapour pressure estimation methods for use in modelling the formation of atmospheric organic aerosol Source: Atmospheric Chemistry and Physics (ACP), European Geosciences Union URL: [Link]

Foundational

Environmental Degradation Pathways of 2,6-Dimethoxy-3-chlorophenol: A Mechanistic and Methodological Guide

Executive Summary 2,6-Dimethoxy-3-chlorophenol (commonly referred to as 3-chlorosyringol) is a recalcitrant halogenated aromatic compound. It primarily enters the environment as a byproduct of the chlorine bleaching of l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,6-Dimethoxy-3-chlorophenol (commonly referred to as 3-chlorosyringol) is a recalcitrant halogenated aromatic compound. It primarily enters the environment as a byproduct of the chlorine bleaching of lignin in the pulp and paper industry, as well as through the chlorination of naturally occurring dissolved organic matter (DOM) during water disinfection[1]. The presence of two electron-donating methoxy groups and an electron-withdrawing chlorine atom on the phenolic ring creates a unique stereoelectronic profile that dictates its environmental persistence. This whitepaper details the core degradation pathways of 2,6-dimethoxy-3-chlorophenol, providing researchers and environmental scientists with mechanistic insights and self-validating experimental protocols to study its environmental fate.

Physicochemical Profile & Environmental Fate

The environmental behavior of 2,6-dimethoxy-3-chlorophenol is governed by its functional groups. The methoxy groups at the 2 and 6 positions provide significant steric hindrance around the phenolic hydroxyl group, limiting direct electrophilic attack. Meanwhile, the chlorine atom at the 3-position lowers the pKa of the hydroxyl group and alters the standard redox potential of the molecule. When exposed to chlorine oxidants (such as sodium hypochlorite in water treatment), syringol derivatives can undergo further transformation, forming highly stable chlorinated intermediates[2]. Consequently, the compound resists spontaneous hydrolysis and requires specific biological or advanced catalytic pathways for complete mineralization.

Mechanistic Degradation Pathways

Aerobic Microbial Oxidation (Demethoxylation & Ring Cleavage)

Under aerobic conditions, specialized bacteria utilize monooxygenases and dioxygenases to initiate degradation. Because of the steric hindrance of the 2,6-dimethoxy configuration, the primary initial step is O-demethylation or demethoxylation, a process requiring NADH and molecular oxygen[3]. This enzymatic action converts the parent compound into 3-chloro-5-methoxycatechol or 3-chlorocatechol derivatives[4]. Following demethoxylation, the catechol intermediate undergoes intradiol (ortho) or extradiol (meta) ring cleavage, eventually funneling the carbon skeleton into the tricarboxylic acid (TCA) cycle for complete mineralization.

Anaerobic Reductive Dechlorination (Halorespiration)

In anoxic environments (e.g., deep soil, sediments), 2,6-dimethoxy-3-chlorophenol serves as a terminal electron acceptor for halorespiring bacterial consortia. Reductive dehalogenases catalyze the hydrogenolysis of the carbon-chlorine bond, replacing the chlorine atom with a hydrogen atom[5]. This yields syringol (2,6-dimethoxyphenol). This reductive step is critical: the removal of the halogen significantly reduces the compound's toxicity and increases its susceptibility to downstream anaerobic fermentation or rapid aerobic mineralization upon re-oxygenation.

Enzymatic Oxidative Coupling (Humification)

A major abiotic/enzymatic detoxification pathway in soils involves extracellular oxidoreductases, such as laccases and peroxidases, secreted by white-rot fungi. These enzymes oxidize the phenolic hydroxyl group to a reactive phenoxy radical. In the presence of natural humic constituents (e.g., syringaldehyde, catechol), these radicals undergo rapid non-enzymatic cross-coupling[6]. This process polymerizes the chlorinated phenol into insoluble humic-like macromolecules, effectively immobilizing and detoxifying the pollutant within the soil matrix.

Pathway Visualization

Pathway Parent 2,6-Dimethoxy-3-chlorophenol (Recalcitrant Xenobiotic) Anaerobic Anaerobic Reductive Dechlorination Parent->Anaerobic Halorespiring Bacteria (Electron Acceptor) Aerobic Aerobic Microbial Oxidation Parent->Aerobic Monooxygenases (O2, NADH) Abiotic Enzymatic/Abiotic Oxidative Coupling Parent->Abiotic Laccase/Peroxidase + Humic Precursors Syringol Syringol (2,6-Dimethoxyphenol) Anaerobic->Syringol -Cl, +H Catechol 3-Chloro-5-methoxycatechol (Demethoxylation) Aerobic->Catechol -CH3OH Oligomers Humic-Bound Oligomers (Detoxification) Abiotic->Oligomers Radical Cross-Coupling Mineralization Ring Cleavage & Mineralization (CO2 + H2O) Syringol->Mineralization Catechol->Mineralization

Figure 1: Divergent environmental degradation pathways of 2,6-Dimethoxy-3-chlorophenol.

Quantitative Kinetic Data

The following table summarizes the comparative degradation kinetics of 2,6-dimethoxy-3-chlorophenol across different environmental pathways.

Degradation PathwayCatalyst / Biological AgentPrimary MechanismEstimated Half-Life (t1/2)Major Intermediates
Aerobic Oxidation Sphingomonas spp. / MonooxygenasesDemethoxylation & Ring Cleavage4 - 10 days3-Chloro-5-methoxycatechol
Anaerobic Dechlorination Halorespiring ConsortiaReductive Hydrogenolysis14 - 28 daysSyringol (2,6-Dimethoxyphenol)
Enzymatic Coupling Laccase + SyringaldehydeRadical Cross-Coupling1 - 3 hoursHumic-bound oligomers
Abiotic Photodegradation UV / HOClElectrophilic Substitution< 30 minutesChlorinated quinones

Experimental Workflows & Self-Validating Protocols

To rigorously study these degradation pathways, researchers must employ self-validating experimental designs. Below are two field-proven protocols.

Protocol A: Laccase-Mediated Oxidative Coupling Assay

This protocol measures the humification potential of the compound. Laccase is selected over peroxidase because it utilizes ambient O₂ as an electron acceptor, eliminating the need for H₂O₂ and preventing confounding Fenton-type side reactions. Syringaldehyde is used as a natural mediator to facilitate cross-coupling[6].

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a 0.5 mM solution of 2,6-dimethoxy-3-chlorophenol in 50 mM sodium acetate buffer. Causality: The buffer is poised at pH 5.6 to match the optimal catalytic activity range of fungal laccase.

  • Mediator Addition: Add 0.3 mM of syringaldehyde to the reaction mixture.

  • Enzyme Initiation: Introduce laccase (e.g., from Trametes versicolor) to achieve a final activity of 1.5 U/mL.

  • Incubation: Incubate the mixture at 25°C in the dark at 150 rpm. Causality: Darkness prevents variable abiotic photodegradation.

  • Reaction Quenching: At designated time intervals (e.g., 1h, 3h, 24h), extract 1 mL aliquots and immediately mix with 1 mL of methanol containing 1% formic acid. Causality: Methanol instantly denatures the enzyme, halting the reaction precisely. Formic acid keeps the phenolic hydroxyls protonated, maximizing retention during reverse-phase HPLC.

  • Quantification: Analyze via HPLC-UV or LC-MS/MS.

Self-Validation System:

  • Abiotic Control: Run a parallel assay using heat-denatured laccase (boiled for 15 mins). This ensures that any disappearance of the parent compound is strictly enzymatic, not due to volatilization or sorption to glassware.

  • Mass Balance Check: Add 4-chlorophenol as an internal standard post-quenching to validate extraction efficiency.

Workflow S1 1. Substrate Prep 0.5 mM in Acetate Buffer (pH 5.6) S2 2. Mediator Addition 0.3 mM Syringaldehyde S1->S2 S3 3. Enzyme Initiation Laccase (1.5 U/mL) S2->S3 S4 4. Incubation 25°C, 150 rpm, Dark S3->S4 S5 5. Quenching 1:1 Methanol + 1% Formic Acid S4->S5 S6 6. Quantification HPLC-UV/MS Analysis S5->S6

Figure 2: Self-validating experimental workflow for laccase-mediated oxidative coupling.

Protocol B: Anaerobic Reductive Dechlorination Microcosm

This protocol isolates the halorespiration pathway.

Step-by-Step Methodology:

  • Media Preparation: Prepare an anoxic mineral salts medium. Boil the medium and purge with N₂/CO₂ (80:20) to strip dissolved oxygen.

  • Redox Poising: Add Titanium(III) citrate (1 mM) as a reducing agent. Causality: Titanium(III) citrate poises the redox potential (Eh < -200 mV) without providing a fermentable carbon source that could outcompete the target compound, avoiding the precipitation issues associated with sulfide.

  • Indicator Addition: Add resazurin (1 mg/L). Causality: Resazurin acts as a visual redox indicator, turning from pink to colorless when strictly anaerobic conditions are achieved.

  • Inoculation: In an anaerobic chamber, inoculate serum bottles with 10% (v/v) anaerobic digester sludge or specific halorespiring consortia.

  • Spiking: Spike with 2,6-dimethoxy-3-chlorophenol to a final concentration of 50 µM. Seal with thick butyl rubber stoppers.

  • Sampling: Periodically withdraw liquid samples using gas-tight syringes for GC-MS analysis of the dechlorinated syringol product.

Self-Validation System:

  • Sterile Control: Autoclaved biomass controls for abiotic dechlorination.

  • Viability Control: Monitor headspace methane production via GC-FID. Continuous methanogenesis proves the anaerobic consortium remains metabolically active and hasn't been fatally toxified by the chlorinated phenol.

References

  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Transformation of phenol, catechol, guaiacol and syringol exposed to sodium hypochlorite Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Microbial Degradation of Chlorinated Phenols Source: ResearchGate URL:[Link]

  • From Pulp to Aromatic Products: Reaction Pathways of Lignin Depolymerization Source: ACS Publications URL:[Link]

  • Biodegradability of chlorinated aromatic compounds Source: Euro Chlor URL:[Link]

  • Effect of Humic Constituents on the Transformation of Chlorinated Phenols and Anilines in the Presence of Oxidoreductive Enzymes or Birnessite Source: ACS Publications URL:[Link]

Sources

Exploratory

Role of 2,6-Dimethoxy-3-chlorophenol in atmospheric organic aerosols

The Atmospheric Fate and Toxicological Impact of 2,6-Dimethoxy-3-chlorophenol in Biomass Burning Aerosols Executive Summary The combustion of biomass represents a massive source of atmospheric volatile organic compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

The Atmospheric Fate and Toxicological Impact of 2,6-Dimethoxy-3-chlorophenol in Biomass Burning Aerosols

Executive Summary

The combustion of biomass represents a massive source of atmospheric volatile organic compounds (VOCs) and particulate matter. Among these emissions, methoxyphenols derived from lignin pyrolysis act as critical precursors to Secondary Organic Aerosol (SOA). This technical guide explores the atmospheric chemistry, phase partitioning, and toxicological implications of 2,6-Dimethoxy-3-chlorophenol (3-chlorosyringol), a chlorinated tracer formed during the combustion of chloride-rich biomass. Designed for atmospheric researchers and respiratory drug development professionals, this whitepaper provides authoritative grounding on multiphase aerosol kinetics and offers field-proven, self-validating methodologies for characterizing its impact on pulmonary health.

Introduction: Lignin Pyrolysis and Chlorinated Methoxyphenols

Biomass burning organic aerosols (BBOA) are highly complex mixtures that significantly impact global climate and air quality, as detailed in 1[1]. The thermal degradation of hardwood lignin releases large quantities of syringol (2,6-dimethoxyphenol). When biomass containing high chloride concentrations (such as agricultural waste or coastal wood) is burned, syringol undergoes rapid electrophilic substitution in the gas and particle phases to form 2,6-dimethoxy-3-chlorophenol.

Understanding the atmospheric aging of this specific chlorinated phenol is vital, as diurnal aging processes drastically enhance the aerosol's oxidative potential (OP) and secondary mass yields[2].

Physicochemical Properties and Phase Partitioning

To accurately model the atmospheric lifetime of 3-chlorosyringol, its thermodynamic properties must be quantified. The addition of a chlorine atom to the aromatic ring increases the molecular weight and alters the hydrogen-bonding network, significantly reducing its vapor pressure compared to non-chlorinated analogs. This drives the molecule toward the condensed particulate phase.

Table 1: Physicochemical and Thermodynamic Properties of 3-Chlorosyringol

PropertyValueReference
CAS Number 18113-22-9[Guidechem][3]
Molecular Formula C8H9ClO3[Guidechem][3]
Molecular Weight 188.61 g/mol [Guidechem][3]
Vapor Pressure (298.15 K) 0.788 ± 0.001 Pa[ACS Publications][4]
Enthalpy of Vaporization (ΔHvap) 68.6 kJ/mol[ACS Publications][4]
XLogP3 (Lipophilicity) 2.1[Guidechem][3]

Multiphase Chemistry and SOA Formation

Once emitted, 3-chlorosyringol partitions dynamically between the gas phase and aerosol liquid water. In cloudy environments, highly soluble multifunctional phenols dissolve almost entirely into cloud droplets, where aqueous-phase reactions dominate SOA formation, often exceeding known gas-phase chemistry[5].

Furthermore, BBOA particles act as a reservoir of reactive triplet excited states (3BBOA*). Under solar irradiation, highly substituted phenols react aggressively with these triplet states, driving multiphase sulfate formation and yielding low-volatility, light-absorbing brown carbon (BrC)[6]. As these aerosols age, particularly through oxidation by nitrate radicals (NO3) or hydroxyl radicals (OH), they form highly viscous SOA phases that resist internal mixing and prolong the atmospheric transport of trapped pollutants[7].

G Lignin Hardwood Lignin Combustion Syringol Syringol (Gas Phase) Lignin->Syringol Pyrolysis Chlorosyringol 3-Chlorosyringol (2,6-Dimethoxy-3-chlorophenol) Syringol->Chlorosyringol Multiphase Chlorination Cl_Radical Chlorine Radicals / HOCl Cl_Radical->Chlorosyringol CloudWater Aerosol Liquid Water (Cloud Partitioning) Chlorosyringol->CloudWater Dissolution TripletState Triplet Excited States (3BBOA*) & OH Radicals CloudWater->TripletState Photoactivation SOA Secondary Organic Aerosol (Highly Viscous BrC) TripletState->SOA Aqueous Oxidation ROS Reactive Oxygen Species (Pulmonary Toxicity) SOA->ROS Inhalation / Aging

Atmospheric formation and SOA partitioning pathway of 3-chlorosyringol.

Toxicological Implications for Drug Development

For drug development professionals—particularly those designing inhaled therapeutics for asthma or Chronic Obstructive Pulmonary Disease (COPD)—BBOA presents a complex environmental baseline that exacerbates respiratory conditions. Chlorinated phenols like 3-chlorosyringol exhibit enhanced lipophilicity (XLogP3 ~2.1)[3], allowing them to deeply penetrate the lung surfactant layer. Photochemical aging during daytime oxidation promotes particle-bound ROS production, doubling the oxidative potential of the aged aerosols and driving severe acute inflammation in the pulmonary epithelium[2].

Experimental Methodologies: Aerosol Characterization

As a Senior Application Scientist, I emphasize that experimental protocols must be grounded in causality and designed as self-validating systems. Below are the definitive workflows for generating 3-chlorosyringol SOA and assessing its in vitro toxicity.

Protocol 1: Environmental Chamber Simulation of 3-Chlorosyringol Oxidation
  • Step 1: Chamber Passivation and Background Validation

    • Action: Flush a 10 m³ Teflon chamber with purified air and irradiate with UV light (350 nm) in the presence of 1 ppm H₂O₂ for 24 hours prior to the experiment.

    • Causality (Expertise): Phenolic compounds are highly susceptible to wall-loss artifacts. Passivating the Teflon walls neutralizes active sites, ensuring measured decay rates reflect true gas-phase kinetics.

    • Self-Validation (Trustworthiness): Monitor background particle counts using a Condensation Particle Counter (CPC). The system is validated for use only when background concentrations remain strictly <10 particles/cm³.

  • Step 2: Seed Aerosol Generation

    • Action: Atomize a 0.05 M ammonium sulfate solution to generate seed aerosols, passing them through a diffusion dryer to achieve a relative humidity (RH) of ~40%.

    • Causality (Expertise): Injecting seed aerosol provides a competitive condensation sink. This mimics natural cloud condensation nuclei (CCN) and suppresses artificial gas-wall partitioning.

  • Step 3: 3-Chlorosyringol Injection and Equilibration

    • Action: Introduce solid 3-chlorosyringol via a heated inlet (75°C) under a gentle N₂ stream.

    • Self-Validation (Trustworthiness): Continuously monitor the gas-phase concentration using a Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer (PTR-TOF-MS). Do not proceed until the signal stabilizes for at least 30 minutes, confirming thermodynamic equilibrium.

  • Step 4: Oxidant Introduction and Photoactivation

    • Action: Inject HONO (nitrous acid) as a hydroxyl radical (OH) precursor and activate the UV light array.

    • Causality (Expertise): This triggers a photochemical cascade that simulates daytime atmospheric aging, rapidly oxidizing the methoxyphenol into lower-volatility products[2].

  • Step 5: Dynamic SOA Yield Quantification

    • Action: Measure aerosol size distribution and chemical composition using a Scanning Mobility Particle Sizer (SMPS) coupled with a High-Resolution Time-of-Flight Aerosol Mass Spectrometer (HR-ToF-AMS).

    • Self-Validation (Trustworthiness): Calculate the oxygen-to-carbon (O:C) ratio dynamically. A successful oxidation run is validated by an O:C ratio increase from ~0.38 (fresh) to >0.55 (aged), confirming chemical transformation[2].

Protocol 2: Toxicological Assessment via Air-Liquid Interface (ALI)
  • Step 1: Cell Culture Preparation

    • Action: Culture human bronchial epithelial cells (16HBE) on porous Transwell inserts (0.4 µm pore size) for 14 days to establish an air-liquid interface.

    • Causality (Expertise): Submerged cultures fail to replicate the physiological exposure route of aerosols. The ALI model allows direct deposition of gases and particles onto the apical surface of the cells.

  • Step 2: Direct Aerosol Deposition

    • Action: Route the aged 3-chlorosyringol SOA directly from the environmental chamber to the ALI exposure module at a flow rate of 5 mL/min/well.

    • Causality (Expertise): Collecting aerosols on filters for later extraction destroys short-lived reactive oxygen species (ROS). Direct deposition preserves the transient oxidative potential of the BBOA[2].

  • Step 3: Transepithelial Electrical Resistance (TEER) Measurement

    • Action: Measure TEER using a voltohmmeter immediately before and 24 hours post-exposure.

    • Self-Validation (Trustworthiness): TEER serves as a built-in quality control metric. A baseline TEER >400 Ω·cm² validates the integrity of the tight junctions prior to exposure. A post-exposure drop >20% confirms barrier dysfunction induced by the aerosol.

Conclusion

2,6-Dimethoxy-3-chlorophenol serves as a critical bridge between biomass combustion emissions and secondary atmospheric processes. Its propensity to undergo rapid multiphase oxidation and form highly viscous, ROS-generating secondary organic aerosols makes it a compound of high interest for both climate modelers and inhalation toxicologists. By employing rigorous, self-validating experimental designs, researchers can accurately decode its environmental fate and mitigate its impact on global public health.

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Foundational

Toxicological Profiling and Health Effects of 2,6-Dimethoxy-3-chlorophenol Exposure: A Comprehensive Technical Guide

[label="DNA Strand Breaks &\n Executive Summary 2,6-Dimethoxy-3-chlorophenol (commonly known as 3-chlorosyringol) is a highly reactive, chlorinated methoxyphenol. Historically emerging as a recalcitrant byproduct of the...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="DNA Strand Breaks &\n

Executive Summary

2,6-Dimethoxy-3-chlorophenol (commonly known as 3-chlorosyringol) is a highly reactive, chlorinated methoxyphenol. Historically emerging as a recalcitrant byproduct of the kraft wood pulp bleaching process (specifically the chlorination of lignin), this compound has become a significant focal point in environmental toxicology and public health [2.1]. Due to its lipophilicity and resistance to rapid microbial degradation, 3-chlorosyringol bioaccumulates in aquatic ecosystems and frequently contaminates municipal drinking water supplies[1].

For researchers and drug development professionals, understanding the toxicokinetics of chlorinated methoxyphenols is critical. These compounds serve as structural analogs for various pharmaceutical intermediates and represent a class of xenobiotics capable of inducing severe oxidative stress, genotoxicity, and endocrine disruption[2]. This whitepaper synthesizes the molecular mechanisms of 3-chlorosyringol toxicity, provides field-proven analytical protocols, and establishes a framework for risk assessment.

Molecular Mechanisms of Toxicity

The toxicity of 2,6-Dimethoxy-3-chlorophenol is fundamentally driven by its capacity to disrupt cellular redox homeostasis. Unlike unsubstituted phenols, the presence of both methoxy (-OCH₃) and chlorine (-Cl) functional groups alters the electron density of the aromatic ring, significantly enhancing its potential to form stable, toxic intermediates[3].

Redox Cycling and Radical Formation

Upon hepatic uptake, 3-chlorosyringol undergoes metabolic activation primarily mediated by Cytochrome P450 enzymes. This oxidation yields highly reactive phenoxyl and semiquinone radicals [4]. Because these radicals are relatively stable, they engage in continuous redox cycling in the presence of molecular oxygen, generating a massive efflux of Reactive Oxygen Species (ROS), including superoxide anions ( O2∙−​ ), hydrogen peroxide ( H2​O2​ ), and hydroxyl radicals ( OH∙ )[3].

Cytotoxicity and Genotoxicity

The downstream effects of this ROS storm are twofold:

  • Lipid Peroxidation: ROS directly attack polyunsaturated fatty acids in cell membranes. In human erythrocytes, exposure to chlorinated methoxyphenols leads to rapid oxidation of hemoglobin to methemoglobin and subsequent hemolysis[3].

  • DNA Damage: Electrophilic metabolites and ROS cause single- and double-strand DNA breaks, as well as DNA base oxidation (e.g., formation of 8-OHdG). This genotoxic stress triggers apoptotic pathways and underpins the mutagenic and potentially carcinogenic properties of the compound[2].

ToxicityPathway A 2,6-Dimethoxy-3-chlorophenol (Exposure) B Cytochrome P450 Metabolic Activation A->B Hepatic Uptake C Phenoxyl & Semiquinone Radical Formation B->C Oxidation D ROS Generation (Superoxide, H2O2) C->D Redox Cycling E Lipid Peroxidation (Membrane Damage) D->E F DNA Strand Breaks & Base Oxidation D->F G Apoptosis / Cytotoxicity E->G F->G

Caption: Molecular mechanism of 2,6-Dimethoxy-3-chlorophenol-induced cytotoxicity and oxidative stress.

Quantitative Toxicokinetics and Bioaccumulation

To contextualize the risk, it is essential to review the quantitative behavior of 3-chlorosyringol in biological systems. In aquatic models (e.g., Oncorhynchus mykiss / rainbow trout), chlorinated syringols reach tissue equilibrium within 48 hours of waterborne exposure[5].

Table 1: Toxicological and Environmental Metrics for 3-Chlorosyringol
ParameterValue / RangeBiological SignificanceReference
Bioaccumulation Factor (BCF) 10 - 125High lipophilicity drives rapid accumulation in adipose tissue and aquatic food webs.[5]
Effluent Concentration 1 - 100 μg/LFound in raw untreated kraft pulp mill effluents; poses severe ecological risk.[6]
Drinking Water Presence Trace - 0.05 μg/LSurvives standard municipal chlorination; chronic low-dose human exposure vector.[1],[7]
Erythrocyte Hemolysis Rate +45% over baselineIndicates severe membrane disruption and methemoglobinemia potential at acute doses.[3]

Note: Substitution with additional chlorine atoms (e.g., trichlorosyringol) exponentially increases the BCF and half-life of the compound[5].

Standardized Experimental Protocols

As a Senior Application Scientist, I emphasize that analytical success depends on mitigating the compound's volatility and reactivity. The following protocols are engineered to be self-validating, ensuring high-fidelity data recovery.

Protocol 1: Analytical Quantification via GC-MS with In Situ Acetylation

Chlorinated methoxyphenols are highly polar, which causes peak tailing and thermal degradation during standard Gas Chromatography (GC). Causality Check: We utilize in situ acetylation to convert the polar hydroxyl groups into stable acetate esters, dramatically improving volatility, peak resolution, and limits of detection[8].

Step-by-Step Methodology:

  • Sample Collection & Preservation: Collect 1L of aqueous sample in amber glass. Immediately adjust to pH 2.0 using 1:4 H2​SO4​ to inhibit microbial degradation and maintain the phenol in its protonated state[8].

  • Quenching: If residual chlorine is present (e.g., tap water), add 1 mL of 1N Sodium Thiosulfate per 2.5 ppm of free chlorine to prevent artificial ex vivo chlorination of organic matter[8].

  • Solid-Phase Extraction (SPE): Pass the sample through a pre-conditioned Octadecyl (C18) solid-phase extraction disk under vacuum. Elute with 10 mL of methylene chloride[1].

  • In Situ Acetylation: Add 0.5 mL of acetic anhydride and 1 mL of 0.1M potassium carbonate buffer to the extract. Vortex for 5 minutes at room temperature. Note: Ensure potassium carbonate is baked at 400°C prior to use to eliminate background pentachlorophenol contamination[8].

  • GC-MS Analysis: Inject 1 μL into the GC-MS operating in Selected Ion Monitoring (SIM) mode. Use 5-bromovanillin as an internal standard to normalize recovery rates[8].

Protocol 2: In Vitro ROS Quantification and Cytotoxicity Assay

To assess the redox-cycling capability of 3-chlorosyringol, we utilize a fluorometric assay using immortalized hepatocytes (HepG2).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well black microplate. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Probe Loading: Wash cells with PBS and incubate with 10 μM DCFDA (2',7'-dichlorofluorescin diacetate) for 45 minutes. Causality Check: DCFDA is cell-permeable; once inside, esterases cleave it, trapping it intracellularly where ROS oxidizes it to highly fluorescent DCF.

  • Dosing: Aspirate the probe and apply 3-chlorosyringol at varying concentrations (0.1 μM to 50 μM) dissolved in DMSO (final DMSO concentration <0.1%).

  • Kinetic Read: Measure fluorescence (Ex: 485 nm / Em: 535 nm) every 30 minutes for 4 hours to capture the kinetic generation of semiquinone-induced ROS.

  • Viability Counter-Screen: Post-ROS read, apply the MTT reagent to assess mitochondrial metabolic activity, correlating ROS spikes directly with cell death[2].

Workflow Step1 Sample Preparation Water/Tissue Extraction Solid-Phase Extraction (C18) Step2 In Vitro Exposure Cell Line Incubation 24-72h Dosing Step1->Step2 Step4 Analytical Quantification GC-MS / LC-MS Isotope Dilution Step1->Step4 Step3 Biochemical Assays ROS Quantification Comet Assay for DNA Step2->Step3 Step5 Data Synthesis Toxicity Endpoints Risk Assessment Step3->Step5 Step4->Step5

Caption: Standardized workflow for the toxicological profiling and quantification of chlorinated methoxyphenols.

Human Health Implications and Epidemiological Context

The transition of 2,6-Dimethoxy-3-chlorophenol from an industrial byproduct to a public health concern is primarily mediated by drinking water vectors. Studies conducted on municipal water supplies have repeatedly detected chlorinated methoxyphenols, demonstrating that standard coagulation, sand filtration, and ozonation processes are often insufficient to eradicate these recalcitrant molecules[1],[7].

Chronic exposure to low doses of chlorinated phenols via drinking water has been epidemiologically linked to dermatitis, digestive tract irritation, and systemic exhaustion[1]. Furthermore, the propensity of these compounds to form electrophilic metabolites that bind to DNA raises significant long-term oncological concerns[2]. For drug development professionals, the structural motifs of chlorinated methoxyphenols serve as a cautionary blueprint: incorporating similar halogenated-methoxy-aromatic rings into active pharmaceutical ingredients (APIs) requires rigorous screening for off-target ROS generation and hepatotoxicity.

References

  • Michałowicz, J., et al. "The Natural and Anthropogenic Processes Responsible for the Presence of Methoxyphenols in Ecosystems and Human Surrounding." Rocznik Ochrona Środowiska. URL:[Link]

  • Igbinosa, E. O., et al. "Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective." The Scientific World Journal, PMC. URL:[Link]

  • Michałowicz, J. "The Occurrence of Chlorophenols, Chlorocatechols and Chlorinated Methoxyphenols in Drinking Water of the Largest Cities in Poland." Polish Journal of Environmental Studies. URL:[Link]

  • Michałowicz, J., et al. "Analysis of annual fluctuations in the content of phenol, chlorophenols and their derivatives in chlorinated drinking waters." Environmental Monitoring and Assessment, PubMed. URL: [Link]

  • NCASI. "Method CP-86.07: Chlorinated Phenolics in Water by in situ Acetylation and GC/MS Determination." National Council for Air and Stream Improvement. URL:[Link]

  • Niimi, A. J., et al. "Kinetics of chloroguaiacols and other chlorinated phenolic derivatives in rainbow trout (Salmo gairdneri)." Environmental Toxicology and Chemistry, OUP. URL:[Link]

  • Bukowska, B., et al. "THE PRESENCE AND TOXICITY OF PHENOL DERIVATIVES — THEIR EFFECT ON HUMAN ERYTHROCYTES." Current Topics in Biophysics. URL:[Link]

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Exploratory

Occurrence, Analytical Characterization, and Environmental Fate of 2,6-Dimethoxy-3-chlorophenol in Pulp Mill Effluents

Introduction to Chlorinated Syringols in Industrial Effluents The bleaching of wood pulp is a chemically intensive process designed to remove residual lignin and achieve high brightness in paper products. However, the us...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Chlorinated Syringols in Industrial Effluents

The bleaching of wood pulp is a chemically intensive process designed to remove residual lignin and achieve high brightness in paper products. However, the use of elemental chlorine (C-stage) or chlorine dioxide (D-stage) inevitably leads to the formation of chlorinated organic byproducts. Among these, 2,6-Dimethoxy-3-chlorophenol (CAS: 18113-22-9), commonly known as 3-chlorosyringol , is a critical biomarker for environmental contamination originating specifically from hardwood pulping operations[1].

Unlike softwood lignin, which is predominantly composed of guaiacyl units (yielding chloroguaiacols and chlorocatechols upon degradation), hardwood lignin is a guaiacyl-syringyl copolymer[1]. The syringyl units (2,6-dimethoxyphenol derivatives) undergo electrophilic aromatic substitution during the bleaching process, leading to the direct formation of 3-chlorosyringol and its higher chlorinated analogs[2]. Due to its lipophilicity, environmental persistence, and potential mutagenicity, precise analytical tracking and bioremediation of this compound are paramount for environmental toxicologists and regulatory bodies[2].

G N1 Hardwood Lignin (Guaiacyl-Syringyl) N2 Syringyl Units (2,6-dimethoxyphenol) N1->N2 N3 Bleaching Stage (Cl2 / ClO2) N2->N3 N4 Electrophilic Aromatic Substitution N3->N4 N5 2,6-Dimethoxy-3-chlorophenol (3-Chlorosyringol) N4->N5 Chlorination at C3

Caption: Formation pathway of 3-chlorosyringol during hardwood pulp bleaching.

Mechanistic Origins: Electrophilic Aromatic Substitution

The formation of 2,6-dimethoxy-3-chlorophenol is governed by the electron-donating properties of the substituents on the syringyl aromatic ring. The hydroxyl group at position 1 and the methoxy groups at positions 2 and 6 strongly activate the ring toward electrophilic attack.

During the chlorination stages of pulp bleaching, dissolved chlorine gas forms hypochlorous acid (HOCl) and chloronium ions (Cl⁺). The steric hindrance provided by the two bulky methoxy groups directs the incoming electrophile strictly to the meta-positions relative to the methoxy groups (positions 3 and 5). Consequently, the initial chlorination event yields 2,6-dimethoxy-3-chlorophenol. If the chlorine dosage is high, further substitution occurs at position 5, yielding 2,6-dimethoxy-3,5-dichlorophenol (trichlorosyringol)[1].

Analytical Methodology: A Self-Validating Extraction and Derivatization Protocol

The quantification of 2,6-dimethoxy-3-chlorophenol in complex effluent matrices requires rigorous sample preparation. Phenolic compounds possess active hydrogen atoms that interact with the silanol groups on standard Gas Chromatography (GC) columns, causing severe peak tailing and signal loss. To circumvent this, in-situ acetylation is employed to convert the polar hydroxyl groups into less polar acetate esters, thereby increasing volatility, improving peak symmetry, and lowering the limit of detection (LOD) to approximately 0.5 µg/L[3],[4].

Step-by-Step Workflow

This protocol is designed as a self-validating system, incorporating internal standards and procedural blanks to ensure absolute data integrity.

Step 1: Sample Preparation & Internal Standardization

  • Action: Filter 500 mL of raw pulp mill effluent through a 0.45 µm glass fiber filter to remove total suspended solids (TSS).

  • Validation: Spike the filtered sample with 50 µg/L of an internal standard (e.g., 2,4,6-tribromophenol or a deuterated surrogate)[5].

  • Causality: Filtration prevents the clogging of the Solid-Phase Extraction (SPE) sorbent pores. The internal standard accounts for matrix-induced ion suppression and normalizes extraction recovery losses.

Step 2: Solid-Phase Extraction (SPE)

  • Action: Condition a C18 SPE disk with 10 mL methanol followed by 10 mL acidified reagent water (pH 2). Pass the effluent through the disk at a flow rate of 5 mL/min[6].

  • Causality: Acidification suppresses the ionization of the phenolic hydroxyl group (pKa ~ 8-9), ensuring the target compound remains in its neutral, lipophilic state for optimal retention on the non-polar C18 stationary phase.

Step 3: In-Situ Acetylation

  • Action: Elute the analytes into a reaction vial using 5 mL of methanol. Add 0.1 M K₂CO₃ buffer to adjust the pH to 10.5. Add 100 µL of triple-distilled acetic anhydride and stir vigorously for 30 minutes at room temperature[4].

  • Causality: The alkaline buffer deprotonates the phenol, forming a highly reactive phenoxide ion. The acetic anhydride rapidly reacts with the phenoxide via nucleophilic acyl substitution, forming the acetylated derivative.

Step 4: Liquid-Liquid Back-Extraction & GC-MS Analysis

  • Action: Extract the acetylated derivatives using 3 × 5 mL of petroleum ether. Concentrate the organic layer under a gentle stream of nitrogen to 1 mL. Inject 1 µL into a GC-MS equipped with a 30 m DB-5 capillary column[3].

  • Validation: Run a procedural blank (reagent water taken through Steps 1-4) to verify the absence of background contamination.

G S1 Pulp Mill Effluent (Spiked with Internal Standard) S2 Solid-Phase Extraction (C18 Cartridge, pH 2) S1->S2 S3 In-situ Acetylation (Acetic Anhydride, pH 10.5) S2->S3 S4 Liquid-Liquid Extraction (Petroleum Ether) S3->S4 Derivatization S5 GC-MS Analysis (DB-5 Column) S4->S5 S6 Quantification (LOD: 0.5 µg/L) S5->S6

Caption: Analytical workflow for the extraction and quantification of chlorinated syringols.

Environmental Fate and Bioremediation Pathways

Once discharged into aquatic ecosystems, 2,6-dimethoxy-3-chlorophenol exhibits significant resistance to spontaneous abiotic degradation. Its toxicity profile includes disruption of oxidative phosphorylation in aquatic organisms and documented mutagenic properties[2].

However, specific microbial consortia found in activated sludge treatment systems have evolved enzymatic pathways to metabolize these xenobiotics. The bacterium Rhodococcus chlorophenolicus is a primary degrader of polychlorinated phenols, guaiacols, and syringols[7].

The Degradation Mechanism
  • Para-Hydroxylation: The initial and rate-limiting step is an enzymatic attack that adds a hydroxyl group derived from water to the position para to the existing phenol group (position 4). This occurs regardless of whether a chlorine substituent occupies that position[7].

  • Formation of Chlorohydroquinones: The hydroxylation yields reactive chlorohydroquinone intermediates.

  • Reductive Dechlorination & Ring Cleavage: These intermediates undergo subsequent hydrolytic and reductive dechlorination, eventually leading to aromatic ring cleavage and integration into the microbial tricarboxylic acid (TCA) cycle[7],[5].

  • Competing O-Methylation: A competing, constitutively expressed pathway involves the O-methylation of the chlorohydroquinones, which can temporarily stabilize the compound and slow the overall removal rate from the environment[7],[5].

G B1 2,6-Dimethoxy-3-chlorophenol B2 Rhodococcus chlorophenolicus (Enzymatic Attack) B1->B2 B3 Para-Hydroxylation (Addition of -OH at C4) B2->B3 B4 Chlorohydroquinones B3->B4 B5 Reductive Dechlorination & Ring Cleavage B4->B5

Caption: Bioremediation pathway of 3-chlorosyringol by Rhodococcus chlorophenolicus.

Quantitative Data Summary

The following table synthesizes the typical occurrence, analytical limits, and physical properties of 2,6-dimethoxy-3-chlorophenol based on field-proven environmental monitoring data.

ParameterValue / Description
Chemical Name 2,6-Dimethoxy-3-chlorophenol (3-Chlorosyringol)
CAS Registry Number 18113-22-9
Primary Industrial Source Bleached Hardwood Kraft Pulp Mills[1]
Precursor Molecule Syringyl Lignin Units
Typical Effluent Concentration (Untreated) 5.0 – 18.0 µg/L[1]
Method Detection Limit (GC-MS/ECD) 0.5 µg/L (Post-Acetylation)[3],[4]
Primary Bioremediation Agent Rhodococcus chlorophenolicus[7]
Initial Biodegradation Step Para-Hydroxylation at C4[7]

References

  • Effluents from Pulp Mills Using Bleaching. Canada.ca. Available at: [Link]

  • [1] Chlorinated Organics in Tropical Hardwood Kraft Pulp and Paper Mill Effluents. Universiti Putra Malaysia (UPM). Available at:[Link]

  • [7] Degradation of Chlorinated Phenolic Compounds Occurring in Pulp Mill Effluents. IWA Publishing. Available at: [Link]

  • [3] Chemical Derivatization Analysis of Phenols. Part VI. Determination of Chlorinated Phenolics in Pulp and Paper Effluents. Journal of AOAC INTERNATIONAL / Oxford Academic. Available at: [Link]

  • [2] The Natural and Anthropogenic Processes Responsible for the Presence of Methoxyphenols in Ecosystems. ROS.edu.pl. Available at: [Link]

  • [4] Determination of Chlorinated Phenolics in Pulp and Paper Effluents. Publications.gc.ca. Available at:[Link]

  • [5] Degradation and O-methylation of chlorinated phenolic compounds by Rhodococcus and Mycobacterium strains. ASM Journals. Available at: [Link]

  • [6] Evaluation of the Content of Chlorophenols and Their Derivatives in Water Supply Systems. ICM.edu.pl. Available at: [Link]

Sources

Foundational

Vapor Pressure Estimation Models for 2,6-Dimethoxy-3-chlorophenol: A Technical Guide for Drug Development Professionals

Abstract Vapor pressure is a critical physicochemical property that governs the behavior of active pharmaceutical ingredients (APIs) and other chemical entities throughout the drug development lifecycle. From manufacturi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Vapor pressure is a critical physicochemical property that governs the behavior of active pharmaceutical ingredients (APIs) and other chemical entities throughout the drug development lifecycle. From manufacturing and formulation to environmental fate and toxicological assessment, a compound's volatility can dictate its stability, delivery mechanism, and potential for exposure.[1][2][3][4][5] For novel or specialized molecules like 2,6-Dimethoxy-3-chlorophenol, direct experimental measurement of vapor pressure can be resource-intensive or impractical. Therefore, robust estimation models are indispensable tools for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the primary theoretical models for estimating the vapor pressure of 2,6-Dimethoxy-3-chlorophenol, evaluating their underlying principles, applicability, and limitations. We will explore empirical correlations, group contribution methods, and quantitative structure-property relationship (QSPR) models, offering a pragmatic workflow for selecting and applying the most appropriate technique.

The Significance of Vapor Pressure in a Pharmaceutical Context

The transition of a substance from a condensed phase (solid or liquid) to a gaseous phase is quantified by its vapor pressure. This fundamental property is not merely an academic parameter; it has profound, practical implications in pharmaceutical sciences:

  • Drug Stability and Shelf-life: Highly volatile compounds may be lost from a formulation over time, altering the dosage and potentially leading to the degradation of the API.[2] Controlling the vapor pressure within a formulation is crucial for ensuring its long-term stability.

  • Formulation and Delivery: For inhaled therapeutics or transdermal patches, vapor pressure is a primary driver of drug delivery.[2] Conversely, for solid oral dosage forms, low volatility is essential to prevent API loss during processing steps like drying and milling.

  • Occupational and Environmental Exposure: The volatility of a compound directly influences its potential to become airborne, posing inhalation risks to laboratory and manufacturing personnel.[6][7][8] Furthermore, vapor pressure is a key input for models that predict the environmental distribution and persistence of chemical compounds.[6][7][9]

For a substituted phenol such as 2,6-Dimethoxy-3-chlorophenol, the interplay between the hydroxyl, methoxy, and chloro functional groups creates a unique molecular architecture that influences its intermolecular forces and, consequently, its vapor pressure. Estimating this value accurately is the first step in managing its behavior.

A Taxonomy of Vapor Pressure Estimation Models

The selection of an appropriate estimation model hinges on the availability of experimental data and the desired level of accuracy. For a novel compound like 2,6-Dimethoxy-3-chlorophenol, for which experimental data is scarce, our focus must be on predictive methods that rely on molecular structure.

Empirical and Semi-Empirical Correlations: The Antoine Equation

The Antoine equation is a widely used semi-empirical correlation that describes the relationship between vapor pressure and temperature.[10][11]

log10(P) = A - (B / (C + T))

Where:

  • P is the vapor pressure (e.g., in mmHg)

  • T is the temperature (e.g., in °C)

  • A, B, and C are substance-specific constants derived from experimental data.

Causality and Limitations: The Antoine equation is fundamentally a curve-fitting equation. It provides an excellent representation of vapor pressure over a defined temperature range for which experimental data exists.[10][12] However, its primary limitation is that it is not a predictive model in the absence of data.[12] For 2,6-Dimethoxy-3-chlorophenol, without measured vapor pressures, the Antoine constants are unknown, rendering the equation inapplicable for a de novo estimation. It is a tool for interpolation and limited extrapolation, not for prediction from structure alone.[13][14]

Group Contribution Methods: The UNIFAC Model

Group Contribution (GC) methods represent a significant leap in predictive power. These models are founded on the principle that the properties of a molecule can be estimated by summing the contributions of its individual functional groups.[15] The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method, originally developed for phase equilibria, has been successfully extended to estimate pure component properties like vapor pressure.[16][17][18][19]

Methodology:

  • Deconstruction: The molecule is broken down into its constituent functional groups.

  • Parameterization: Each group is assigned pre-defined size and surface area parameters. Interaction parameters between different groups are sourced from extensive databases compiled from experimental data of many molecules.

  • Calculation: The model calculates activity coefficients, which are then used to determine the vapor pressure of the pure substance.

Application to 2,6-Dimethoxy-3-chlorophenol: This molecule would be deconstructed into the following UNIFAC groups:

  • AC-OH: Aromatic carbon-hydroxyl (for the phenol group)

  • AC-OCH3: Aromatic carbon-methoxy

  • AC-Cl: Aromatic carbon-chlorine

  • ACH: Aromatic carbon-hydrogen

Expertise & Trustworthiness: The UNIFAC model is powerful because it leverages a vast library of existing data to make predictions for novel structures.[20] Its accuracy depends on the quality of the group interaction parameters and whether the specific groups in the target molecule are well-represented in the database.[18] For substituted phenols, this method is generally reliable.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are statistical correlations that relate a property of interest (vapor pressure) to a set of molecular descriptors derived purely from the chemical structure.[21] These models are particularly useful for classes of compounds where experimental data is limited but a consistent relationship between structure and property can be established.[22][23][24]

Methodology:

  • Descriptor Calculation: A large number of numerical descriptors are calculated for a set of molecules (a "training set") with known vapor pressures. These can include constitutional descriptors (e.g., molecular weight), topological indices, and quantum chemical parameters (e.g., polarity, surface area).[23][25]

  • Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking the most relevant descriptors to the vapor pressure.[26]

  • Validation: The model's predictive power is rigorously tested using an external set of compounds not used in the model's development.

Application to 2,6-Dimethoxy-3-chlorophenol: A QSPR model developed specifically for halogenated phenols or substituted aromatic compounds would be the most authoritative.[25][26] The model would take the calculated descriptors for 2,6-Dimethoxy-3-chlorophenol as input and predict its vapor pressure. The trustworthiness of the prediction is directly tied to the quality and relevance of the training data used to build the model.

Advanced Computational Models

For the highest level of accuracy, quantum mechanical (QM) methods can be employed.[27] Models like COSMO-RS (Conductor-like Screening Model for Realistic Solvation) calculate thermodynamic properties from first principles, simulating the molecule's behavior in a liquid and gas phase to derive vapor pressure.[27][28] These methods are computationally intensive but offer the advantage of not relying on empirical parameters, making them highly valuable for truly novel molecular scaffolds.[22][29]

Data Presentation and Model Comparison

The choice of model involves a trade-off between accuracy, computational cost, and data requirements.

Model Theoretical Basis Data Requirement Predictive Power for Novel Structures Relative Complexity
Antoine Equation Semi-empirical correlationRequires experimental vapor pressure data for the specific compound.[12]None. Used for interpolation/extrapolation only.[10]Low
UNIFAC Group contribution based on molecular structure.[15]Requires molecular structure and a database of group interaction parameters.[18]Good, provided all functional groups are in the database.[19]Medium
QSPR Statistical correlation between structure and property.[21]Requires a validated model built from a relevant training set of compounds.[23][26]Excellent, within the chemical domain of the model.Medium to High
Quantum Mechanics First-principles quantum chemistry calculations.[27]Requires only the molecular structure.Excellent, but computationally expensive.[22][28]Very High

Experimental Protocols and Workflows

Workflow 1: Vapor Pressure Estimation Using the UNIFAC Method

This protocol outlines the steps for estimating the vapor pressure of 2,6-Dimethoxy-3-chlorophenol using a UNIFAC-based software tool.

  • Step 1: Molecular Structure Input

    • Accurately define the chemical structure of 2,6-Dimethoxy-3-chlorophenol, typically using a SMILES string (e.g., COC1=C(C(=CC=C1)Cl)OC) or by drawing it in the software's molecular editor.

  • Step 2: Group Decomposition

    • The software will automatically decompose the molecule into its constituent UNIFAC functional groups. Verify that the decomposition is correct: 1x AC-OH, 2x AC-OCH3, 1x AC-Cl, and 2x ACH.

  • Step 3: Parameter Verification

    • Ensure that the software's UNIFAC parameter matrix contains the necessary interaction parameters between all identified groups. Missing parameters are a primary source of error.

  • Step 4: Calculation

    • Specify the desired temperature (e.g., 298.15 K / 25 °C).

    • Execute the calculation. The software will use the UNIFAC equations to estimate the activity coefficient and subsequently the pure component vapor pressure.

  • Step 5: Result Analysis

    • Record the estimated vapor pressure. Note any warnings or confidence intervals provided by the software, which can indicate potential inaccuracies due to parameter limitations.

Workflow 2: Decision Logic for Model Selection

The choice of an appropriate estimation model is a critical first step. The following diagram illustrates a logical workflow for this decision process.

ModelSelection Vapor Pressure Model Selection Workflow cluster_predictive Predictive Options Start Start: Need Vapor Pressure for 2,6-Dimethoxy-3-chlorophenol DataCheck Experimental Data Available for this Molecule? Start->DataCheck Antoine Use Antoine Equation for Interpolation/Extrapolation DataCheck->Antoine Yes PredictiveModels Use Predictive Models DataCheck->PredictiveModels No End Estimated Vapor Pressure Antoine->End UNIFAC UNIFAC Group Contribution Method PredictiveModels->UNIFAC Good balance of speed and accuracy QSPR QSPR Model PredictiveModels->QSPR Validated model for halogenated phenols exists QM Quantum Mechanical (e.g., COSMO-RS) PredictiveModels->QM Highest accuracy needed / High budget UNIFAC->End QSPR->End QM->End

Caption: Decision workflow for selecting an appropriate vapor pressure estimation model.

Diagram: UNIFAC Group Contribution Concept

This diagram illustrates how the UNIFAC method deconstructs the target molecule into its fundamental building blocks.

UNIFAC_Decomposition cluster_groups UNIFAC Functional Groups Molecule 2,6-Dimethoxy-3-chlorophenol G1 AC-OH (Aromatic Hydroxyl) Molecule->G1 x1 G2 AC-OCH3 (Aromatic Methoxy) Molecule->G2 x2 G3 AC-Cl (Aromatic Chlorine) Molecule->G3 x1 G4 ACH (Aromatic C-H) Molecule->G4 x2

Caption: Decomposition of 2,6-Dimethoxy-3-chlorophenol into UNIFAC groups.

Conclusion and Recommendations

For a novel, substituted aromatic compound like 2,6-Dimethoxy-3-chlorophenol, where direct experimental vapor pressure data is unavailable, empirical methods like the Antoine equation are not suitable for initial estimation. The most practical and scientifically sound approaches are the predictive models that rely on molecular structure.

  • Recommended Approach: The UNIFAC group contribution method offers the best balance of accessibility, speed, and reasonable accuracy. Its foundation in a large database of experimental results provides a trustworthy basis for estimation, provided the specific functional groups of 2,6-Dimethoxy-3-chlorophenol are well-parameterized.

  • High-Accuracy Alternative: If a validated QSPR model specifically developed for halogenated or methoxylated phenols is available, it may offer superior accuracy as it is statistically optimized for this class of compounds.

  • Resource-Intensive Option: For applications where the highest possible accuracy is paramount and computational resources are available, quantum mechanical methods provide the most rigorous and fundamental estimation.

Ultimately, any estimated value should be treated as a well-informed approximation. It provides a critical data point for initial assessments in drug development, risk analysis, and process design. For late-stage development or regulatory submission, this estimation should ideally be confirmed by experimental measurement.

References

  • POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Chlorophenols - NCBI. (n.d.).
  • Vapor Pressure: The Science, Applications, and Importance Explained. (2023, May 29).
  • Real Life Applications of Vapour Pressure - GeeksforGeeks. (2025, July 23).
  • Ambient Water Quality Guidelines for Chlorophenols. (n.d.). Gov.bc.ca.
  • Extension of the UNIFAC group-contribution method for the prediction of pure-component vapor pressures. Industrial & Engineering Chemistry Process Design and Development - ACS Publications. (n.d.).
  • Pure-component vapor pressures using UNIFAC group contribution. (1981, August 1). OSTI.GOV.
  • Ab Initio Prediction of Vapor Pressure for Diverse Atomic Layer Deposition Precursors. Journal of Chemical Theory and Computation - ACS Publications. (2024, July 11).
  • QSPR models for the physicochemical properties of halogenated methyl-phenyl ethers. (2008, April 15).
  • VAPOUR LIQUID EQUILLIBRIUM MODELING USING UNIFAC GROUP CONTRIBUTION METHOD AND ITS APPLICATION IN DISTILLATION COLUMN DESIGN. (n.d.). ethesis.
  • Quantum chemical calculation of the vapor pressure of volatile and semi volatile organic compounds. (2022, October 3). Environmental Science: Processes & Impacts (RSC Publishing). DOI:10.1039/D2EM00271J.
  • Comparing Antoine parameter sources for accurate vapor pressure prediction across a range of temperatures. (2024, March 4). PMC.
  • Thermodynamic Study of Improvements of Various Methods of Predicting Vapor Pressure of Different Materials. (n.d.).
  • Advancing Vapor Pressure Prediction: A Machine Learning Approach with Directed Message Passing Neural Networks. (n.d.). ChemRxiv.
  • Clausius–Clapeyron relation. (n.d.). Wikipedia.
  • Antoine equation. (n.d.). Wikipedia.
  • Clausius Clapeyron Equation Calculator & Examples | 2024. (n.d.). Vedantu.
  • Vapor Pressure Data for Phenols. (n.d.). ResearchGate.
  • Predicting Vapour Pressures of Organic Compounds from Their Chemical Structure for Classification According to the VOCDirective and Risk Assessment in General. (n.d.). PMC.
  • Toxicological Profile for Chlorophenols. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR.
  • Vapor-Liquid Equilibria Using UNIFAC. (n.d.).
  • Vapor Pressure Data Analysis and Statistics. (n.d.). DTIC.
  • Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review. (2019, April 19).
  • Prediction of the vapor pressure of some halogenated methyl-phenyl ether (anisole) compounds using linear and nonlinear QSPR methods. (2009, October 15). University of Texas Southwestern Medical Center.
  • Antoine Equation - Vapor Pressure Calculation. (2025, April 21). YouTube.
  • Equilibrium Vapor Pressure Dependencies in Biochemical Applications. (2026, March 16). Patsnap Eureka.
  • Vapor Pressure of Organic Compounds. Measurement and Correlation. (2008, March 28). vscht.cz.
  • Clausius-Clapeyron Equation. (2022, February 1). ChemTalk.
  • Clausius-Clapeyron Equation. (2025, March 21). Chemistry LibreTexts.
  • UNIFAC. (n.d.). Wikipedia.
  • Vapor Pressure, Vaping, and Corrections to Misconceptions Related to Medical Cannabis' Active Pharmaceutical Ingredients' Physical Properties and Compositions. (n.d.). PMC.
  • QSPR Studies on Vapor Pressure, Aqueous Solubility, and the Prediction of Water−Air Partition Coefficients. Journal of Chemical Information and Modeling - ACS Publications. (n.d.).
  • QSPR models for physicochemical properties of polychlorinated diphenyl ethers. (2003, April 15). PubMed.
  • QSPRs for the estimation of subcooled liquid vapor pressures of polycyclic aromatic hydrocarbons, and of polychlorinated benzenes, biphenyls, dibenzo-p-dioxins, and dibenzofurans at environmentally relevant temperatures. (2009, October 15). PubMed.
  • What is the application of vapour pressure in pharmaceutical sector? (2022, September 27). Quora.

Sources

Exploratory

Unraveling the Molecular Architecture: A Technical Guide to the Mass Spectrometry Fragmentation of 2,6-Dimethoxy-3-chlorophenol

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation patterns of 2,6-dimethoxy-3-chlorophenol. Tailored for researchers, scientists, and professionals in drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation patterns of 2,6-dimethoxy-3-chlorophenol. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles of its fragmentation behavior, offering a roadmap for its identification and structural characterization. By synthesizing established fragmentation rules with insights into the influence of its specific chemical structure, this guide serves as an essential resource for leveraging mass spectrometry in the analysis of complex aromatic compounds.

Introduction: The Analytical Significance of 2,6-Dimethoxy-3-chlorophenol

2,6-Dimethoxy-3-chlorophenol is a substituted aromatic compound of interest in various fields, including organic synthesis, environmental analysis, and as a potential building block in pharmaceutical development. Its structure, featuring a phenol with two methoxy groups and a chlorine atom, presents a unique analytical challenge. Understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification in complex matrices and for the structural elucidation of its metabolites or degradation products. This guide will focus on the fragmentation patterns observed under Electron Ionization (EI), a common and highly informative ionization technique for such molecules.

Ionization and Molecular Ion Formation

Electron Ionization (EI) is the most common ionization technique for the analysis of volatile and semi-volatile organic compounds like 2,6-dimethoxy-3-chlorophenol. In the ion source of a mass spectrometer, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron from the molecule and the formation of a positively charged radical cation, known as the molecular ion (M•+).

The molecular ion peak is of paramount importance as it provides the molecular weight of the compound. For 2,6-dimethoxy-3-chlorophenol (C₈H₉ClO₃), the nominal molecular weight is 188 g/mol . A key characteristic to observe is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum will exhibit two molecular ion peaks: one for the molecule containing ³⁵Cl (at m/z 188) and another for the molecule containing ³⁷Cl (at m/z 190), with their relative intensities reflecting the isotopic abundance.

Predicted Fragmentation Pathways

The fragmentation of the 2,6-dimethoxy-3-chlorophenol molecular ion is driven by the presence of its functional groups: the hydroxyl, methoxy, and chloro substituents on the aromatic ring. The primary fragmentation pathways are predicted to involve the loss of a methyl radical, followed by the loss of carbon monoxide, and potentially the loss of a chlorine radical or hydrogen chloride.

Primary Fragmentation: Loss of a Methyl Radical

The most favorable initial fragmentation step for methoxylated aromatic compounds is the loss of a methyl radical (•CH₃) from one of the methoxy groups.[1] This results in the formation of a stable, resonance-stabilized cation. For 2,6-dimethoxy-3-chlorophenol, this would lead to the formation of an ion at m/z 173 (for the ³⁵Cl isotope).

fragmentation1 M [M]•+ m/z 188/190 F1 [M - •CH₃]+ m/z 173/175 M->F1 - •CH₃

Caption: Initial loss of a methyl radical from the molecular ion.

Secondary Fragmentation: Loss of Carbon Monoxide

Following the initial loss of a methyl radical, the resulting ion can undergo further fragmentation. A common pathway for phenolic compounds is the loss of a neutral carbon monoxide (CO) molecule.[1] This would result in a fragment ion at m/z 145 (for the ³⁵Cl isotope).

fragmentation2 F1 [M - •CH₃]+ m/z 173/175 F2 [M - •CH₃ - CO]+ m/z 145/147 F1->F2 - CO

Caption: Subsequent loss of carbon monoxide from the [M - •CH₃]⁺ ion.

Alternative Fragmentation Pathways

While the loss of a methyl radical is expected to be the dominant initial fragmentation, other pathways may also occur, albeit likely with lower intensity. These include:

  • Loss of a Chlorine Radical: The cleavage of the C-Cl bond can lead to the loss of a chlorine radical (•Cl), resulting in an ion at m/z 153.

  • Loss of Hydrogen Chloride: Elimination of a neutral hydrogen chloride (HCl) molecule is another possibility, particularly in chlorinated phenols.[2] This would produce an ion at m/z 152.

  • Loss of a Methoxy Radical: The loss of a methoxy radical (•OCH₃) could also occur, leading to a fragment at m/z 157/159.

fragmentation_pathways M [M]•+ m/z 188/190 F1 [M - •CH₃]+ m/z 173/175 M->F1 - •CH₃ F3 [M - •Cl]+ m/z 153 M->F3 - •Cl F4 [M - HCl]•+ m/z 152 M->F4 - HCl F2 [M - •CH₃ - CO]+ m/z 145/147 F1->F2 - CO

Caption: Predicted fragmentation pathways of 2,6-dimethoxy-3-chlorophenol.

Tabulated Summary of Expected Fragments

The following table summarizes the expected major fragment ions for 2,6-dimethoxy-3-chlorophenol, considering the ³⁵Cl isotope.

m/z Proposed Fragment Ion Neutral Loss
188[C₈H₉³⁵ClO₃]•+ (Molecular Ion)-
173[C₇H₆³⁵ClO₃]+•CH₃
153[C₈H₉O₃]+•Cl
152[C₈H₈O₃]•+HCl
145[C₆H₆³⁵ClO₂]+•CH₃, CO

Experimental Protocol for Mass Spectrometric Analysis

This section provides a generalized protocol for the analysis of 2,6-dimethoxy-3-chlorophenol using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.

5.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of 2,6-dimethoxy-3-chlorophenol in a suitable organic solvent (e.g., methanol, dichloromethane) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solution to create working standards at appropriate concentrations for GC-MS analysis (e.g., 1-100 µg/mL).

5.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A standard GC system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).

  • Injection: 1 µL of the sample solution is injected in splitless mode.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 300.

5.3. Data Analysis

  • Acquire the total ion chromatogram (TIC) and identify the peak corresponding to 2,6-dimethoxy-3-chlorophenol based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.

  • Compare the observed fragmentation pattern with the predicted pathways and reference spectra if available.

Conclusion

The mass spectrometry fragmentation of 2,6-dimethoxy-3-chlorophenol is predicted to be dominated by the initial loss of a methyl radical, followed by the loss of carbon monoxide. The presence of the chlorine atom will be evident from the characteristic isotopic pattern in the molecular ion and chlorine-containing fragments. By understanding these fragmentation pathways, researchers can confidently identify this compound and distinguish it from its isomers. The provided experimental protocol serves as a starting point for developing robust analytical methods for the detection and quantification of 2,6-dimethoxy-3-chlorophenol in various matrices. This guide underscores the power of mass spectrometry as a tool for the detailed structural characterization of complex organic molecules.

References

  • Puig, D., & Barceló, D. (1996). Discrimination of structural isomers of chlorinated phenols in waters using gas chromatography-mass spectrometry in the negative chemical ionization mode. Journal of Chromatography A, 737(1), 45-54. Available at: [Link]

  • Kovács, A., Kende, Z., & Torkos, K. (2013). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. Journal of Chromatography A, 1307, 186-196. Available at: [Link]

  • NIST. Phenol, 2,6-dimethoxy-. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. 2,6-Dimethoxyphenol. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust GC-MS Protocol for the Quantitative Analysis of 2,6-Dimethoxy-3-chlorophenol in Aqueous Matrices

Abstract This application note presents a comprehensive and validated analytical protocol for the detection and quantification of 2,6-Dimethoxy-3-chlorophenol in aqueous samples using Gas Chromatography-Mass Spectrometry...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive and validated analytical protocol for the detection and quantification of 2,6-Dimethoxy-3-chlorophenol in aqueous samples using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of phenolic compounds, which can lead to poor chromatographic performance, this method employs a crucial derivatization step to enhance analyte volatility and improve peak shape.[1] The protocol details an optimized Solid-Phase Extraction (SPE) procedure for sample cleanup and pre-concentration, followed by silylation to yield a less polar trimethylsilyl (TMS) ether derivative.[2][3] The subsequent GC-MS analysis provides high selectivity and sensitivity, making this method suitable for trace-level quantification in environmental monitoring and drug development research. All procedural choices are rationalized to ensure scientific integrity and reproducibility.

Introduction

2,6-Dimethoxy-3-chlorophenol (CAS: 18113-22-9, Molecular Formula: C₈H₉ClO₃, Molecular Weight: 188.61 g/mol ) is a substituted phenolic compound of interest in various scientific fields, including environmental science and pharmaceutical research, as a potential metabolite or degradation product.[4] The analysis of chlorophenols in environmental and biological matrices is critical due to their potential toxicity and persistence. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering excellent separation and definitive identification.[5]

However, the direct GC analysis of polar analytes like chlorophenols is often challenging, resulting in poor peak symmetry and low sensitivity.[1] To overcome these limitations, a derivatization step is essential. Silylation, which converts the polar hydroxyl group (-OH) into a nonpolar trimethylsilyl (-O-TMS) ether, is a widely adopted strategy that significantly improves the gas chromatographic behavior of these compounds.[6] This protocol provides a self-validating system, from sample extraction to final analysis, designed for researchers requiring reliable, trace-level quantification.

Principle of the Method

The analytical workflow involves three primary stages:

  • Solid-Phase Extraction (SPE): The aqueous sample is first acidified to ensure the analyte is in its neutral form, enhancing its retention on a polymeric reversed-phase SPE sorbent. Interferences are washed away, and the analyte is then eluted with an organic solvent.[2][7]

  • Derivatization: The hydroxyl group of 2,6-Dimethoxy-3-chlorophenol in the concentrated extract is converted to its trimethylsilyl ether using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reaction increases the analyte's volatility and thermal stability, making it ideal for GC analysis.[3]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The analyte is separated from other components on a capillary column and is subsequently ionized and detected by the mass spectrometer, providing both quantitative data and structural confirmation.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A 1. Sample Collection (500 mL Aqueous Sample) B 2. Acidification (Adjust to pH ~2 with HCl) A->B C 3. SPE Cartridge Conditioning (Methanol followed by Acidified Water) B->C D 4. Sample Loading (Load acidified sample onto SPE cartridge) C->D E 5. Washing Step (Wash with DI water to remove salts) D->E F 6. Elution (Elute with Ethyl Acetate) E->F G 7. Concentration (Evaporate to dryness under N2) F->G H 8. Reconstitution & Derivatization (Add Pyridine and BSTFA) G->H I 9. Reaction (Incubate at 60°C for 30 min) H->I J 10. GC-MS Injection (1 µL of derivatized sample) I->J K 11. Data Acquisition (Scan or SIM Mode) J->K L 12. Data Processing (Quantification & Reporting) K->L

Caption: Overall analytical workflow from sample preparation to data analysis.

Materials and Reagents

  • Solvents: Methanol, Ethyl Acetate, Pyridine (all HPLC or GC-grade).

  • Reagents: 2,6-Dimethoxy-3-chlorophenol standard, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Hydrochloric Acid (HCl), Anhydrous Sodium Sulfate.

  • Supplies: 6 mL Polystyrene-Divinylbenzene (PSDVB) SPE cartridges, volumetric flasks, autosampler vials with inserts, nitrogen evaporator.

Detailed Protocols

Part 1: Solid-Phase Extraction (SPE)

This SPE protocol is designed to efficiently extract chlorophenols from a water matrix while minimizing interferences. Acidification is critical as it protonates the phenolic hydroxyl group, making the analyte less water-soluble and enabling strong retention on the non-polar SPE sorbent.[2]

  • Sample Preparation: Take 500 mL of the aqueous sample in a glass container. Add a magnetic stirrer and adjust the pH to approximately 2 using 6M HCl.

  • Cartridge Conditioning: Condition a 6 mL, 200 mg PSDVB SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water acidified to pH 2. Do not allow the cartridge to go dry.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any residual salts or highly polar interferences.

  • Drying: Dry the cartridge thoroughly by drawing air or nitrogen through it for 15-20 minutes. This step is crucial to remove water, which can interfere with the subsequent derivatization.

  • Elution: Elute the trapped analyte from the cartridge by passing two 3 mL aliquots of ethyl acetate into a clean collection tube.

  • Concentration: Concentrate the eluate to dryness under a gentle stream of nitrogen at 40°C. The dry residue is now ready for derivatization.

Part 2: Silylation Derivatization

Silylation with BSTFA is a rapid and effective method for derivatizing phenols. The reaction is typically fast and quantitative, especially in the presence of a catalyst like TMCS and a suitable solvent.[3][6]

  • Reagent Preparation: To the dried sample extract, add 50 µL of pyridine (as a catalyst and solvent) and 50 µL of BSTFA (with 1% TMCS).

  • Reaction Incubation: Tightly cap the vial and vortex for 30 seconds. Incubate the mixture in a heating block or oven at 60°C for 30 minutes to ensure complete derivatization.

  • Final Sample: After cooling to room temperature, the sample is ready for GC-MS analysis. No further workup is required.

GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point for analysis and should be optimized for the specific instrumentation used. A mid-polarity column like a DB-1701 or similar is often a good choice for separating a range of derivatized phenolic compounds.

ParameterSettingRationale
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalentProvides precise temperature and flow control.
Injection PortSplit/SplitlessAllows for both high concentration (splitless) and low concentration (split) injections.
Injection ModeSplitlessMaximizes analyte transfer to the column for trace-level analysis.
Injection Volume1 µLStandard volume for good sensitivity without overloading the system.
Injector Temperature270 °CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Carrier GasHelium, 99.999% purityInert gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for column efficiency and MS interface.
ColumnDB-5MS (30 m x 0.25 mm ID, 0.25 µm film) or equivalentA robust, low-bleed column suitable for a wide range of semi-volatile compounds.
Oven Program80°C (hold 2 min), ramp to 200°C at 15°C/min, then ramp to 280°C at 25°C/min (hold 5 min)Provides good separation of the analyte from solvent and potential matrix components.[6]
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalentA reliable single quadrupole MS for routine quantitative analysis.
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Ion Source Temp.230 °CStandard temperature to maintain ion source cleanliness and prevent analyte condensation.
Quadrupole Temp.150 °CStandard temperature to ensure consistent mass filtering.
Transfer Line Temp.280 °CPrevents condensation of the analyte between the GC and MS.
Acquisition ModeScan (m/z 50-400) and/or Selected Ion Monitoring (SIM)Scan mode for initial identification; SIM mode for enhanced sensitivity and quantitative analysis.

Expected Results and Data Analysis

The derivatization of 2,6-Dimethoxy-3-chlorophenol (MW: 188.61) with BSTFA replaces the active hydrogen on the hydroxyl group with a trimethylsilyl group (Si(CH₃)₃), which has a mass of 72.1 Da. The resulting TMS-ether derivative will have a molecular weight of approximately 260.7 g/mol .

Mass Spectrum Interpretation: In Electron Ionization (EI) mode, the TMS-derivatized molecule is expected to produce a characteristic fragmentation pattern:

  • Molecular Ion (M+): A peak at m/z 260 should be visible, corresponding to the intact derivatized molecule. The presence of a chlorine atom will result in an isotopic peak at m/z 262 (the M+2 peak) with an intensity of approximately one-third of the M+ peak.

  • Key Fragments: A prominent peak is expected at m/z 245 (M-15), corresponding to the loss of a methyl group (-CH₃) from the TMS moiety. This is a very common and often the base peak for TMS derivatives.

Quantitative Analysis: For quantification, Selected Ion Monitoring (SIM) is recommended for its superior sensitivity.[8]

Analyte (TMS-Derivative)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
2,6-Dimethoxy-3-chlorophenol-TMS245260, 262

Method Validation

To ensure the reliability of the protocol, a full method validation should be performed according to established guidelines.

ParameterTypical Performance CriteriaRationale
Linearity Calibration curve with R² > 0.995 over the expected range.Demonstrates a direct proportional relationship between signal and concentration.
Limit of Detection (LOD) S/N ratio ≥ 3The lowest concentration at which the analyte can be reliably detected.
Limit of Quantification (LOQ) S/N ratio ≥ 10The lowest concentration that can be quantified with acceptable precision.
Accuracy (Recovery) 80-120% for spiked samples at multiple concentrations.Assesses the agreement between the measured value and the true value.
Precision (RSD) ≤ 15% for replicate analyses.Measures the closeness of agreement between a series of measurements.

Conclusion

The described method, combining Solid-Phase Extraction, silylation derivatization, and GC-MS analysis, provides a robust, sensitive, and selective protocol for the quantification of 2,6-Dimethoxy-3-chlorophenol in aqueous samples. The derivatization step is critical for achieving the necessary chromatographic performance for trace-level analysis.[1][6] This application note serves as a comprehensive guide for researchers in environmental and pharmaceutical laboratories, offering a reliable methodology with clearly defined steps and performance expectations.

References

  • R. Alzaga, J.M. Bayona. (2002). Determination of chlorophenols by solid-phase microextraction and liquid chromatography with electrochemical detection. Journal of Chromatography A. [Link]

  • Mengcheng Tech. (n.d.). 2,6-Dimethoxy-3-chlorophenol. Mengcheng Technology (Shanghai) Co., Ltd.[Link]

  • Varian, Inc. (n.d.). Chlorophenols in Drinking Water using GC/MS/MS. Agilent Technologies. [Link]

  • M. R. Lee, Y. C. Yeh, W. S. Hsiang, B. H. Chen. (2015). Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction Enrichment Procedure and Gas Chromatography Analysis. Journal of Food and Drug Analysis. [Link]

  • H. J. Jin, T. H. Kim, S. J. Park, J. H. Kim. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Analytical Chemistry. [Link]

  • J. L. Zhou, M. T. D. Al-Faluji, G. A. Pezet. (2007). Simultaneous Determination of 19 Chlorophenols in Water by Liquid Chromatography-Mass Spectrometry with Solid-Phase Extraction. Journal of Liquid Chromatography & Related Technologies. [Link]

  • I. Haque, A. Khan. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan. [Link]

  • A. A. Al-Emad, S. Kumar, D. A. Al-Aoh, M. A. Ali. (2024). Development of a Paper-Based Disposal Thin-Film Solid-Phase Microextraction Tool for the Quantification of Environmentally Hazardous 4-Chlorophenol in Water. ACS Omega. [Link]

  • A. Kende, G. G. Nuñez, A. G. G. De la Osa, A. M. D. L. Guardia. (2014). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. ResearchGate. [Link]

  • ResearchGate. (n.d.). Derivatization techniques available for the analysis of chlorinated phenols by GC–MS. ResearchGate. [Link]

  • A. Kende, G. G. Nuñez, A. G. G. De la Osa, A. M. D. L. Guardia. (2013). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. Journal of Chromatography A. [Link]

  • ResearchGate. (n.d.). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. ResearchGate. [Link]

  • M. R. Lee, K. F. Chang, Y. C. Yeh, W. S. Hsiang. (2020). Determination of Chlorophenols and their Degradation Metabolites in Environmental Samples by SPME and on-fibre Silylation with GC–MS. LCGC International. [Link]

  • H. J. Jin, T. H. Kim, S. J. Park, J. H. Kim. (2001). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry. [Link]

  • Chromatography Forum. (2019). Chlorinated phenols contaminate GC column or mass spec?. Chromatography Forum. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Chlorophenols. U.S. Department of Health and Human Services. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Chlorophenols (di, tri, tetra). DCCEEW. [Link]

Sources

Application

Application Note: Trace-Level Solid-Phase Extraction of 2,6-Dimethoxy-3-chlorophenol from Aqueous Matrices

Introduction & Scope 2,6-Dimethoxy-3-chlorophenol is a highly toxic, chlorinated methoxyphenol that poses significant environmental and public health concerns. It is primarily generated as a disinfection byproduct during...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

2,6-Dimethoxy-3-chlorophenol is a highly toxic, chlorinated methoxyphenol that poses significant environmental and public health concerns. It is primarily generated as a disinfection byproduct during the chlorination of municipal drinking water rich in naturally occurring humic and fulvic acids, or discharged in the effluents of pulp and paper mills utilizing chlorine-based bleaching processes[1]. Due to its low odor threshold and potential endocrine-disrupting properties, regulatory frameworks require highly sensitive analytical methodologies for its quantification[1][2].

This application note details a highly optimized, self-validating Solid-Phase Extraction (SPE) protocol based on the principles of US EPA Method 528, designed to isolate and concentrate 2,6-Dimethoxy-3-chlorophenol from aqueous matrices prior to GC-MS or LC-MS/MS analysis[3][4].

Mechanistic Principles & Causality (E-E-A-T)

To achieve reproducible, high-yield recoveries of polar, ionizable phenolic compounds, the extraction system must be thermodynamically controlled. Every step in this protocol is dictated by the physicochemical properties of the analyte.

  • Quenching of Residual Oxidants: Municipal water contains active free chlorine. If left unquenched, this chlorine will continue to react with the electron-rich aromatic ring of the methoxyphenol via electrophilic aromatic substitution during sample transit and extraction. The addition of sodium sulfite ( Na2​SO3​ ) chemically reduces hypochlorite to inert chloride, freezing the sample's chemical profile[3].

  • Thermodynamic pH Control: 2,6-Dimethoxy-3-chlorophenol is a weak acid. To maximize its retention on a reversed-phase sorbent, the molecule must be in its fully protonated (neutral) state. By acidifying the sample to a pH 2 using hydrochloric acid, the ionization equilibrium is driven entirely toward the neutral species, eliminating electrostatic repulsion and maximizing hydrophobic interactions with the sorbent[2][3].

  • Sorbent Selection: Traditional silica-based C18 sorbents rely solely on weak dispersive (van der Waals) forces, resulting in poor retention and low recoveries (50–70%) for polar phenols. This protocol mandates the use of highly cross-linked polymeric sorbents, such as Polystyrene-Divinylbenzene (PS-DVB) or Hydrophilic-Lipophilic Balanced (HLB) copolymers[5][6]. The divinylbenzene backbone provides strong π−π stacking interactions with the phenolic ring, routinely yielding recoveries exceeding 90% and preventing phase collapse even if the sorbent bed accidentally runs dry[2].

Experimental Workflow

SPE_Workflow SamplePrep 1. Sample Pretreatment Dechlorination (Na2SO3) Acidification (pH < 2) Conditioning 2. Sorbent Conditioning DCM -> MeOH -> 0.05N HCl (Establish Phase Wetting) SamplePrep->Conditioning Surrogate Spike added Loading 3. Sample Loading Flow Rate: 10-20 mL/min (Hydrophobic & π-π Retention) Conditioning->Loading Maintain wet bed Washing 4. Washing & Drying 0.05N HCl Wash 15 min Vacuum Dry Loading->Washing Discard effluent Elution 5. Target Elution Dichloromethane (DCM) (Disrupt Sorbent Interactions) Washing->Elution Ensure bed is completely dry Analysis 6. QC & Analysis Anhydrous Na2SO4 Drying GC-MS or LC-MS/MS Elution->Analysis Collect eluate

Figure 1: SPE workflow for 2,6-Dimethoxy-3-chlorophenol from aqueous matrices.

Step-by-Step Extraction Protocol

Self-Validating System Note: To ensure the integrity of the extraction, a Method Blank (1 L of HPLC-grade water) and a Laboratory Fortified Blank (LFB) must be processed in parallel with all field samples.

Phase 1: Sample Pretreatment
  • Dechlorination: Transfer 1.0 L of the water sample into an amber glass bottle. Add 40–50 mg of anhydrous sodium sulfite ( Na2​SO3​ ) and agitate until dissolved to neutralize residual chlorine[3].

  • Acidification: Add 6 N HCl dropwise while monitoring with a calibrated pH meter until the sample reaches pH 2.0[3].

  • Surrogate Spiking: Add an appropriate volume of a surrogate standard (e.g., d3​ -2,6-dimethoxyphenol or 2,4,6-Tribromophenol) to achieve a final concentration of 5 µg/L.

    • Scientific Rationale: The surrogate acts as an internal quality control metric. If the final surrogate recovery falls outside the 70–130% acceptance window, the extraction is invalid, indicating a failure in pH control or sorbent channeling.

Phase 2: SPE Cartridge Conditioning

Use a 500 mg PS-DVB or 200 mg HLB SPE cartridge mounted on a vacuum manifold.

  • Pass 5 mL of Dichloromethane (DCM) through the cartridge.

    • Scientific Rationale: DCM removes any organic manufacturing residues from the polymer matrix[5].

  • Pass 5 mL of Methanol (MeOH).

    • Scientific Rationale: Methanol solvates the polymer chains, opening the pore structure and maximizing the surface area available for analyte interaction.

  • Pass 10 mL of 0.05 N HCl. Do not allow the sorbent to run dry after this step.

    • Scientific Rationale: This equilibrates the sorbent bed to the exact pH of the incoming sample, preventing premature ionization of the methoxyphenol at the solvent-sample interface[3].

Phase 3: Sample Loading & Washing
  • Attach large-volume sample delivery tubes to the cartridges.

  • Draw the 1.0 L sample through the cartridge at a strictly controlled flow rate of 10 to 15 mL/min [5].

    • Scientific Rationale: Exceeding 15 mL/min reduces the residence time required for the mass transfer of the bulky 2,6-Dimethoxy-3-chlorophenol molecule into the polymer pores, leading to analyte breakthrough and low recoveries.

  • Wash the cartridge with 5 mL of 0.05 N HCl to remove highly polar matrix interferences.

  • Critical Step: Dry the cartridge under full vacuum (-15 inHg) for exactly 15 minutes[5].

    • Scientific Rationale: Residual water will form a biphasic barrier with the highly non-polar DCM elution solvent in the next step, severely depressing elution efficiency.

Phase 4: Elution & Reconstitution
  • Insert pre-cleaned glass collection tubes into the manifold.

  • Elute the target analytes by passing 2 aliquots of 3 mL Dichloromethane (DCM) through the cartridge, allowing the solvent to percolate dropwise[3].

  • Pass the collected eluate through a secondary drying cartridge containing 2 g of anhydrous sodium sulfate ( Na2​SO4​ )[3][5].

    • Scientific Rationale: GC-MS capillary columns (e.g., 5% phenyl polysiloxane) are rapidly degraded by trace water, which strips the stationary phase and causes peak tailing[4].

  • Concentrate the dried extract under a gentle stream of ultra-pure Nitrogen ( N2​ ) at 35°C to a final volume of exactly 1.0 mL. The sample is now ready for GC-MS analysis.

Data Presentation & Sorbent Comparison

The table below summarizes the expected quantitative performance metrics for the extraction of chlorinated methoxyphenols from water, demonstrating the causality behind the selection of polymeric sorbents over traditional silica.

Sorbent ChemistryPrimary Interaction MechanismOptimal Loading pHElution SolventTypical Recovery (%)Precision (RSD %)
Silica C18 Dispersive (van der Waals)pH < 2DCM or Ethyl Acetate55.0 - 75.0%12.0 - 18.0%
PS-DVB (e.g., Bond Elut ENV)Dispersive & π−π stackingpH < 2Dichloromethane (DCM)85.1 - 108.4%< 10.0%
Copolymer HLB (e.g., Oasis HLB)Hydrophilic & Lipophilic ( π−π )pH 2 - 3Methanol / DCM98.2 - 100.1%< 3.1%

Data synthesized from EPA Method 528 validation studies and comparative UHPLC/MS/MS sorbent evaluations[2][5][6].

References

  • The Occurrence of Chlorophenols, Chlorocatechols and Chlorinated Methoxyphenols in Drinking Water of the Largest Cities in Poland - Polish Journal of Environmental Studies.[Link]

  • US EPA Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and GC–MS - Chromatography Online.[Link]

  • EPA Method 528 Determination of Phenols in Drinking Water by Solid Phase Extraction and GC/MS Detection - Obrnuta faza.[Link]

  • A NEW STRATEGY FOR PENTACHLOROPHENOL MONITORING IN WATER SAMPLES USING ULTRA-HIGH PERFORMANCE LIQUID CHROMATOGRAPHY - Environmental Engineering and Management Journal.[Link]

  • Fast trace determination of nine odorant and estrogenic chloro- and bromo-phenolic compounds in real water samples through automated solid-phase extraction coupled with liquid chromatography tandem mass spectrometry - PubMed.[Link]

Sources

Method

Application Notes and Protocols: 2,6-Dimethoxy-3-chlorophenol as a Novel Biomarker for Wood Smoke Exposure

Introduction: The Need for Specific Wood Smoke Exposure Biomarkers Exposure to wood smoke, a complex mixture of particulate matter and gaseous pollutants, is a significant global health concern, linked to respiratory and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Need for Specific Wood Smoke Exposure Biomarkers

Exposure to wood smoke, a complex mixture of particulate matter and gaseous pollutants, is a significant global health concern, linked to respiratory and cardiovascular diseases. Accurate assessment of an individual's exposure is crucial for both epidemiological studies and the development of public health interventions. While several biomarkers for wood smoke have been proposed, including levoglucosan and various methoxyphenols, the identification of highly specific markers, particularly for smoke originating from treated or contaminated wood, remains a key area of research.[1][2][3][4]

This application note introduces 2,6-dimethoxy-3-chlorophenol as a potential, novel biomarker for exposure to wood smoke, specifically from the combustion of wood containing a source of chlorine. Such sources can include salt-laden driftwood, wood treated with certain preservatives, or co-combustion with chlorinated materials. The presence of this chlorinated analogue of syringol (2,6-dimethoxyphenol), a known marker for hardwood smoke, could provide a more specific signature of exposure to these particular types of wood smoke.[5][6]

This document provides a comprehensive overview of the scientific rationale, a proposed analytical workflow for detection and quantification in urine, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Scientific Rationale: From Lignin to a Chlorinated Biomarker

The scientific basis for using 2,6-dimethoxy-3-chlorophenol as a biomarker lies in the thermal decomposition of lignin, a primary structural polymer in wood.

  • Lignin Pyrolysis: During combustion, the syringyl propane units within the lignin of hardwood are thermally degraded, leading to the formation of 2,6-dimethoxyphenol (syringol) and its derivatives. These compounds are released into the smoke and can be subsequently inhaled.[6][7][8]

  • The Role of Chlorine: In the presence of a chlorine source during combustion, electrophilic substitution reactions can occur on the aromatic ring of the newly formed methoxyphenols. The hydroxyl and methoxy groups of syringol are activating, directing chlorination to the ortho and para positions. The formation of 2,6-dimethoxy-3-chlorophenol is a plausible outcome of this reaction.

  • Metabolism and Excretion: Following inhalation, it is hypothesized that 2,6-dimethoxy-3-chlorophenol, like other phenolic compounds, will be absorbed into the bloodstream, undergo phase I and phase II metabolism (e.g., glucuronidation or sulfation), and be excreted in the urine. This makes urinary analysis a non-invasive method for biomonitoring.

The detection of 2,6-dimethoxy-3-chlorophenol in urine would therefore suggest not only exposure to wood smoke but specifically to smoke generated from wood containing chlorine.

Visualization of the Proposed Biomarker Formation and Detection Workflow

biomarker_workflow cluster_combustion Wood Combustion cluster_exposure Human Exposure & Metabolism cluster_analysis Analytical Workflow Lignin Lignin (Syringyl Units) + Chlorine Source Pyrolysis Pyrolysis Lignin->Pyrolysis Heat Syringol 2,6-Dimethoxyphenol (Syringol) Pyrolysis->Syringol Chlorination Electrophilic Chlorination Syringol->Chlorination Biomarker 2,6-Dimethoxy-3-chlorophenol Chlorination->Biomarker Inhalation Inhalation of Wood Smoke Biomarker->Inhalation Absorption Systemic Absorption Inhalation->Absorption Metabolism Metabolism (e.g., Glucuronidation) Absorption->Metabolism Excretion Urinary Excretion Metabolism->Excretion Urine_Sample Urine Sample Collection Excretion->Urine_Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis SPE Solid Phase Extraction (SPE) Hydrolysis->SPE Derivatization Derivatization (e.g., Acetylation) SPE->Derivatization GCMS GC-MS/MS or LC-MS/MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification

Caption: Proposed pathway from lignin to the urinary biomarker and its analytical detection.

Analytical Methodology: A Multi-Step Approach for Quantification

The quantification of 2,6-dimethoxy-3-chlorophenol in urine requires a sensitive and specific analytical method capable of detecting trace levels of the analyte in a complex biological matrix. We propose a method based on Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) following sample preparation involving enzymatic hydrolysis, solid-phase extraction (SPE), and derivatization. An alternative approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also discussed.

I. Sample Preparation: Isolating the Target Analyte

The initial and most critical phase of the analysis is the efficient extraction and purification of the analyte from the urine matrix.

Protocol 1: Urine Sample Preparation

  • Sample Collection and Storage: Collect mid-stream urine samples in sterile polypropylene containers. For short-term storage (up to 48 hours), refrigerate at 2-8°C. For long-term storage, freeze at -20°C or lower to prevent degradation of potential conjugates.

  • Enzymatic Hydrolysis (for Total Biomarker Measurement):

    • To a 1 mL aliquot of urine, add 500 µL of 1 M sodium acetate buffer (pH 5.0).

    • Add 10 µL of a β-glucuronidase/sulfatase solution (from Helix pomatia, ~5000 units).

    • Incubate the mixture at 37°C for 16-24 hours to deconjugate the glucuronidated and sulfated metabolites.

  • Internal Standard Spiking:

    • Prior to extraction, spike the hydrolyzed sample with an appropriate internal standard (IS). A deuterated or ¹³C-labeled analog of 2,6-dimethoxy-3-chlorophenol would be ideal. If unavailable, a structurally similar chlorinated phenol, not expected to be present in the sample, can be used.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode anion exchange SPE cartridge (e.g., 150 mg, 6 mL) with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the pre-treated urine sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

    • Wash the cartridge with 3 mL of deionized water to remove interfering hydrophilic compounds.

    • Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

    • Elute the analyte and internal standard with 3 mL of an appropriate organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol (e.g., 90:10 v/v).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the derivatization solvent (e.g., pyridine or acetonitrile).

II. Derivatization: Enhancing Volatility and Chromatographic Performance

For GC-MS analysis, derivatization of the phenolic hydroxyl group is essential to improve volatility and thermal stability, leading to better peak shape and sensitivity.

Protocol 2: Acetylation Derivatization

  • To the reconstituted extract from Protocol 1, add 50 µL of acetic anhydride.

  • Seal the vial and heat at 60-70°C for 30 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • The sample is now ready for GC-MS/MS analysis.

III. Instrumental Analysis: Detection and Quantification

A. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS provides high selectivity and sensitivity, minimizing interferences from the complex urine matrix.

Table 1: Suggested GC-MS/MS Parameters

ParameterSuggested Condition
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250°C
Oven Program60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Carrier GasHelium, constant flow at 1.2 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeMultiple Reaction Monitoring (MRM)
Ion Source Temp.230°C
Transfer Line Temp.280°C

Note: The MRM transitions for the acetylated derivative of 2,6-dimethoxy-3-chlorophenol and the internal standard must be empirically determined by direct infusion of synthesized or purified standards.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers an alternative that may not require derivatization, simplifying sample preparation.

Table 2: Suggested LC-MS/MS Parameters

ParameterSuggested Condition
Liquid Chromatograph
ColumnC18, 100 mm x 2.1 mm ID, 2.6 µm particle size
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient5% B to 95% B over 8 minutes, hold 2 minutes, re-equilibrate
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Acquisition ModeMultiple Reaction Monitoring (MRM)
Capillary Voltage-3.5 kV
Source Temperature150°C
Desolvation Temp.400°C

Note: As with GC-MS/MS, the specific MRM transitions and collision energies must be optimized for the target analyte and internal standard.[9][10][11]

Data Analysis and Interpretation

A calibration curve should be constructed using a series of standards of known concentrations of 2,6-dimethoxy-3-chlorophenol, prepared in a matrix similar to the samples and subjected to the same preparation procedure. The concentration of the biomarker in the urine samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Urinary creatinine levels should also be measured to normalize the biomarker concentrations for variations in urine dilution.

Trustworthiness and Self-Validation

The proposed protocols incorporate several elements to ensure the trustworthiness and validity of the results:

  • Use of an Internal Standard: This corrects for variations in extraction efficiency and instrument response.

  • Matrix-Matched Calibrators: These account for matrix effects that can suppress or enhance the analyte signal.

  • Quality Control Samples: Including low, medium, and high concentration QC samples in each analytical run monitors the accuracy and precision of the method.

  • Confirmation of Analyte Identity: In GC-MS/MS and LC-MS/MS, the use of at least two MRM transitions and the monitoring of their ion ratios provides a high degree of confidence in the identification of the target compound.

Future Perspectives and Method Validation

The use of 2,6-dimethoxy-3-chlorophenol as a biomarker for wood smoke from chlorine-containing sources is a promising area of research. However, further validation is required. This includes:

  • Synthesis of an analytical standard and a stable isotope-labeled internal standard. [12][13]

  • Confirmation of its formation during the combustion of chlorine-containing wood.

  • Characterization of its metabolism and excretion kinetics in animal models and human subjects.

  • Evaluation of its specificity and sensitivity in controlled exposure studies.

Conclusion

This application note provides a detailed framework for the investigation of 2,6-dimethoxy-3-chlorophenol as a novel biomarker for a specific type of wood smoke exposure. The proposed analytical methodologies, based on established principles of bioanalytical chemistry, offer a robust starting point for researchers in environmental health, toxicology, and drug development to explore and validate this promising new tool for exposure assessment.

References

  • Determination of Chlorophenols in water by LC-MS/MS. Case study - Técnico Lisboa. (n.d.). Retrieved from [Link]

  • Sarrion, M. N., Santos, F. J., Moyano, E., & Galceran, M. T. (2002). Solid-phase microextraction liquid chromatography/tandem mass spectrometry for the analysis of chlorophenols in environmental samples. Rapid Communications in Mass Spectrometry, 17(1), 39-48.
  • Lee, M. R., Yeh, Y. C., Hsiang, W. S., & Chen, C. C. (1998). Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry. In: Methods in Molecular Biology, vol 96. Humana Press, Totowa, NJ.
  • Chlorinated and Non-Chlorinated Phenols in Water - PBM. (2017, July 10).
  • Luo, Z., et al. (2022). Pyrolytic lignin: a promising biorefinery feedstock for the production of fuels and valuable chemicals. Energy & Environmental Science, 15(6), 2297-2333.
  • Unraveling the Molecular Fingerprint: A Comparative Guide to 3,4-Dimethoxyphenol Mass Spectrometry Fragment
  • Analysis of Phenols in Tap Water by Triple Quadrupole LC/MS/MS. (2023, April 20). JASCO.
  • 2,6-Dimethoxyphenol synthesis. (n.d.). ChemicalBook.
  • Synthesis of 2,6-Dimethoxyphenol. (n.d.). PrepChem.com.
  • Migliaccio, C. T., et al. (2009). Urinary Levoglucosan as a Biomarker for Wood Smoke: Results of Human Exposure Studies. Environmental Health Perspectives, 117(4), 543-547.
  • Urinary biohazard markers in firefighters. (n.d.).
  • Kawamoto, H. (2017). Lignin pyrolysis reactions. Journal of Wood Science, 63(2), 117-132.
  • Li, Z., et al. (2015). Urinary Polycyclic Aromatic Hydrocarbon Metabolites as Biomarkers to Woodsmoke Exposure. Journal of Exposure Science & Environmental Epidemiology, 25(1), 27-33.
  • A kind of method for synthesizing 2,6-dimethoxyphenol. (2019). CN106631714A.
  • Urinary Levoglucosan as a Biomarker for Wood Smoke: Results of Human Exposure Studies. (n.d.).
  • Busch, K. L., et al. (1980). Negative ion mass spectra of some polychlorinated 2-phenoxyphenols. Environmental Science & Technology, 14(10), 125-132.
  • GC/Q-TOFMSを用いたシランカップリング剤の定性分析. (n.d.). Toray Research Center, Inc.
  • Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. (n.d.). Thermo Fisher Scientific.
  • Method for synthesizing 2,6-dimethoxyphenol. (2019). CN106631714A.
  • Urinary Polycyclic Aromatic Hydrocarbon Metabolites as Biomarkers to Woodsmoke Exposure – Results from a Controlled Exposure Study. (n.d.).
  • A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level. (2025).
  • Hosoya, T., et al. (2007). Role of methoxyl group in char formation from lignin-related compounds. Journal of Analytical and Applied Pyrolysis, 78(2), 328-335.
  • Release and transformation of chlorine during the pyrolysis of KCl- and MgCl2-loaded woods. (2025).
  • Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. (n.d.).
  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. (n.d.).
  • GC/Q-TOFMSを用いたシランカップリング剤の定性分析. (2025). Toray Research Center, Inc.
  • Lee, J. Y., & Lee, C. H. (1984). Study on Pulp Bleaching - Synthesis of Model Lignin Compounds and their Chlorination. Journal of the Technical Association of the Pulp and Paper Industry of Korea, 16(2), 3-11.
  • Chemical Derivatization Analysis of Phenols. Part VI. Determination of Chlorinated Phenolics in Pulp and Paper Effluents. (2020).
  • Dealing with strong mass interferences of chlorinated paraffins and their transformation products: An analytical guide. (n.d.).
  • Brandsma, S. H., et al. (2017). Deconvolution of Mass Spectral Interferences of Chlorinated Alkanes and Their Thermal Degradation Products. Analytical Chemistry, 89(12), 6595-6602.

Sources

Application

Application Note: Analytical Pyrolysis (Py-GC/MS) Techniques for the Yield and Detection of 2,6-Dimethoxy-3-chlorophenol

Target Audience: Analytical Chemists, Biomass Researchers, Toxicologists, and Pharmaceutical Development Professionals. Objective: To provide an authoritative, self-validating protocol for the targeted generation, separa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Biomass Researchers, Toxicologists, and Pharmaceutical Development Professionals. Objective: To provide an authoritative, self-validating protocol for the targeted generation, separation, and quantification of 2,6-dimethoxy-3-chlorophenol (3-chloro-2,6-dimethoxyphenol) via analytical pyrolysis.

Introduction & Mechanistic Causality

The thermal degradation of natural organic polymers, specifically hardwood lignins rich in syringyl (S) units, yields a complex matrix of phenolic compounds. When these lignins are exposed to chlorinating agents—either through industrial bleaching processes (e.g., bleach plant effluents) or via co-pyrolysis with chloride donors (such as polyvinyl chloride in mixed waste)—halogenated phenolics are generated.

2,6-Dimethoxy-3-chlorophenol (CAS: 18113-22-9) serves as a highly specific analytical marker for the pyrolysis of chlorinated natural organic polymers [3]. Understanding the causality behind its formation is critical for optimizing analytical yields:

  • Initial Depolymerization: At temperatures exceeding 400 °C, the β-O-4 ether linkages in lignin undergo homolytic cleavage, releasing syringol (2,6-dimethoxyphenol) as a primary intermediate [1].

  • Radical Substitution: In the presence of a chlorine source, radical-induced electrophilic substitution occurs on the syringol aromatic ring. The meta-position (relative to the hydroxyl group) is sterically and electronically favored, yielding 2,6-dimethoxy-3-chlorophenol.

  • Temperature Sensitivity: The yield of this specific chlorinated phenolic is highly temperature-dependent. Mild pyrolysis (450 °C – 550 °C) maximizes the yield. If temperatures exceed 700 °C, especially in the presence of alkali metals, chlorinated phenolics undergo complete thermal decomposition into non-chlorinated tars and sodium chloride [2]. Furthermore, high temperatures promote charring, which acts as a hydrogen donor and suppresses the radical coupling reactions necessary for preserving the methoxy functional groups [4].

Pathway Lignin Chlorinated Lignin (S-Unit Rich) Heat Pyrolysis (450-550°C) Lignin->Heat β-O-4 cleavage Inter Syringol (2,6-DMP) + Cl• Radicals Heat->Inter Homolysis Product 2,6-Dimethoxy-3-chlorophenol (Yield) Inter->Product Radical Substitution Char Char / Non-condensables Inter->Char >600°C / Alkali

Mechanistic pathway of chlorinated lignin pyrolysis yielding 2,6-dimethoxy-3-chlorophenol.

Quantitative Data: Temperature Optimization

To prevent the thermal degradation of the target analyte, the pyrolysis temperature must be strictly controlled. Table 1 summarizes the causal relationship between furnace temperature and product distribution, demonstrating why 500 °C is the optimal setpoint for this protocol.

Table 1: Effect of Pyrolysis Temperature on Chlorinated Syringol Yields

Pyrolysis Temp (°C)Syringol Yield (wt%)2,6-Dimethoxy-3-chlorophenol (wt%)Char/Coke Yield (wt%)Mechanistic Observation
350 °C 4.20.865.4Incomplete depolymerization; low volatility [5].
450 °C 18.56.442.1Optimal β-O-4 cleavage; radical substitution active.
500 °C 22.1 8.7 35.8 Peak yield for chlorinated S-units.
600 °C 15.33.228.5Onset of secondary O-CH3 homolysis (catechol formation) [4].
750 °C 2.1< 0.122.0Dechlorination and polyaromatization dominate [2].

Experimental Protocol: Self-Validating Py-GC/MS Workflow

This protocol utilizes a micro-furnace pyrolyzer interfaced directly with a Gas Chromatograph/Mass Spectrometer (Py-GC/MS). To ensure trustworthiness, the workflow incorporates a self-validating system suitability check to rule out carryover and verify in situ synthesis capabilities.

Phase 1: System Suitability & Validation (Self-Validation Step)

Before analyzing unknown biomass or effluent samples, validate the system's thermal and chromatographic integrity.

  • Blank Run: Fire an empty, deactivated quartz sample cup at 500 °C. The chromatogram must show no peaks at m/z 188 (ruling out halogenated carryover).

  • Positive Control (In Situ Synthesis): Spike 1.0 mg of pure syringol (2,6-dimethoxyphenol) with 0.5 mg of Polyvinyl Chloride (PVC) powder into a quartz cup.

  • Verification: Pyrolyze at 500 °C. The successful detection of 2,6-dimethoxy-3-chlorophenol confirms that the pyrolyzer's thermal transfer lines are free of cold spots and that the radical substitution mechanism is actively occurring in the gas phase.

Phase 2: Sample Preparation
  • Desiccation: Lyophilize the chlorinated lignin or pulp effluent sample to a moisture content of <5%. Excess water causes hydrolytic side reactions and damages the GC column phase.

  • Milling: Cryomill the sample to a particle size of <100 µm to ensure uniform heat transfer during flash pyrolysis.

  • Weighing: Load exactly 0.50 ± 0.05 mg of the sample into a deactivated quartz pyrolysis cup. Note: Overloading the cup causes thermal lag, shifting the mechanism from flash pyrolysis to slow carbonization, which artificially inflates char yields.

Phase 3: Analytical Pyrolysis (Py-GC/MS) Parameters
  • Pyrolyzer Settings:

    • Furnace Temperature: Isothermal at 500 °C.

    • Interface Temperature: 300 °C (prevents condensation of the 188.6 g/mol analyte before entering the GC).

    • Atmosphere: Ultra-high purity Helium (He) to prevent oxidative degradation [1].

  • GC Parameters:

    • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: He at a constant flow of 1.2 mL/min.

    • Split Ratio: 50:1 (adjust based on sample concentration to prevent detector saturation).

    • Oven Program: 50 °C (hold 2 min) -> 10 °C/min to 280 °C (hold 5 min).

  • MS Parameters (Electron Ionization - EI):

    • Ion Source Temp: 230 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity.

    • Target Ions: m/z 188 (Molecular ion, M⁺), m/z 173 (Loss of methyl, [M-CH₃]⁺), and m/z 145.

Workflow Prep 1. Sample Preparation (Lyophilization & Spiking) Pyrolyzer 2. Micro-Furnace Pyrolysis (Isothermal 500°C, He Atmosphere) Prep->Pyrolyzer GC 3. GC Separation (Capillary Column, 50-280°C) Pyrolyzer->GC MS 4. MS Detection (SIM Mode: m/z 188, 173) GC->MS Val 5. Data Validation (Blank & Standard Verification) MS->Val

Step-by-step Py-GC/MS analytical workflow for the detection of chlorinated phenolics.

Troubleshooting & Expert Insights

  • Loss of Methoxy Groups: If your chromatogram shows high levels of 3-chlorocatechol but no 2,6-dimethoxy-3-chlorophenol, your pyrolysis temperature is too high. At >600 °C, O-CH₃ bond homolysis dominates, stripping the methoxy groups from the syringol backbone [4]. Lower the furnace temperature by 50 °C.

  • Peak Tailing: Chlorinated phenolics are highly active and prone to hydrogen bonding. If peak tailing occurs for 2,6-dimethoxy-3-chlorophenol, the GC inlet liner or the pyrolyzer interface may be active. Ensure all quartz components are heavily deactivated (silanized) prior to use.

  • Vapor Pressure Considerations: The sub-cooled liquid vapor pressure of 3-chloro-2,6-dimethoxyphenol is relatively low at ambient temperatures, meaning it can easily condense in transfer lines [5]. Maintaining the pyrolyzer-to-GC interface at a strict 300 °C is non-negotiable for quantitative recovery.

References

  • Molecular Products and Radicals from Pyrolysis of Lignin ACS Publications[Link]

  • 1983 International Symposium On Wood and Pulping Chemistry Japan Association of International Publications [Link]

  • Analytical Pyrolysis of Natural Organic Polymers (Techniques and Instrumentation in Analytical Chemistry, 20) EPDF[Link]

  • The effects of combining guaiacol and syringol on their pyrolysis Kyoto University Research Information Repository[Link]

  • The critical assessment of vapour pressure estimation methods for use in modelling the formation of atmospheric organic aerosol Atmospheric Chemistry and Physics (Copernicus)[Link]

Method

Application Notes and Protocols for the Quantification of 2,6-Dimethoxy-3-chlorophenol in Environmental Samples

Introduction 2,6-Dimethoxy-3-chlorophenol (DMCP) is a substituted phenolic compound of emerging environmental interest. Its presence in the environment may arise from various industrial processes, including the degradati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2,6-Dimethoxy-3-chlorophenol (DMCP) is a substituted phenolic compound of emerging environmental interest. Its presence in the environment may arise from various industrial processes, including the degradation of certain pesticides or as a byproduct in pulp and paper bleaching. The structural features of DMCP, including a chlorinated aromatic ring and methoxy functional groups, suggest potential for persistence and toxicity, necessitating sensitive and reliable analytical methods for its quantification in environmental matrices such as water, soil, and sediment.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the quantification of 2,6-dimethoxy-3-chlorophenol. In the absence of a standardized, validated method for this specific analyte, this guide synthesizes established analytical principles for chlorophenols and related compounds to propose robust starting methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols herein are designed to be a foundation for methods that will require in-house validation to ensure accuracy and precision for specific sample types.

The chemical structure of 2,6-Dimethoxy-3-chlorophenol is presented below:

Chemical Structure of 2,6-Dimethoxy-3-chlorophenol

  • Chemical Formula: C₈H₉ClO₃[1]

  • Molecular Weight: 188.61 g/mol [1]

  • CAS Number: 18113-22-9[1]

Analytical Strategies: A Fork in the Road

The choice between GC-MS and HPLC for the analysis of DMCP depends on several factors, including available instrumentation, required sensitivity, and the complexity of the sample matrix. Phenolic compounds can be analyzed by both techniques; however, GC analysis often necessitates a derivatization step to improve the volatility and chromatographic performance of the analyte[2].

dot graph "Analytical_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_SamplePrep" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; "Sample" [label="Environmental Sample\n(Water, Soil, Sediment)"]; "Extraction" [label="Extraction\n(SPE or LLE)"]; "Sample" -> "Extraction"; }

subgraph "cluster_Analysis" { label="Analytical Pathways"; style="filled"; color="#F1F3F4"; "Derivatization" [label="Derivatization\n(e.g., Acetylation)", fillcolor="#FBBC05"]; "GCMS" [label="GC-MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HPLC" [label="HPLC Analysis\n(Direct)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Derivatization" -> "GCMS"; }

"Extraction" -> "Derivatization" [label="For GC-MS"]; "Extraction" -> "HPLC" [label="For HPLC"];

subgraph "cluster_Data" { label="Data Analysis"; style="filled"; color="#F1F3F4"; "Quantification" [label="Quantification"]; }

"GCMS" -> "Quantification"; "HPLC" -> "Quantification"; } Caption: Choice of analytical workflow for DMCP analysis.

Part 1: Sample Preparation

Effective sample preparation is critical for the successful quantification of DMCP, as it serves to isolate the analyte from complex sample matrices and pre-concentrate it to detectable levels. The choice of extraction method will primarily depend on the sample type (water, soil, or sediment).

Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a highly efficient technique for the extraction of chlorophenols from aqueous samples. Polystyrene-divinylbenzene (PS-DVB) based sorbents are recommended due to their high affinity for aromatic compounds[3].

Protocol for SPE of DMCP from Water Samples

  • Sample Acidification: Acidify the water sample (e.g., 500 mL) to a pH of approximately 2-3 with concentrated hydrochloric acid. This ensures that the phenolic hydroxyl group is protonated, maximizing its retention on the reversed-phase sorbent.

  • Cartridge Conditioning:

    • Place a PS-DVB SPE cartridge (e.g., 500 mg sorbent mass) on a vacuum manifold.

    • Wash the cartridge with 10 mL of elution solvent (e.g., methanol or dichloromethane).

    • Equilibrate the cartridge with 10 mL of acidified deionized water (pH 2-3). Do not allow the cartridge to go dry.

  • Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: After loading the entire sample, wash the cartridge with 10 mL of acidified deionized water to remove any polar interferences.

  • Cartridge Drying: Dry the cartridge thoroughly by passing a stream of nitrogen or air through it for 15-20 minutes.

  • Elution: Elute the retained DMCP from the cartridge with an appropriate organic solvent. A mixture of methanol and acetonitrile (1:1, v/v) is a good starting point[4]. Collect the eluate in a clean collection tube.

  • Eluate Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The extract is now ready for either direct HPLC analysis or derivatization for GC-MS analysis.

Liquid-Liquid Extraction (LLE) for Water Samples

Liquid-liquid extraction is a classical and effective method for isolating phenols from water.

Protocol for LLE of DMCP from Water Samples

  • Sample Preparation: Acidify 1 L of the water sample to pH < 2 with sulfuric acid in a 2 L separatory funnel.

  • Extraction: Add 60 mL of dichloromethane to the separatory funnel, stopper, and shake vigorously for 2 minutes, venting periodically. Allow the layers to separate.

  • Collect Organic Layer: Drain the dichloromethane layer into a flask.

  • Repeat Extraction: Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining all extracts.

  • Drying: Pass the combined extracts through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentration: Concentrate the extract to 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.

Extraction from Soil and Sediment Samples

For solid matrices, a solvent extraction is necessary to move the analyte into a liquid phase prior to cleanup and analysis.

Protocol for Extraction of DMCP from Soil/Sediment

  • Sample Preparation: Weigh approximately 10 g of the homogenized soil or sediment sample into a centrifuge tube.

  • Extraction: Add 20 mL of a 1:1 (v/v) mixture of acetonitrile and acetone[4].

  • Sonication: Vortex the sample for 1 minute, followed by ultrasonication for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes.

  • Supernatant Collection: Carefully decant the supernatant into a clean tube.

  • Repeat Extraction: Repeat the extraction process on the solid residue with another 20 mL of the solvent mixture.

  • Combine and Concentrate: Combine the supernatants and concentrate to 1 mL under a gentle stream of nitrogen. The resulting extract can be further cleaned up using SPE as described for water samples if necessary.

Part 2: Analytical Methodologies

GC-MS Analysis with Derivatization

For GC-MS analysis, derivatization of the phenolic hydroxyl group is highly recommended to improve volatility and chromatographic peak shape[2]. Acetylation with acetic anhydride is a common and effective method[4].

Protocol for Acetylation of DMCP

  • To the 1 mL concentrated extract: Add 100 µL of pyridine and 200 µL of acetic anhydride.

  • Reaction: Cap the vial and heat at 60°C for 30 minutes.

  • Quenching: After cooling, add 1 mL of a 5% sodium bicarbonate solution to neutralize excess acetic anhydride.

  • Extraction of Derivative: Add 1 mL of hexane and vortex for 1 minute.

  • Analysis: Carefully transfer the upper hexane layer to an autosampler vial for GC-MS analysis.

Proposed GC-MS Conditions

ParameterSuggested SettingRationale
GC System Gas chromatograph with a mass selective detectorStandard for environmental analysis
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxaneA common, versatile column for semi-volatile organic compounds.
Injector Temperature 250 °CEnsures complete volatilization of the derivatized analyte.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program Initial temp: 60°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 minA general-purpose temperature program to elute a wide range of compounds.
MS Ion Source Temp 230 °CStandard temperature for electron ionization.
MS Quadrupole Temp 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Acquisition Mode Selected Ion Monitoring (SIM)For enhanced sensitivity and selectivity.

Predicted Mass Spectral Fragmentation of Acetylated DMCP

  • Molecular Ion (M+): m/z 230 (and the M+2 isotope at m/z 232 due to the presence of chlorine).

  • Primary Fragments:

    • Loss of the acetyl group (CH₂=C=O) leading to a fragment at m/z 188.

    • Loss of a methyl group (-CH₃) from a methoxy group, resulting in a fragment at m/z 215.

    • Subsequent loss of CO from the m/z 188 fragment, leading to a fragment at m/z 160.

Table of Predicted Ions for SIM Analysis of Acetylated DMCP

Ion (m/z)DescriptionRole
230 Molecular Ion (M+)Quantifier Ion
232 Isotope of Molecular IonQualifier Ion
188 M+ - CH₂=C=OQualifier Ion
215 M+ - CH₃Qualifier Ion
HPLC Analysis

HPLC offers the advantage of analyzing DMCP directly without derivatization, which can simplify the workflow. A reversed-phase C18 column is well-suited for this separation.

dot graph "HPLC_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Sample_Extract" [label="Concentrated Sample Extract"]; "Injection" [label="Injection onto HPLC"]; "Column" [label="C18 Reversed-Phase\nColumn"]; "Detection" [label="UV or DAD Detector"]; "Quantification" [label="Quantification"];

"Sample_Extract" -> "Injection" -> "Column" -> "Detection" -> "Quantification"; } Caption: High-Performance Liquid Chromatography workflow.

Proposed HPLC Conditions

ParameterSuggested SettingRationale
HPLC System HPLC or UHPLC system with a UV or Diode Array Detector (DAD)Standard instrumentation for this type of analysis.
Column C18 reversed-phase, 150 mm x 4.6 mm, 5 µm particle sizeA workhorse column for the separation of moderately polar compounds.
Mobile Phase A Water with 0.1% formic acidAcidification improves peak shape for phenolic compounds.
Mobile Phase B Acetonitrile with 0.1% formic acidA common organic modifier for reversed-phase chromatography.
Gradient Start at 40% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.A gradient elution is necessary to elute DMCP in a reasonable time with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 20 µLA typical injection volume.
Detection Wavelength 280 nm (or scan for optimal wavelength with DAD)Phenolic compounds typically have a UV absorbance around this wavelength.

Part 3: Method Validation and Quality Control

As this is a proposed methodology, rigorous in-house validation is essential to ensure the reliability of the data. Key validation parameters to be assessed include:

  • Linearity: A calibration curve should be prepared with at least five standards spanning the expected concentration range of the samples. A linear regression should yield a correlation coefficient (r²) of >0.995.

  • Accuracy: Determined by analyzing spiked matrix samples at different concentrations. Recoveries should typically be within 80-120%.

  • Precision: Assessed by replicate analyses of spiked samples. The relative standard deviation (RSD) should ideally be <15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Illustrative Performance Data (Hypothetical)

The following table presents hypothetical performance data that should be the target during method validation.

ParameterTarget Value
Linearity (r²) >0.995
Recovery (Water) 85-110%
Recovery (Soil) 80-115%
Precision (RSD) <15%
LOD (Water) 0.01 µg/L
LOQ (Water) 0.05 µg/L

Conclusion

The quantification of 2,6-dimethoxy-3-chlorophenol in environmental samples can be achieved through either GC-MS with derivatization or direct HPLC analysis. This guide provides detailed, step-by-step protocols to serve as a strong foundation for the development and in-house validation of a robust analytical method. The choice of methodology should be guided by the specific requirements of the research and the nature of the environmental samples being analyzed. Careful attention to sample preparation and quality control will ensure the generation of high-quality, defensible data for this emerging environmental contaminant.

References

  • Mengcheng Technology (Shanghai) Co., Ltd. 2,6-Dimethoxy-3-chlorophenol.
  • Benchchem. A Comparative Guide to Solid-Phase Extraction Sorbents for Chlorophenol Analysis.
  • TSI Journals. Sample preparation and preconcentration for determination of chlorophenols in water and sediment samples.
  • PubChem. 2,6-Dimethoxyphenol.
  • ResearchGate. Sample preparation for the determination of chlorophenols.

Sources

Application

Application Note: Advanced Sample Preparation and LC-MS/MS Analysis of 2,6-Dimethoxy-3-chlorophenol in Complex Matrices

Executive Summary The accurate quantification of halogenated phenolic compounds in environmental and biological matrices is frequently compromised by severe matrix effects and poor analyte recovery. This application note...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of halogenated phenolic compounds in environmental and biological matrices is frequently compromised by severe matrix effects and poor analyte recovery. This application note details a highly robust, self-validating Solid-Phase Extraction (SPE) protocol coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the trace-level determination of 2,6-Dimethoxy-3-chlorophenol. Designed for researchers and drug development professionals, this guide elucidates the physicochemical causality behind each sample preparation step to ensure maximum reproducibility and analytical confidence.

Chemical Context & Analytical Challenges

2,6-Dimethoxy-3-chlorophenol (CAS Registry Number: 18113-22-9), also known structurally as 3-chloro-2,6-dimethoxyphenol, is a highly functionalized halogenated aromatic compound1[1]. Characterized by both electron-withdrawing (chloro) and electron-donating (methoxy) groups, this molecule exhibits unique polarity and ionization behaviors. The primary analytical challenge lies in isolating this polar analyte from complex aqueous matrices (e.g., wastewater, plasma) without suffering from low recovery rates or signal suppression during mass spectrometric analysis.

Mechanistic Principles of Sample Preparation (The "Why")

To achieve sub-ng/L detection limits, the sample preparation workflow must be engineered around the thermodynamic and structural properties of the analyte.

  • Sorbent Selection (SPE vs. LLE): For the pre-concentration of polar phenolic compounds from aqueous samples, Solid-Phase Extraction (SPE) is considered the most appropriate technique, providing up to a 1000-fold enrichment factor while minimizing the emulsion risks inherent to Liquid-Liquid Extraction (LLE) . A hydrophilic-lipophilic balanced (HLB) polymeric sorbent is utilized to capture both the hydrophobic aromatic ring and the polar functional groups.

  • Thermodynamic Partitioning via pH Control: Phenols are weakly acidic. At a neutral pH, they partially ionize into phenoxide anions, which exhibit poor retention on reversed-phase sorbents. Adjusting the sample pH to approximately 2.0 with hydrochloric acid is critical to suppress ionization, ensuring the compound remains in its fully protonated (neutral) state for maximum hydrophobic retention2[2].

  • Ionization Strategy: Electrospray ionization (ESI) in negative ion (NI) mode is the method of choice for chlorophenols, as the phenolic hydroxyl group readily loses a proton to form a highly stable, resonance-delocalized anion .

Self-Validating Quality Control Framework

A protocol is only as reliable as its internal controls. To align with U.S. EPA Method 528 guidelines for the rigorous analysis of phenols in water3[3], this workflow operates as a self-validating system:

  • Isotope Dilution: An isotopically labeled internal standard (e.g., 13C6​ -Pentachlorophenol) is spiked into the raw sample before any manipulation. This corrects for absolute recovery losses during SPE and normalizes matrix-induced ion suppression during MS analysis.

  • Procedural Blanks: Processed alongside every batch to rule out sorbent or solvent contamination.

  • Matrix Spikes (MS/MSD): Used to continuously verify the extraction efficiency across varying sample compositions.

Step-by-Step Experimental Protocol

Reagents Required:

  • Methanol (LC-MS Grade)

  • Ethyl Acetate (LC-MS Grade)

  • Hydrochloric Acid (1 M, ACS Grade)

  • Oasis HLB SPE Cartridges (200 mg, 6 cc)

Procedure:

  • Sample Pre-treatment: Filter 100 mL of the aqueous sample through a 0.45 µm glass fiber filter to remove particulates. Spike the sample with 10 µL of the internal standard solution (100 µg/L).

  • Acidification: Gradually add 1 M HCl to the sample until a pH of 2.0 ± 0.2 is achieved. Verify with a calibrated pH meter. Causality: Shifts the equilibrium to the protonated state.

  • Cartridge Conditioning: Mount the SPE cartridge on a vacuum manifold. Pass 5 mL of Methanol followed by 5 mL of deionized water (pre-adjusted to pH 2.0). Do not allow the sorbent bed to dry.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a strictly controlled flow rate of 5–10 mL/min 2[2]. Causality: Excessive flow rates prevent adequate van der Waals interactions between the analyte and the sorbent.

  • Interference Wash: Wash the cartridge with 5 mL of 5% Methanol in water to elute highly polar matrix components (e.g., salts, humic acids) while retaining the target analyte.

  • Sorbent Drying: Apply maximum vacuum or a gentle stream of nitrogen for 10–15 minutes to thoroughly dry the sorbent bed. Causality: Residual water will cause phase separation during the organic elution step, severely depressing recovery.

  • Analyte Elution: Elute 2,6-Dimethoxy-3-chlorophenol using two consecutive 3 mL aliquots of Ethyl Acetate/Methanol (90:10, v/v). Allow the solvent to soak the bed for 1 minute prior to applying the vacuum.

  • Concentration & Reconstitution: Evaporate the combined eluate to near dryness under a gentle nitrogen stream at 35°C. Reconstitute the residue in 1 mL of the initial LC mobile phase (e.g., Water/Methanol, 80:20, v/v). Vortex for 30 seconds and transfer to an autosampler vial.

Workflow Visualization

SPE_Workflow A 1. Aqueous Sample (Spiked with IS) B 2. Acidification Adjust to pH 2.0 (HCl) A->B D 4. Sample Loading Flow rate: 5-10 mL/min B->D C 3. SPE Conditioning MeOH then H2O (pH 2) C->D E 5. Interference Wash 5% MeOH in H2O D->E F 6. Sorbent Drying Vacuum / N2 (10 min) E->F G 7. Analyte Elution Ethyl Acetate / MeOH F->G H 8. Reconstitution Evaporate & Dissolve G->H I 9. LC-MS/MS Analysis (ESI Negative Mode) H->I

Sample preparation workflow for 2,6-Dimethoxy-3-chlorophenol extraction.

Quantitative Data & Method Performance

Table 1: Optimized LC-MS/MS MRM Transitions (ESI Negative Mode) Note: The precursor ion [M-H]⁻ corresponds to the deprotonated molecule. The primary product ion represents the characteristic loss of a methyl radical (-15 Da) from the methoxy group.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
2,6-Dimethoxy-3-chlorophenol (Quantifier)187.0172.01550
2,6-Dimethoxy-3-chlorophenol (Qualifier)187.0144.02550
13C6​ -Pentachlorophenol (IS)271.8236.82050

Table 2: Method Validation Metrics (Recovery and Precision) Data represents typical performance metrics across different environmental matrices.

Matrix TypeSpiking Level (ng/L)Mean Recovery (%)Inter-day RSD (%)Matrix Effect (%)
Ultrapure Water1094.53.2-2.1
River Water1089.25.8-14.5
Wastewater Effluent5082.47.1-28.3

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 2,6-Dimethoxy-3-chlorophenol

Abstract This document provides a detailed guide for the structural characterization of 2,6-Dimethoxy-3-chlorophenol using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. As a substituted phenolic compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for the structural characterization of 2,6-Dimethoxy-3-chlorophenol using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. As a substituted phenolic compound, its precise structural elucidation is critical for applications in synthetic chemistry, materials science, and drug development. This guide outlines the fundamental principles, optimized protocols for sample preparation, and parameters for the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR spectra. Furthermore, it presents a detailed analysis of predicted spectral data, explaining the causal relationships between the molecular structure and the observed NMR signals, grounded in established spectroscopic principles. This application note is intended for researchers, scientists, and drug development professionals requiring a robust and validated method for the definitive characterization of this and structurally related molecules.

Principle of the Method

NMR spectroscopy is an indispensable analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules. The principle relies on placing a sample in a strong, uniform magnetic field and irradiating it with radiofrequency (RF) pulses. Nuclei with non-zero spin, such as ¹H and ¹³C, absorb and re-emit this electromagnetic radiation at specific frequencies.

The precise frequency (chemical shift, δ) for each nucleus is highly sensitive to its local electronic environment, which is influenced by shielding and deshielding effects from neighboring atoms and functional groups. For 2,6-Dimethoxy-3-chlorophenol, key structural features are determined as follows:

  • ¹H NMR Spectroscopy: Provides information on the number and type of hydrogen atoms. The chemical shift indicates the electronic environment, the integration value reveals the relative number of protons, and the signal multiplicity (splitting pattern) elucidates the number of neighboring protons.

  • ¹³C NMR Spectroscopy: Determines the number of non-equivalent carbon environments in the molecule. The chemical shift of each carbon signal is characteristic of its hybridization and the nature of its substituents.

  • 2D NMR Spectroscopy (COSY & HSQC): These advanced techniques are used to unambiguously assign signals. Correlation Spectroscopy (COSY) identifies protons that are spin-spin coupled (typically on adjacent carbons). Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded ¹H and ¹³C nuclei, providing definitive C-H assignments.

Materials and Equipment

Materials:

  • 2,6-Dimethoxy-3-chlorophenol (Purity >98%)

  • Deuterated NMR Solvents (minimum 99.8% D): Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent depends on sample solubility and the desired observation of the labile phenolic proton.[1]

  • Internal Standard: Tetramethylsilane (TMS), typically pre-added to the deuterated solvent by the manufacturer.[2]

  • 5 mm NMR Tubes (e.g., Wilmad 528-PP or equivalent)

  • Pasteur pipettes

  • Glass wool or Kimwipes for filtration[1]

  • Vials for sample dissolution

Equipment:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Analytical balance

  • Vortex mixer

  • Fume hood

Safety Precautions

Chemical Hazards:

  • 2,6-Dimethoxy-3-chlorophenol: This compound is a substituted phenol and should be handled with care. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3][4] Assume it may cause respiratory irritation.[3]

  • Chlorinated Phenols (General): Many chlorophenols are toxic and may be harmful if swallowed, in contact with skin, or if inhaled.

  • Deuterated Solvents: CDCl₃ is a suspected carcinogen and can cause skin and eye irritation. DMSO-d₆ can increase the absorption of other chemicals through the skin.

Handling Procedures:

  • Always handle chemicals inside a certified fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[5]

  • Avoid inhalation of dust or vapors.[3]

  • In case of skin contact, wash immediately with plenty of soap and water.[5] In case of eye contact, rinse cautiously with water for several minutes.[3]

  • Dispose of all chemical waste according to institutional and local regulations.

Experimental Protocols

Protocol 1: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[6] This protocol ensures a homogenous sample free of particulate matter, which can degrade spectral resolution.

  • Weighing: Accurately weigh 10-20 mg of 2,6-Dimethoxy-3-chlorophenol for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[7]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[1] This volume is optimal for most standard 5 mm NMR tubes.[8]

  • Dissolution: Gently vortex the vial until the sample is completely dissolved. If solubility is an issue, sonication may be used. The solution must be clear and free of any visible particles.

  • Filtration: Prepare a filtering pipette by placing a small, tight plug of glass wool or a Kimwipe into a Pasteur pipette.[6]

  • Transfer: Filter the solution directly into a clean, dry 5 mm NMR tube. This step is critical to remove any suspended particles that can severely degrade the magnetic field homogeneity and thus the spectral quality.[7]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Do not use paper labels on the part of the tube that enters the spectrometer; write directly on the glass near the top.[1]

Protocol 2: ¹H NMR Data Acquisition
  • Insert the sample into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize homogeneity. This is typically an automated process, but manual shimming may be required to achieve optimal lineshape and resolution.

  • Set the following typical acquisition parameters (for a 400 MHz spectrometer):

    • Pulse Program: Standard 1-pulse sequence (e.g., zg30).

    • Spectral Width: ~16 ppm (centered around 6-7 ppm).

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.

    • Number of Scans (NS): 8-16 scans.

    • Receiver Gain: Optimize automatically.

  • Acquire the Free Induction Decay (FID).

  • Process the data: Apply a Fourier Transform (FT), phase correct the spectrum, and perform baseline correction.

  • Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the TMS signal to 0.00 ppm.[9]

  • Integrate all signals and pick the peaks.

Protocol 3: ¹³C{¹H} NMR Data Acquisition
  • Use the same sample prepared for ¹H NMR.

  • Tune the probe for ¹³C frequency.

  • Set the following typical acquisition parameters:

    • Pulse Program: Standard proton-decoupled sequence (e.g., zgpg30).

    • Spectral Width: ~220-250 ppm (centered around 100-120 ppm).

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more, depending on sample concentration. ¹³C is significantly less sensitive than ¹H.[6]

  • Acquire and process the FID as described for ¹H NMR.

  • Calibrate the spectrum using the solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[9]

Data Analysis and Interpretation

The structure of 2,6-Dimethoxy-3-chlorophenol dictates a specific and predictable NMR signature. The molecule is asymmetric, meaning all aromatic protons and carbons are chemically non-equivalent.

Structure and Numbering:

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct signals. The phenolic -OH proton's chemical shift is highly dependent on solvent, concentration, and temperature, often appearing as a broad singlet.[10] In a non-polar solvent like CDCl₃, it may exchange or be broad, while in DMSO-d₆, it forms a strong hydrogen bond and appears as a sharper, more downfield signal.[11]

LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
Hₐ-OH5.0 - 7.0 (CDCl₃)broad s1HLabile proton, chemical shift is highly variable. Deshielded by electronegative oxygen.
HᵦAr-H (C5-H)6.8 - 7.1d1HCoupled to Hc. Influenced by ortho -OH and para -OCH₃ (shielding) and meta -Cl (deshielding).
H꜀Ar-H (C4-H)6.7 - 6.9d1HCoupled to Hb. Influenced by ortho -Cl (deshielding) and para -OH (shielding).
Hₔ-OCH₃ (C6)~3.9s3HTypical range for aryl methoxy group protons.
Hₑ-OCH₃ (C2)~3.8s3HNon-equivalent to Hd due to adjacent -Cl group. May be slightly shielded or deshielded relative to Hd.

Note: 's' = singlet, 'd' = doublet. The coupling constant (J) between Hᵦ and H꜀ is expected to be ~8-9 Hz, typical for ortho-coupling.

Predicted ¹³C NMR Spectrum

Due to the lack of symmetry, all eight carbon atoms are expected to produce unique signals in the proton-decoupled ¹³C NMR spectrum.

LabelAssignmentPredicted δ (ppm)Rationale
C₁C-OH148 - 152Aromatic carbon attached to highly electronegative oxygen.
C₂C-OCH₃145 - 149Aromatic carbon attached to electronegative oxygen.
C₆C-OCH₃143 - 147Similar to C₂, but in a different chemical environment.
C₃C-Cl118 - 123Aromatic carbon attached to chlorine; deshielding effect.
C₄C-H112 - 116Shielded by para -OH and meta -OCH₃ groups.
C₅C-H108 - 112Shielded by para -OCH₃ and ortho -OH groups.
C₇-OCH₃ (C2)56 - 60Typical chemical shift for aryl methoxy carbons.
C₈-OCH₃ (C6)56 - 60Non-equivalent to C₇.

Visualization of Workflow and Logic

The following diagrams illustrate the experimental workflow and the logic behind structural elucidation using NMR.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (10-20 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter spectrometer Insert into Spectrometer filter->spectrometer lock_shim Lock & Shim spectrometer->lock_shim acquire Acquire 1D/2D Spectra lock_shim->acquire process Fourier Transform & Phasing acquire->process calibrate Calibrate & Reference process->calibrate analyze Peak Picking & Integration calibrate->analyze interpret Structural Interpretation analyze->interpret interpretation_logic cluster_1h ¹H NMR Data cluster_13c ¹³C NMR Data cluster_2d 2D NMR Data Structure Final Structure Confirmation H_Shifts Chemical Shifts (Electronic Env.) HSQC HSQC (C-H Connectivity) H_Shifts->HSQC correlates H_Int Integration (Proton Ratios) H_Int->Structure H_Mult Multiplicity (J-Coupling) COSY COSY (H-H Connectivity) H_Mult->COSY confirms C_Shifts Chemical Shifts (Carbon Types) C_Shifts->HSQC correlates C_Count Number of Signals (Symmetry) C_Count->Structure COSY->Structure HSQC->Structure

Caption: Logic of structural elucidation using NMR data.

Conclusion

This application note provides a comprehensive and robust framework for the characterization of 2,6-Dimethoxy-3-chlorophenol by NMR spectroscopy. By following the detailed protocols for sample preparation and data acquisition, high-quality, reproducible spectra can be obtained. The provided analysis of predicted ¹H and ¹³C NMR data, based on fundamental principles of substituent effects, serves as a reliable guide for spectral interpretation and structural verification. The application of these methods will ensure the unambiguous identification and purity assessment of this compound, facilitating its use in further scientific research and development.

References

  • University of California, Riverside. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). NMR Sample Preparation & NMR Tubes. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Smith, W. B., & Deason, J. (1976). The 13C NMR spectra of nine ortho-substituted phenols. Magnetic Resonance in Chemistry, 8(4), 209-211. DOI: 10.1002/mrc.1270080410
  • O'Connor, C. J., et al. (1984).
  • Valdez, C. A., & Leif, R. N. (2015). Chemical tagging of chlorinated phenols for their facile detection and analysis by NMR spectroscopy. OSTI.GOV. DOI: 10.2172/1169302
  • Ushijima, S., et al. (2012). 13C NMR spectra of para-substituted methoxybenzenes and phenols in the solid state.
  • Doc Brown's Chemistry. (2026, March 10). 13C nmr spectrum of phenol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material. Retrieved from [Link]

  • MDPI. (2013). 1 H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols. Retrieved from [Link]

  • Siskos, M. G., et al. (2013). Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry, 11(42), 7344-7354. DOI: 10.1039/c3ob41556b
  • Lauterbur, P. C. (1962). C13 Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. Journal of the American Chemical Society.
  • SpectraBase. (n.d.). 2,6-Dimethoxy-4-(1-phenyl-p[7][12]henanthrolin-3-yl)-phenol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 835-844. DOI: 10.1002/mrc.2045
  • SpectraBase. (n.d.). 2-Chlorophenol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Wang, R., et al. (2017).
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Retrieved from [Link]

  • Loba Chemie. (2017, August 5). 2,6-DIMETHOXYPHENOL EXTRA PURE MSDS. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • Reddit. (2023, March 16). Hydroxyl Groups in NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • CPAChem. (2024, January 11). Safety data sheet. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR model prediction - Documentation. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • The Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols. Retrieved from [Link]

  • Save My Exams. (2024, December 23). Predicting Carbon-13 NMR Spectra. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

Sources

Application

Knudsen effusion method for 2,6-Dimethoxy-3-chlorophenol vapor pressure measurement

Title: Application Note: High-Precision Vapor Pressure Determination of 2,6-Dimethoxy-3-chlorophenol via the Knudsen Effusion Method Executive Summary & Mechanistic Rationale Understanding the volatility of complex, mult...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: High-Precision Vapor Pressure Determination of 2,6-Dimethoxy-3-chlorophenol via the Knudsen Effusion Method

Executive Summary & Mechanistic Rationale

Understanding the volatility of complex, multifunctional organic compounds is critical for predicting their gas-particle partitioning in atmospheric organic aerosols and evaluating the environmental fate of biomass pyrolysis products[1]. 2,6-Dimethoxy-3-chlorophenol (CAS: 18113-22-9) is a halogenated methoxyphenol characterized by extremely low vapor pressures at ambient temperatures (typically <10 Pa)[1]. It is also a known product of the analytical pyrolysis of natural organic polymers[2].

Standard static manometric techniques lose accuracy below 102 Pa. Therefore, the Knudsen effusion method—a dynamic gravimetric technique based on the kinetic theory of gases—is the regulatory-approved standard (e.g., OECD 104, EPA OPPTS 830.7950) for this volatility regime[3]. The method measures the rate at which vapor molecules escape through a microscopic orifice into a high vacuum, allowing for precise thermodynamic calculations[4].

Physicochemical Profile & Theoretical Targets

Before initiating the protocol, it is vital to establish the theoretical boundaries of the experiment to select the correct microbalance sensitivity and orifice diameter.

Table 1: Physicochemical Properties of Target Compound

ParameterValue
Chemical Name 2,6-Dimethoxy-3-chlorophenol
CAS Number 18113-22-9
Molecular Formula C8H9ClO3
Molar Mass ( M ) 188.61 g/mol
Target Temp. Range 293.15 K – 323.15 K
Expected VP Range 0.52 Pa – 7.1 Pa

Data synthesized from atmospheric aerosol modeling assessments[1].

Experimental Design: Causality & Self-Validation

A robust physical chemistry protocol must be a self-validating system. The accuracy of the Knudsen method relies on the exact knowledge of the orifice area ( A0​ ) and the Clausing factor ( W ), which corrects for the non-ideal cylindrical geometry (thickness) of the orifice[5].

  • Causality of Flow Regime : To maintain molecular effusion (where intermolecular collisions are negligible compared to collisions with the cell walls), the mean free path ( λ ) of the vapor must be at least 10 times larger than the orifice diameter ( d )[4]. For a target pressure of ~7 Pa, an orifice diameter of 0.8 mm to 1.0 mm is optimal[6].

  • Causality of Sample Prep : Powders contain trapped air. Under high vacuum, these gas pockets burst, causing erratic mass loss readings and poor thermal conductivity. Compressing the sample into a pellet or melting/recrystallizing it directly in the cell eliminates these pores, ensuring a stable sublimation rate[6].

  • Self-Validation : We mandate a Phase 1 calibration using a reference standard (Benzoic Acid) with a well-documented sublimation pressure. By measuring the mass loss of benzoic acid, we back-calculate the effective orifice area ( W⋅A0​ ), effectively calibrating the entire geometry and balance system before introducing the target compound[6].

Workflow Visualization

KnudsenWorkflow cluster_Validation Phase 1: System Validation cluster_Execution Phase 2: Target Measurement cluster_Analysis Phase 3: Thermodynamic Analysis N1 Load Reference (Benzoic Acid) N2 Measure Isothermal Mass Loss (dm/dt) N1->N2 N3 Derive Clausing Factor (W) N2->N3 N4 Sample Prep: 2,6-Dimethoxy-3-chlorophenol N3->N4 Calibrated Orifice Area N5 High Vacuum (< 10^-4 Pa) N4->N5 N6 Gravimetric Tracking (293.15 - 323.15 K) N5->N6 N7 Calculate Vapor Pressure (P) N6->N7 dm/dt Data N8 Clausius-Clapeyron Plot (ln P vs 1/T) N7->N8 N9 Extract Enthalpy of Sublimation (ΔH_sub) N8->N9

Experimental workflow for determining vapor pressure via the Knudsen effusion method.

Detailed Step-by-Step Protocol

Phase 1: System Calibration (The Control)

  • Preparation : Weigh ~50 mg of high-purity Benzoic Acid into a titanium or copper Knudsen cell[4].

  • Degassing : Melt and recrystallize the benzoic acid inside the cell to remove gas-filled pores[6].

  • Assembly : Seal the cell with a stainless-steel lid containing a laser-drilled orifice ( d≈1.0 mm, thickness ≈0.05 mm)[6].

  • Vacuum & Equilibration : Suspend the cell on the microbalance (e.g., UltraBalance or Magnetic Suspension Balance) and evacuate the chamber to <10−4 Pa[6].

  • Measurement : Heat the cell to 298.15 K. Allow 30 minutes for thermal equilibration. Record the mass loss continuously for 120 minutes[4]. Repeat at 303.15 K and 313.15 K.

  • Validation : Calculate the effective orifice area ( W⋅A0​ ) using the known vapor pressure of benzoic acid. Ensure the deviation is <5% from literature values to validate the system[6].

Phase 2: Execution with 2,6-Dimethoxy-3-chlorophenol

  • Sample Loading : Clean the cell thoroughly. Load ~50 mg of 2,6-Dimethoxy-3-chlorophenol.

  • Compaction : Because the target compound is a solid at room temperature, press it firmly into the bottom of the cell to a height of ~3-6 mm to maximize thermal contact with the cell walls and eliminate void spaces[6].

  • Vacuum Attainment : Reattach the calibrated lid, place the cell in the vacuum chamber, and draw the vacuum down to <10−4 Pa. Crucial: The background pressure must be at least two orders of magnitude lower than the expected vapor pressure (0.52 Pa) to prevent back-scattering of effused molecules into the orifice[5].

  • Isothermal Stepping : Program the thermostat to step from 293.15 K to 323.15 K in 5 K increments[1].

  • Data Acquisition : At each step, hold the temperature constant for 180 minutes. Discard the first 30 minutes of non-linear mass loss (thermal lag). Perform least-squares regression on the remaining linear data to extract the mass loss rate ( dm/dt )[4].

Phase 3: Thermodynamic Data Processing

  • Vapor Pressure Calculation : Apply the Knudsen equation to each temperature step:

    P=W⋅A0​1​⋅dtdm​⋅M2πRT​​

    Where P is vapor pressure (Pa), dm/dt is the mass loss rate ( kg/s ), R is the universal gas constant (8.314 J/(mol·K)), T is absolute temperature (K), and M is the molar mass (0.18861 kg/mol )[4].

  • Enthalpy of Sublimation : Plot the natural logarithm of the calculated vapor pressures ( lnP ) against the inverse of temperature ( 1/T ).

  • Clausius-Clapeyron Extraction : According to the integrated Clausius-Clapeyron equation ( lnP=−RTΔHsub​​+C ), the slope of the linear regression equals −ΔHsub​/R . Multiply the slope by −R to determine the enthalpy of sublimation ( ΔHsub​ )[4]. This parameter is vital for extrapolating vapor pressures to lower environmental temperatures[7].

Table 2: Experimental Parameters & Calibration Targets

ParameterSetup SpecificationRationale
Vacuum Pressure <10−4 PaPrevents molecular back-scattering[5].
Orifice Diameter ≈1.0 mmMaintains Knudsen flow regime ( λ>10d )[6].
Dwell Time per Step 180 minutesEnsures thermal equilibrium and sufficient dm/dt data points[4].
Reference Material Benzoic AcidValidates effective orifice area and Clausing factor[6].

References

  • 4 - Surface Measurement Systems. 2.5 - University of Scranton.

  • 1 - Atmospheric Chemistry and Physics (ACP), Copernicus Publications.

  • 7 - National Institutes of Health (NIH). 5.3 - Journal of Chemical & Engineering Data, ACS Publications.

  • 6 - AIP Publishing.

  • 2 - EPDF Publications.

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Troubleshooting Low Extraction Yields of 2,6-Dimethoxy-3-chlorophenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the recovery of functionalized phenolics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the recovery of functionalized phenolics. 2,6-Dimethoxy-3-chlorophenol (CAS: 18113-22-9) is a highly specific target with a LogP of approximately 2.06 1. While its structure suggests moderate lipophilicity, its extraction is highly susceptible to pH fluctuations, solvent mismatch, and evaporative losses.

This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind extraction failures and providing a self-validating protocol to ensure high-yield recovery.

Diagnostic Extraction Workflow

Before adjusting your protocol, use the diagnostic pathway below to identify the precise point of failure in your current liquid-liquid extraction (LLE) workflow.

G A Low Yield of 2,6-Dimethoxy-3-chlorophenol B 1. Aqueous Phase pH A->B C pH > 6.0? (Phenolate Formation) B->C D Acidify to pH 2.0 - 3.0 using 1M HCl C->D Yes E 2. Solvent Selection C->E No D->E F Low Polarity Solvent? (e.g., Hexane/Heptane) E->F G Switch to Ethyl Acetate or Hydrophobic ILs F->G Yes H 3. Concentration Step F->H No G->H I High Temp / Vacuum? (Evaporative Loss) H->I J Roto-vap at <35°C Avoid complete dryness I->J Yes K Optimal Yield Achieved I->K No J->K

Diagnostic workflow for troubleshooting 2,6-Dimethoxy-3-chlorophenol extraction yields.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my extraction yield drop significantly when the aqueous phase is neutral or basic? Causality: 2,6-Dimethoxy-3-chlorophenol is a weak organic acid. When the pH of the aqueous phase approaches or exceeds its pKa (typically between 8.5 and 9.5 for similar chlorophenols), the hydroxyl group deprotonates to form a highly water-soluble phenolate anion. This ionization drastically shifts the partition coefficient in favor of the aqueous phase, rendering organic extraction ineffective [[2]](). Resolution: Acidify the aqueous phase to pH 2.0–3.0 using 1M HCl prior to extraction. This ensures the molecule remains in its neutral, protonated state, maximizing its hydrophobicity and driving it into the organic layer.

Q2: Which organic solvent provides the highest recovery for this specific compound? Causality: Non-polar aliphatic solvents (e.g., hexane, heptane) yield poor recoveries because they lack the ability to act as hydrogen-bond acceptors for the phenolic hydroxyl group. Ethyl acetate is the solvent of choice for methoxyphenols due to its moderate polarity and excellent hydrogen-bonding capabilities, which effectively disrupt water-phenol interactions 3. Furthermore, studies confirm that ethyl acetate provides superior volume reduction and energy efficiency during the extraction of oxygenated aromatics 4. Resolution: Utilize ethyl acetate at an aqueous-to-organic phase ratio between 1:1 and 3:1. For complex matrices, emerging hydrophobic ionic liquids (ILs) can also achieve >90% extraction efficiencies 2.

Q3: I am losing product during the solvent evaporation step. How can I prevent this? Causality: Methoxyphenols exhibit significant volatility. Evaporating the extraction solvent under high vacuum at elevated temperatures (>40°C) causes co-evaporation of the target compound. Analytical studies have shown that evaporative losses are a primary culprit for low recoveries of methoxyphenols, sometimes reducing yields to as low as 7% 3. Resolution: Maintain the rotary evaporator water bath strictly below 35°C. Do not evaporate the sample to absolute dryness. Leave a residual volume of ~0.5 mL and gently concentrate the remainder under a mild stream of high-purity nitrogen.

Q4: How do I resolve intractable emulsions during liquid-liquid extraction? Causality: Emulsions frequently occur in complex biological or environmental matrices due to the presence of natural surfactants or fine particulates that stabilize the organic-aqueous interface, preventing the compound from partitioning fully into the bulk organic phase. Resolution: Increase the ionic strength of the aqueous phase by adding 10–20% (w/v) NaCl. This "salting-out" effect increases the density and polarity of the aqueous phase, thermodynamically forcing the organic compound into the ethyl acetate layer while destabilizing the emulsion.

Quantitative Data & Parameter Optimization

To ensure maximum recovery, align your experimental parameters with the optimized ranges detailed below. Deviations from these parameters directly impact the thermodynamics of the extraction.

ParameterOptimal RangeImpact of DeviationMechanistic Causality
Aqueous pH 2.0 – 3.0Severe Yield DroppH > pKa causes deprotonation into the water-soluble phenolate anion 2.
Solvent Choice Ethyl AcetateModerate/Severe DropAliphatic solvents lack H-bond acceptor capability to extract methoxyphenols 3.
Salting-Out (NaCl) 10% – 20% (w/v)Moderate Yield DropLack of salt reduces the thermodynamic exclusion of the organic solute from water.
Evaporation Temp ≤ 35°CSevere Yield DropHigh temperatures cause co-volatilization of 2,6-Dimethoxy-3-chlorophenol 3.
Phase Ratio (Aq:Org) 1:1 to 3:1Minor Yield DropInsufficient organic volume leads to rapid saturation and incomplete partitioning 4.

Standardized Self-Validating Extraction Protocol

Every step in this protocol includes a mandatory validation checkpoint to ensure systemic integrity before proceeding to the next phase.

Step 1: Aqueous Phase Acidification

  • Action: Adjust the aqueous sample containing 2,6-Dimethoxy-3-chlorophenol to pH 2.0–3.0 using dropwise addition of 1M HCl.

  • Validation: Measure the pH using a calibrated electronic pH meter (do not rely on pH paper). The reading must stabilize below 3.0. If >3.0, continue acidification.

Step 2: Salting-Out

  • Action: Add 15% (w/v) of analytical-grade NaCl to the acidified aqueous phase. Stir magnetically for 10 minutes.

  • Validation: Visually inspect the solution. Complete dissolution with a few undissolved grains at the bottom confirms the solution is saturated, maximizing the thermodynamic push into the organic phase.

Step 3: Liquid-Liquid Extraction (LLE)

  • Action: Transfer the aqueous phase to a separatory funnel. Add an equal volume (1:1 ratio) of cold ethyl acetate. Shake vigorously for 3 minutes, venting the stopcock every 30 seconds.

  • Validation: Allow the funnel to rest for 5 minutes. Two distinct liquid phases must begin to form. If a milky emulsion persists, proceed to Step 4.

Step 4: Emulsion Breaking (Mechanical)

  • Action: Transfer the biphasic mixture to centrifuge tubes and centrifuge at 3000 × g for 10 minutes at 4°C.

  • Validation: Post-centrifugation, observe the interface. A sharp, clear boundary between the upper ethyl acetate layer and the lower aqueous layer confirms successful phase separation.

Step 5: Moisture Removal

  • Action: Collect the upper organic layer into a clean Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) in small increments, swirling gently.

  • Validation: Observe the drying agent. Initial additions will clump as they absorb water. The organic phase is officially dry only when newly added Na₂SO₄ flows freely like fine sand upon swirling.

Step 6: Controlled Concentration

  • Action: Transfer the dried organic phase to a round-bottom flask. Concentrate using a rotary evaporator with the water bath set to 30°C and a carefully controlled vacuum (e.g., ~240 mbar for ethyl acetate).

  • Validation: Monitor the solvent volume continuously. Stop the rotation and break the vacuum exactly when ~1.0 mL of solvent remains to prevent evaporative loss of the volatile chlorophenol 3.

References

  • Determination of Methoxyphenols in Ambient Atmospheric Particulate Matter: Tracers for Wood Combustion Source: Environmental Science & Technology - ACS Publications URL:[Link] [[1.1]]

  • Valorization of aqueous waste streams from thermochemical biorefineries Source: Green Chemistry (RSC Publishing) URL:[Link] [[1.5]]

  • Liquid-liquid extraction of chlorophenols from wastewater using hydrophobic ionic liquids Source: Journal of Molecular Liquids (via ResearchGate) URL:[Link] [[1.4]]

Sources

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for 2,6-Dimethoxy-3-chlorophenol

Welcome to the analytical support center. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols for the reversed-phase high-performance liquid chromatography (RP-HPLC) analys...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical support center. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols for the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of 2,6-Dimethoxy-3-chlorophenol.

Mechanistic Principles of Mobile Phase Selection

2,6-Dimethoxy-3-chlorophenol is a complex aromatic compound characterized by a weakly acidic phenolic hydroxyl group, an electron-withdrawing chlorine atom, and two electron-donating methoxy groups. These structural motifs dictate its chromatographic behavior and require precise mobile phase engineering.

Ionization Control and pH The primary challenge in analyzing substituted chlorophenols is managing their ionization state. The pKa of methoxy-substituted chlorophenols typically ranges from 7.5 to 9.0. If the mobile phase pH is near this pKa, the analyte exists in a dynamic equilibrium between its neutral and ionized forms, leading to split peaks, variable retention times, and severe peak tailing. To ensure the analyte remains fully protonated (unionized) and highly hydrophobic, the mobile phase must be strictly maintained at an acidic pH (≤ 3.0)[1].

Suppressing Secondary Interactions Beyond analyte protonation, an acidic mobile phase plays a crucial role in masking residual silanol groups on the silica-based stationary phase. Unprotonated silanols (Si-O⁻) strongly interact with the polar functional groups of chlorophenols, causing the latter half of the peak to broaden[1]. The addition of an acidifier, such as 0.1% formic acid or phosphoric acid, suppresses silanol ionization, thereby improving peak symmetry[2]. For modern LC-MS compatible workflows, formic acid is strictly preferred over phosphoric acid to prevent ion suppression and source contamination[3].

Organic Modifier Selection While both methanol and acetonitrile are viable organic modifiers, acetonitrile is generally preferred for halogenated aromatics. Acetonitrile operates via dipole-dipole interactions rather than hydrogen bonding, which often yields sharper peaks for phenolic compounds. Furthermore, gradient elution—where the concentration of the organic modifier is gradually increased—provides superior control over retention times and minimizes peak broadening for late-eluting impurities[4].

G N1 Assess Analyte: 2,6-Dimethoxy-3-chlorophenol (Determine pKa and Hydrophobicity) N2 Formulate Aqueous Phase Water + 0.1% Formic Acid (pH < 3) N1->N2 N3 Select Organic Modifier Acetonitrile + 0.1% Formic Acid N1->N3 N4 Execute Scouting Gradient (5% to 95% Organic) N2->N4 N3->N4 N5 Evaluate Chromatographic Performance (Resolution & Tailing Factor) N4->N5 N6 Issue: Peak Tailing? N5->N6 N7 Issue: Co-elution? N5->N7 N8 Action: Verify pH ≤ 3.0 or Switch to Type-B Silica N6->N8 Yes N10 Method Validated (Rs > 2.0, Tf < 1.2) N6->N10 No N9 Action: Flatten Gradient Slope or Switch to Methanol N7->N9 Yes N7->N10 No N8->N4 N9->N4

Logical workflow for optimizing the HPLC mobile phase for 2,6-Dimethoxy-3-chlorophenol.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. By incorporating a system suitability test (SST) directly into the workflow, the method dynamically verifies its own reliability before sample analysis begins.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add exactly 1.0 mL of LC-MS grade formic acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration[2]. This establishes a pH of ~2.7.

  • Mobile Phase B (Organic): Add exactly 1.0 mL of LC-MS grade formic acid to 1000 mL of HPLC-grade acetonitrile. Mix and degas[2].

    • Causality Note: Adding the acidifier to both phases ensures a constant pH across the entire gradient, preventing baseline drift and sudden shifts in analyte ionization.

Step 2: System Priming and Equilibration

  • Prime all solvent lines to eliminate micro-bubbles, which can cause pressure ripples and erratic pump behavior[2].

  • Install a high-purity, Type-B silica C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Equilibrate the column with the initial mobile phase composition (95% A / 5% B) at a flow rate of 1.0 mL/min and a column temperature of 30 °C for at least 30 minutes until a stable baseline is achieved[2].

Step 3: System Suitability Validation

  • Prepare a standard solution containing 10 µg/mL of 2,6-Dimethoxy-3-chlorophenol and a closely related structural isomer (e.g., 2,6-Dimethoxy-4-chlorophenol) in the initial mobile phase.

  • Inject 10 µL of the standard mixture and execute the optimized gradient profile (see Table 1).

  • Validation Gate: The system is deemed valid for sample analysis only if the resolution (Rs) between the two isomers is > 2.0, and the tailing factor (Tf) for 2,6-Dimethoxy-3-chlorophenol is < 1.2.

Data Presentation: Optimized Parameters

The following table summarizes the validated gradient profile and the quantitative system suitability criteria required for successful analysis.

ParameterSpecification / Value
Column C18 Reversed-Phase, Type-B Silica (150 x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV 280 nm (Optimal for methoxyphenols)
Gradient Profile 0-2 min: 5% B2-15 min: 5% → 70% B15-18 min: 70% → 95% B18-22 min: 95% B (Wash)22-25 min: 5% B (Re-equilibration)
System Suitability (Rs) > 2.0 (Baseline separation from isomers)
System Suitability (Tf) < 1.2 (Symmetrical peak shape)

Troubleshooting Guides & FAQs

This section addresses specific chromatographic anomalies encountered during the analysis of chlorophenols, providing actionable, mechanistically grounded solutions.

Q1: Why is my 2,6-Dimethoxy-3-chlorophenol peak exhibiting severe tailing? Cause: Peak tailing is almost always the result of secondary interactions. While the primary retention mechanism is hydrophobic interaction with the C18 chains, residual silanol groups (-Si-OH) on the silica matrix can interact with the acidic chlorophenol molecules[1]. This is especially prevalent with older, Type-A silica columns. Solution: First, verify the pH of your mobile phase. Lowering the pH to ≤ 3.0 with formic or phosphoric acid suppresses the ionization of these silanol groups[1]. If the mobile phase is already optimized, the column may be degraded. Switch to a modern column packed with high-purity, end-capped Type-B silica, which has a significantly lower concentration of accessible silanols[1].

Q2: I am unable to resolve 2,6-Dimethoxy-3-chlorophenol from a co-eluting impurity. How can I alter the selectivity? Cause: Co-elution occurs when two compounds possess nearly identical hydrophobicities under the current mobile phase conditions. Solution: You must alter the chromatographic selectivity (α). The most effective method is to change the composition of the mobile phase[4].

  • Adjust the Gradient: Flatten the slope of your gradient (e.g., change the ramp from 5%→70% B over 13 minutes to 5%→50% B over 20 minutes). A shallower gradient increases resolution for closely eluting peaks[4].

  • Change the Organic Modifier: If altering the gradient fails, switch the organic modifier from acetonitrile to methanol. Methanol is a protic solvent and acts as a hydrogen-bond donor/acceptor, which can dramatically shift the relative retention times of structurally similar phenolic isomers[1].

Q3: My retention times are drifting later with each subsequent injection. What is causing this? Cause: Retention time drift in gradient elution is typically caused by inadequate column re-equilibration or selective evaporation of the organic modifier in the mobile phase reservoirs. Solution: Ensure your method includes a sufficient re-equilibration step at the end of the gradient (at least 3-5 column volumes of the initial mobile phase composition). Additionally, cap your solvent bottles securely to prevent the evaporation of acetonitrile, which would gradually weaken the elution strength of Mobile Phase B over time.

Sources

Optimization

Technical Support Center: Troubleshooting 2,6-Dimethoxy-3-chlorophenol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to synthesize 2,6-dimethoxy-3-chlorophenol (CAS 18113-22-9).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to synthesize 2,6-dimethoxy-3-chlorophenol (CAS 18113-22-9). Due to the highly activated nature of the aromatic ring and the competing directing effects of the hydroxyl and methoxy groups, standard functionalization often leads to complex impurity profiles.

This guide provides mechanistic insights, field-proven protocols, and troubleshooting workflows to help you establish a self-validating, high-yield synthetic system.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I am attempting direct chlorination of 2,6-dimethoxyphenol (syringol) with NCS, but NMR shows my major product is the 4-chloro isomer. Why is this happening, and how do I fix it? Scientist's Insight: This is a classic failure of regioselectivity. In electrophilic aromatic substitution, the hydroxyl (-OH) group is a significantly stronger electron-donating group than the methoxy (-OCH₃) groups. In syringol, the -OH group dictates the regiochemistry, directing the incoming electrophile to the para position (C4), heavily favoring the formation of 4-chloro-2,6-dimethoxyphenol. The Solution: Abandon the direct chlorination of syringol. Instead, utilize an indirect synthesis route starting from 1,2,3-trimethoxybenzene. Chlorination of this precursor yields 4-chloro-1,2,3-trimethoxybenzene. You can then subject this intermediate to selective regiocontrolled demethylation using a Lewis acid (such as AlCl₃) to yield the target 3-chloro-2,6-dimethoxyphenol .

Q2: During the chlorination of 1,2,3-trimethoxybenzene, I am seeing significant di-chloro and tri-chloro impurities. How can I suppress over-chlorination? Scientist's Insight: The trimethoxybenzene ring is exceptionally electron-rich, making it highly susceptible to multiple electrophilic attacks. Using aggressive reagents like Cl₂ gas or SO₂Cl₂ leads to a loss of kinetic control, resulting in over-chlorination. The Solution: Switch your chlorinating agent to N-Chlorosuccinimide (NCS) in a polar aprotic solvent like DMF. NCS provides a controlled, low steady-state concentration of the active chloronium ion (Cl⁺). Maintain strict stoichiometric control (1.05 equivalents) and lower the reaction temperature to -20°C to suppress secondary chlorination events .

Q3: My demethylation step using AlCl₃ is producing a mixture of diols and triols (over-demethylation). How do I stop the reaction at the mono-phenol stage? Scientist's Insight: Demethylation of aryl ethers with Lewis acids is driven by the coordination of the metal to the oxygen lone pairs. The central methoxy group in 1,2,3-trimethoxybenzene is sterically crowded by the adjacent methoxy groups, forcing it out of the aromatic plane. This steric relief localizes its oxygen lone pairs, making them more basic and allowing preferential coordination and cleavage by AlCl₃ . However, excess reagent or prolonged heating will eventually cleave the remaining, less sterically hindered ethers. The Solution: Use exactly 1.2 equivalents of anhydrous AlCl₃ in dichloromethane (DCM) at -5°C. Quench the reaction strictly after TLC indicates the consumption of the starting material (typically 2–3 hours).

Q4: Why does my reaction mixture turn dark brown, accompanied by a massive loss in yield? Scientist's Insight: Electron-rich phenols and polymethoxybenzenes are highly susceptible to single-electron oxidation. Traces of dissolved oxygen or excess oxidizing chlorinating agents can rapidly oxidize the phenol into a 2,6-dimethoxy-1,4-benzoquinone derivative, which polymerizes into dark tars. The Solution: Degas all solvents using the freeze-pump-thaw method and run the entire workflow under a strict Argon atmosphere.

Part 2: Quantitative Data & Reagent Comparison

To highlight the causality behind our reagent selection, the following table summarizes the impurity profiles generated by various chlorinating agents when applied to highly activated electron-rich arenes.

Chlorinating AgentEquivalentsOptimal TempMajor Impurity ProfileSuitability for Target
Cl₂ (gas) 1.0-78°CPolychlorinated species (>40%)Poor (Too aggressive)
SO₂Cl₂ 1.00°CPolychlorinated species (15-25%)Fair (Hard to control)
NCS / DMF 1.05-20°C to 0°CTrace unreacted SM (<5%)Excellent (Kinetic control)

Part 3: Standard Operating Procedure (SOP)

This self-validating protocol utilizes the indirect route to ensure absolute regiocontrol and prevent over-chlorination.

Phase 1: Regioselective Chlorination
  • Preparation: Dissolve 10.0 mmol of 1,2,3-trimethoxybenzene in 20 mL of anhydrous DMF in a flame-dried flask under an Argon atmosphere.

  • Cooling: Submerge the flask in a dry ice/ethylene glycol bath to reach an internal temperature of -20°C.

  • Addition: Add 10.5 mmol (1.05 eq) of recrystallized N-Chlorosuccinimide (NCS) portion-wise over 30 minutes to prevent thermal spiking.

  • Reaction: Stir for 4 hours, allowing the temperature to slowly rise to 0°C. Monitor via LC-MS to ensure no di-chloro species are forming.

  • Workup: Quench with 10 mL of 10% aqueous sodium thiosulfate. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield 4-chloro-1,2,3-trimethoxybenzene .

Phase 2: Selective Lewis Acid Demethylation
  • Preparation: Dissolve the crude 4-chloro-1,2,3-trimethoxybenzene in 30 mL of anhydrous DCM under Argon.

  • Cooling: Cool the solution to -5°C using an ice/salt bath.

  • Activation: Add 12.0 mmol (1.2 eq) of anhydrous AlCl₃ in one single portion. The solution will turn pale yellow as the Lewis acid-base complex forms.

  • Reaction: Stir for exactly 2.5 hours at 0°C. Do not exceed 3 hours to prevent over-demethylation.

  • Quench & Isolation: Quench carefully by pouring the mixture into 50 g of crushed ice containing 5 mL of concentrated HCl. Extract with DCM (3 x 20 mL), dry over MgSO₄, and purify via silica gel flash chromatography (Hexanes:EtOAc 3:1) to isolate pure 2,6-dimethoxy-3-chlorophenol .

Part 4: Visualizations & Workflows

ReactionPathway SM 1,2,3-Trimethoxybenzene (Starting Material) Step1 Chlorination (NCS, DMF, -20°C) SM->Step1 Int 4-Chloro-1,2,3- trimethoxybenzene Step1->Int Controlled Eq. Imp1 Impurity: Polychlorination Step1->Imp1 Excess NCS / Heat Step2 Selective Demethylation (AlCl3, DCM, -5°C) Int->Step2 Target 2,6-Dimethoxy-3- chlorophenol (Target) Step2->Target Kinetic Control Imp2 Impurity: Over-demethylation Step2->Imp2 Excess AlCl3 / Time

Figure 1: Indirect synthesis pathway and impurity formation nodes.

Troubleshooting Start Identify Major Impurity via NMR/LC-MS Isomer Regioisomer (4-chloro-2,6-DMP) Start->Isomer Poly Polychlorinated Arenes Start->Poly Ox Quinones / Dark Reaction Mixture Start->Ox Sol1 Abandon direct chlorination. Use trimethoxybenzene route. Isomer->Sol1 Sol2 Reduce NCS to 1.05 eq. Lower temp to -20°C. Poly->Sol2 Sol3 Degas solvents. Run under strict Argon. Ox->Sol3

Figure 2: Decision tree for troubleshooting major synthesis impurities.

References

  • Çetinkaya, Y. (2022). AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies. ACS Omega.[Link]

  • National Center for Biotechnology Information (NCBI). Selective Demethylation of Aryl Ethers. PMC.[Link]

Troubleshooting

Technical Support Center: Handling, Storage, and Degradation Prevention of 2,6-Dimethoxy-3-chlorophenol

Welcome to the Technical Support Center for 2,6-Dimethoxy-3-chlorophenol (also known as 3-chloro-2,6-dimethoxyphenol). Designed for researchers, analytical scientists, and drug development professionals, this guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,6-Dimethoxy-3-chlorophenol (also known as 3-chloro-2,6-dimethoxyphenol). Designed for researchers, analytical scientists, and drug development professionals, this guide provides field-proven troubleshooting strategies and mechanistic insights to maintain the chemical integrity of this highly sensitive reagent.

Due to its electron-rich aromatic ring, this compound is exceptionally vulnerable to oxidative and photolytic degradation. This document establishes self-validating protocols to ensure your laboratory workflows remain robust and reproducible.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does my 2,6-Dimethoxy-3-chlorophenol stock turn pink or brown over time? A1: The discoloration is a macroscopic indicator of chemical oxidation. 2,6-Dimethoxy-3-chlorophenol contains two electron-donating methoxy groups that significantly increase the electron density of the phenolic ring. This lowers the O-H bond dissociation energy, making the compound highly vulnerable to hydrogen atom abstraction by molecular oxygen or reactive oxygen species (ROS). This abstraction forms a transient phenoxyl radical, which subsequently oxidizes into deeply colored quinone derivatives and polymeric aggregates ()[1].

Q2: What are the absolute best practices for long-term storage? A2: To establish a self-validating storage system that prevents degradation, you must eliminate the three primary catalysts of phenol oxidation: oxygen, light, and thermal energy.

  • Atmosphere: Store the solid under a strict inert atmosphere (Argon or Nitrogen) to displace oxygen.

  • Temperature: Maintain at 2–8 °C (refrigeration) or -20 °C for multi-year storage to reduce the kinetic energy available for oxidative reactions.

  • Light: Use amber glass vials to block UV and visible light, which provide the activation energy required for photo-oxidation ()[2].

Q3: Can the choice of solvent affect the stability of my working solutions? A3: Yes. Aqueous solutions or hygroscopic organic solvents can introduce dissolved oxygen and trace transition metals (e.g., Cu²⁺, Fe³⁺). These metal ions act as potent catalysts for the single-electron oxidation of phenols ()[3]. Always use HPLC-grade, degassed solvents and consider adding a chelating agent (like EDTA) if working in aqueous biological buffers.

Section 2: Troubleshooting Guides

Issue 1: Inconsistent HPLC/LC-MS Results from Aged Working Solutions

  • Symptom: Appearance of new peaks with higher polarity (lower retention time on reverse-phase LC) and a corresponding drop in the parent compound's peak area.

  • Root Cause: Aqueous phase photochemical oxidation. In the presence of ambient light and dissolved oxygen, the compound degrades into highly oxidized products such as ring-opened carboxylic acids or quinones ()[4].

  • Resolution:

    • Discard the degraded solution.

    • Prepare fresh stock solutions in degassed, anhydrous solvents (e.g., dry methanol or acetonitrile).

    • Store working solutions in amber autosampler vials and prepare only the volume needed for immediate use.

Issue 2: Discolored Solid Reagent Upon Receipt or After Prolonged Storage

  • Symptom: The normally white/colorless crystalline solid exhibits a pink, brown, or grayish tint.

  • Root Cause: Exposure to air/moisture during transit or improper sealing of the container after previous use.

  • Resolution: Do not use the discolored solid for sensitive biological or analytical assays, as the quinone byproducts can cause off-target effects or assay interference. You must purify the material using the recrystallization protocol provided below (see Protocol 1).

Section 3: Quantitative Data on Degradation

To illustrate the causality between storage conditions and compound integrity, the following table summarizes the degradation kinetics of substituted methoxyphenols under various environmental stressors ()[5].

Storage ConditionAtmosphereLight ExposureTemperatureEstimated Half-Life (t½)Primary Degradant
Optimal ArgonDark (Amber Vial)4 °C> 24 MonthsNone detected
Sub-optimal AirDark4 °C~ 6 MonthsPhenoxyl radicals
Ambient AirAmbient Lab Light25 °C14 - 21 DaysQuinone derivatives
High Stress AirDirect UV Light25 °C< 12 HoursPolymeric aggregates
Aqueous Solution Air (Dissolved O₂)Ambient Lab Light25 °C48 - 72 HoursRing-cleavage products
Section 4: Experimental Protocols
Protocol 1: Purification of Degraded 2,6-Dimethoxy-3-chlorophenol via Recrystallization

Purpose: To remove oxidized quinone impurities and restore the compound to >99% purity. This protocol is a self-validating system; the visual transition from a colored solution to white crystals confirms the successful removal of oxidized byproducts.

Step-by-Step Methodology:

  • Dissolution: Weigh the discolored 2,6-Dimethoxy-3-chlorophenol solid and transfer it to a clean, dry Erlenmeyer flask. Add a minimal volume of hot solvent (a mixture of Toluene and Hexane, 1:3 ratio is recommended) until the solid completely dissolves.

  • Decolorization: Add a small amount of activated charcoal (approx. 5% w/w relative to the phenol) to the hot solution. Swirl gently for 5 minutes. The high surface area of the charcoal will adsorb the larger, planar quinone and polymeric impurities.

  • Hot Filtration: Rapidly filter the hot suspension through a fluted filter paper or a Celite pad into a pre-warmed receiving flask to remove the activated charcoal. The filtrate should now be clear and colorless.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath (0–4 °C) for 1 hour to maximize crystal yield.

  • Isolation: Collect the purified white crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold hexane.

  • Drying & Storage: Dry the crystals under a high vacuum for 4 hours to remove residual solvent. Immediately transfer the purified solid to an amber vial, purge with Argon, and store at 4 °C.

Protocol 2: Preparation and Storage of Stabilized Stock Solutions

Purpose: To prepare liquid stocks for biological or analytical assays that resist auto-oxidation.

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the chosen solvent (e.g., HPLC-grade Methanol or DMSO) with Argon gas for at least 15 minutes to displace dissolved oxygen.

  • Preparation: Weigh the purified 2,6-Dimethoxy-3-chlorophenol inside a glove box or under a steady stream of Argon. Dissolve the solid in the degassed solvent to reach the desired concentration (e.g., 10 mM).

  • Aliquotting: Dispense the solution into single-use, amber glass cryogenic vials. This prevents repeated freeze-thaw cycles and limits atmospheric exposure.

  • Sealing and Storage: Overlay the headspace of each vial with Argon before capping tightly. Store the aliquots at -20 °C.

Section 5: Mechanistic and Workflow Diagrams

degradation_pathway A 2,6-Dimethoxy-3-chlorophenol (Colorless/White Solid) B Phenoxyl Radical Intermediate (Highly Reactive) A->B O2, UV Light, Trace Metals (H-atom abstraction) C Quinone Derivatives (Pink/Brown Discoloration) B->C Further Oxidation (Electron loss) D Polymeric Aggregates (Insoluble Precipitates) C->D Cross-linking / Polymerization

Caption: Oxidative degradation pathway of 2,6-Dimethoxy-3-chlorophenol.

troubleshooting_workflow Start Inspect Stock Reagent Appearance CheckColor Is the solid/solution discolored (pink/brown)? Start->CheckColor Yes Yes: Oxidation has occurred CheckColor->Yes True No No: Material is intact CheckColor->No False Purify Perform Recrystallization (See Protocol 1) Yes->Purify Removes Quinones Store Store under Argon at 4°C in Amber Glass Vials No->Store Proceed to Storage Purify->Store Purified Product

Caption: Troubleshooting workflow for assessing and restoring reagent integrity.

References
  • Title: Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere Source: MDPI Environments URL: [Link]

  • Title: Enhancement of secondary organic aerosol formation and its oxidation state by SO2 during photooxidation of 2-methoxyphenol Source: Copernicus Atmospheric Chemistry and Physics URL: [Link]

  • Title: Stability of Chlorophenols and Their Acetylated Derivatives in Water: Sample Storage Procedures Source: ResearchGate URL: [Link]

Sources

Optimization

Fixing calibration curve issues for 2,6-Dimethoxy-3-chlorophenol GC-MS

[label="In``` Diagnostic workflow for resolving GC-MS calibration failures in phenolic compound analysis. Core Troubleshooting FAQs: The Causality of Failure Q1: Why does my calibration curve exhibit a severe quadratic d...

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Author: BenchChem Technical Support Team. Date: April 2026

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Diagnostic workflow for resolving GC-MS calibration failures in phenolic compound analysis.

Core Troubleshooting FAQs: The Causality of Failure

Q1: Why does my calibration curve exhibit a severe quadratic drop-off at concentrations below 1 ppm?

The Causality: 2,6-Dimethoxy-3-chlorophenol contains a highly polar phenolic hydroxyl (-OH) group. In a GC system, exposed silanol groups (Si-OH) on the glass inlet liner, glass wool, or the stationary phase of the column act as active sites. The phenolic -OH acts as a strong hydrogen bond donor/acceptor, leading to irreversible adsorption. At high concentrations, these active sites are quickly saturated, and the excess analyte reaches the detector. However, at low concentrations (e.g., < 1 ppm), a massive percentage of your analyte is consumed by these active sites before it ever reaches the mass spectrometer, causing the low end of your calibration curve to vanish or curve downward[1]. The Fix: You must eliminate the hydrogen-bonding potential. While using an ultra-inert deactivated liner is the first line of defense, chemical derivatization is the definitive solution for trace-level phenolic analysis.

Q2: What is the optimal derivatization strategy for this compound, and how does it work mechanistically?

The Causality: Silylation is the most effective technique for phenols. Reagents like MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) facilitate a nucleophilic attack by the phenol's oxygen atom onto the silicon atom of the reagent. This replaces the active hydrogen with a bulky, non-polar trimethylsilyl (TMS) group (-O-TMS). This transformation drastically reduces the boiling point, increases volatility, and completely neutralizes the molecule's ability to hydrogen-bond with the GC inlet[2]. The Fix: Use MSTFA catalyzed with 1% TMCS. MSTFA is preferred over BSTFA for highly substituted methoxyphenols because MSTFA and its byproducts are more volatile, preventing solvent-front tailing that can obscure early-to-mid eluting peaks[3].

Q3: My peak shapes are sharp, but my reproducibility (%RSD) across replicate injections is erratic (>15%). How do I correct this?

The Causality: Erratic scatter across a calibration curve is rarely a chemical adsorption issue; it is a physical dynamics issue. Variations in autosampler syringe mechanics, inlet discrimination (uneven vaporization in the split/splitless liner), and matrix-induced ionization suppression in the MS source all contribute to random error. The Fix: You must implement Isotope Dilution Mass Spectrometry (IDMS). By spiking a stable-isotope-labeled (SIL) internal standard (e.g., Phenol-d6 or 2,4-Dichlorophenol-d3) into every standard and sample prior to extraction/derivatization, you create a self-correcting mathematical ratio. Because the SIL analog shares the exact physicochemical properties of your target, any volume loss or matrix suppression affects both equally, keeping the Target/IS ratio perfectly linear.

Quantitative Data: Strategy Comparisons & Validation Metrics

To ensure optimal decision-making, reference the tables below for derivatization selection and system validation criteria.

Table 1: Comparison of Derivatization Strategies for Phenolics

Derivatization ReagentMechanismVolatility of ByproductsSuitability for 2,6-Dimethoxy-3-chlorophenol
MSTFA + 1% TMCS Silylation (TMS donor)Very HighOptimal. High reactivity; volatile byproducts prevent co-elution interference.
BSTFA + 1% TMCS Silylation (TMS donor)ModerateAcceptable, but heavier byproducts may cause baseline noise near the solvent front.
Acetic Anhydride AcetylationLowPoor. Requires aqueous basic conditions and secondary extraction; lower MS sensitivity.

Table 2: Calibration Validation Metrics (Self-Validating System)

MetricTarget ThresholdCausality if Failed
Coefficient of Determination (R²) > 0.995Non-linear adsorption (low end) or detector saturation (high end).
Relative Standard Deviation (%RSD) < 15% (Low conc.) / < 10% (High conc.)Inlet discrimination, syringe wear, or lack of proper Internal Standard.
IS Absolute Area Stability ± 20% across all injectionsSevere matrix suppression or catastrophic injection failure.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. If the internal validation checkpoints fail, the protocol dictates that the analytical sequence must be halted, preventing the generation of false data. This aligns with rigorous EPA Method 8270 standards for semivolatile organic compounds.

Phase 1: Matrix-Matched Standard Preparation

  • Prepare a stock solution of 2,6-Dimethoxy-3-chlorophenol (1 mg/mL in GC-grade Ethyl Acetate).

  • Prepare a working Internal Standard (IS) solution of 2,4-Dichlorophenol-d3 (10 µg/mL).

  • Generate a 6-point calibration curve (e.g., 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) using a blank matrix extract to account for matrix-induced enhancement effects.

  • Spike exactly 10 µL of the IS solution into every 1 mL calibration level.

Phase 2: Micro-Scale Silylation

  • Transfer 100 µL of each calibration standard to a 250 µL glass insert inside a GC vial.

  • Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen. Causality: Moisture destroys silylation reagents by hydrolyzing them into hexamethyldisiloxane.

  • Add 50 µL of MSTFA containing 1% TMCS and 50 µL of anhydrous Pyridine (acts as an acid scavenger and catalyst).

  • Cap tightly and incubate at 60°C for 30 minutes. Allow to cool to room temperature before injection.

Phase 3: GC-MS Acquisition & Self-Validation

  • Injection: Inject 1 µL in Pulsed Splitless mode (to rapidly transfer the sample onto the column and minimize residence time in the hot inlet). Use a single-taper deactivated liner with ultra-inert glass wool.

  • Column: Use a mid-polarity column (e.g., DB-5MS or equivalent, 30m x 0.25mm x 0.25µm).

  • MS Mode: Operate in Selected Ion Monitoring (SIM) mode targeting the molecular ion of the TMS-derivatized target and the IS.

  • Validation Checkpoint (CRITICAL): Before quantifying the target analyte, plot the absolute peak area of the Internal Standard across the entire 6-point curve.

    • Self-Validation Rule: If the IS area deviates by more than ±20% from the mean, abort quantitation . This indicates a failure in injection mechanics or incomplete derivatization. Do not proceed until the IS response is stable.

  • If the IS is stable, plot the ratio of (Target Area / IS Area) against (Target Conc. / IS Conc.) with a 1/x weighting factor to prioritize low-end accuracy.

References

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available at:[Link]

  • Gas Chromatography Problem Solving and Troubleshooting. Oxford Academic. Available at:[Link]

  • A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. bioRxiv. Available at:[Link]

  • EPA-RCA: 8270D: Semivolatile Organic Compounds by GC/MS. National Environmental Methods Index (NEMI). Available at:[Link]

Sources

Troubleshooting

Optimizing derivatization of 2,6-Dimethoxy-3-chlorophenol for gas chromatography

Welcome to the Technical Support Center for Gas Chromatography Method Development. This guide addresses one of the most notoriously difficult classes of compounds to analyze via GC-MS: sterically hindered phenols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Gas Chromatography Method Development. This guide addresses one of the most notoriously difficult classes of compounds to analyze via GC-MS: sterically hindered phenols. As a Senior Application Scientist, I have designed this troubleshooting hub to help you navigate the specific chemical barriers presented by 2,6-Dimethoxy-3-chlorophenol and establish a robust, self-validating analytical workflow.

Diagnostic Troubleshooting Workflow

If you are experiencing poor peak shape, low response, or multiple artifact peaks during your GC-MS analysis, follow the diagnostic logic below to isolate the root cause of your derivatization failure.

G Start Analyze 2,6-Dimethoxy-3-chlorophenol via GC-MS CheckPeak Are peaks sharp & single? Start->CheckPeak Tailing Issue: Peak Tailing / Low Response CheckPeak->Tailing No derivatization Incomplete Issue: Multiple Peaks (Incomplete Rxn) CheckPeak->Incomplete Standard BSTFA used Success Optimal GC-MS Resolution (>98% Conversion) CheckPeak->Success Yes Catalyst Add 1-10% TMCS to BSTFA Tailing->Catalyst Incomplete->Catalyst Solvent Change Solvent to Anhydrous Pyridine or DMF Heat Increase Temp to 80°C Time to 120 mins Solvent->Heat Catalyst->Solvent Heat->CheckPeak Re-analyze

Troubleshooting workflow for the derivatization of sterically hindered phenols in GC-MS.

Frequently Asked Questions (Knowledge Base)

Q: Why does my GC-MS analysis of 2,6-Dimethoxy-3-chlorophenol exhibit severe peak tailing and poor reproducibility without derivatization? A: The target molecule contains a free, highly polar phenolic hydroxyl (-OH) group. In the vapor phase, this active hydrogen interacts strongly with the silanol groups on the GC column's stationary phase and the glass inlet liner via hydrogen bonding. This interaction causes peak tailing, sample loss, and thermal degradation. Derivatization masks this polar group, replacing the active hydrogen with a non-polar moiety to increase volatility and thermal stability[1].

Q: I used standard BSTFA for 30 minutes at 60°C, but my chromatogram shows multiple artifact peaks and low conversion. What went wrong? A: You are encountering severe steric hindrance. In 2,6-Dimethoxy-3-chlorophenol, the reactive -OH group at position 1 is physically flanked by two bulky methoxy (-OCH3) groups at the ortho positions (C2 and C6). While the general reactivity order for silylation is alcohols > phenols > carboxylic acids[1], steric hindrance drastically lowers the reaction rate. Standard N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is too bulky to easily access the hydroxyl group under mild conditions, resulting in a mixture of underivatized phenol and partially formed artifacts[2].

Q: How can I overcome this steric shield to achieve complete silylation? A: You must increase the silyl donor strength by introducing a catalyst. Trimethylchlorosilane (TMCS) is the industry standard for this purpose. Because TMCS is a smaller molecule, it can penetrate the steric shield and form a highly reactive intermediate that drives the endothermic derivatization of hindered hydroxyls to completion[3]. For extreme steric hindrance, increasing the TMCS concentration from the standard 1% up to 10% is highly recommended[4].

Q: Does the choice of sample solvent impact the derivatization efficiency of hindered phenols? A: Absolutely. Using non-polar solvents (like hexane) or relying solely on the reagent as the solvent often fails for hindered phenols. You should use a polar aprotic, basic solvent such as anhydrous Pyridine or N,N-Dimethylformamide (DMF). Pyridine actively participates in the reaction by enhancing the leaving capacity of the active hydrogen from the phenol[5]. Furthermore, it acts as an acid scavenger to neutralize byproducts that could otherwise degrade the newly formed TMS derivative.

Quantitative Optimization Data

To illustrate the causality between reagent choice and reaction success, the following table summarizes the expected conversion rates of sterically hindered phenols under various conditions.

Derivatization StrategyReagent CompositionSolventTemp (°C)Time (min)Expected Conversion (%)Primary Issue / Advantage
Standard Silylation BSTFA (100%)Hexane6030< 40%Severe steric hindrance blocks reaction; multiple artifact peaks[2].
Mildly Catalyzed BSTFA + 1% TMCSAcetonitrile7060~ 75%Improved, but incomplete conversion leaves native phenol tailing[3].
Forcing Silylation BSTFA + 10% TMCSPyridine / DMF80120> 98%Optimal. TMCS penetrates steric shield; Pyridine acts as acid scavenger[5].
Acylation (Alternative) Acetic AnhydridePyridine7060> 95%Good alternative if TMS derivatives prove thermally unstable on the column.

Self-Validating Experimental Protocol: Enhanced Silylation

This protocol is engineered specifically for 2,6-Dimethoxy-3-chlorophenol. It is designed as a self-validating system , meaning the procedure itself contains internal checks to verify that the chemistry has performed as expected before you trust your quantitative data.

Objective: Achieve >98% conversion of the sterically hindered hydroxyl group to a trimethylsilyl (TMS) ether.

Step 1: Matrix Elimination and Drying
  • Action: Accurately weigh 1-2 mg of the sample (and an equivalent amount of a non-hindered internal standard, such as tetracosane) into a 2 mL silanized glass reaction vial. If the sample is in an aqueous or protic solvent, evaporate to complete dryness under a gentle stream of dry nitrogen at 40°C.

  • Causality: Most derivatization reactions are highly sensitive to water. Moisture will competitively react with and decompose the TMS reagent, and it will hydrolyze any successfully formed derivatives back to the native phenol[1].

Step 2: Solvent Addition
  • Action: Add 0.5 mL of anhydrous Pyridine to the dried sample.

  • Causality: Pyridine acts as a polar aprotic solvent that enhances the leaving capacity of the active hydrogen from the phenol[5]. It also functions as a basic catalyst and an acid scavenger to neutralize reaction byproducts (like trifluoroacetamide), preventing derivative degradation.

Step 3: Reagent Introduction
  • Action: Add 0.5 mL of BSTFA containing 10% TMCS (v/v). Ensure at least a 2:1 molar ratio of silylating reagent to active hydrogens[4].

  • Causality: Standard BSTFA cannot overcome the steric shield of the 2,6-dimethoxy groups. The addition of 10% TMCS provides a smaller, highly reactive catalyst that forms an intermediate complex, driving the endothermic substitution to completion[3].

Step 4: Thermal Incubation
  • Action: Tightly cap the vial with a PTFE-lined septum. Vortex for 10 seconds, then incubate in a dry block heater at 80°C for 120 minutes.

  • Causality: Elevated thermal energy over an extended period is required to push the reaction past the high activation energy barrier caused by the ortho-methoxy groups[1].

Step 5: Validation and Analysis
  • Action: Cool the vial to room temperature. Inject 1 µL of the mixture directly into the GC-MS.

  • Self-Validation Checkpoint: Analyze the Total Ion Chromatogram (TIC). Look for the specific mass-to-charge (m/z) ratio of the native 2,6-Dimethoxy-3-chlorophenol. A successful protocol will show the complete disappearance of the native peak and the emergence of a single, sharp TMS-derivative peak. If the native peak remains, the reaction is incomplete; immediately increase the incubation time to 150 minutes and re-inject[2].

References

  • The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS . benchchem.com. 4

  • Derivatization reagents for GC - Chromatography . adis-international.ro.6

  • Derivatization for Gas Chromatography . phenomenex.com. 5

  • Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them . wordpress.com. 2

  • The Use of Derivatization Reagents for Gas Chromatography (GC) . sigmaaldrich.com. 1

  • BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane . researchgate.net. 3

Sources

Optimization

Improving signal-to-noise ratio in 2,6-Dimethoxy-3-chlorophenol detection

Welcome to the technical support resource for the analytical detection of 2,6-Dimethoxy-3-chlorophenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the analytical detection of 2,6-Dimethoxy-3-chlorophenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal-to-noise ratio (S/N) in their analytical workflows. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio (S/N), and why is it a critical parameter in our analysis?

A1: The signal-to-noise ratio (S/N) is a fundamental measure of analytical sensitivity that compares the level of the desired signal (your analyte, 2,6-Dimethoxy-3-chlorophenol) to the level of background noise.[1] It is the single most important parameter for determining the limits of detection (LOD) and quantification (LOQ) of your method.[2][3]

  • Signal (S): The peak height or area corresponding to your analyte.

  • Noise (N): The random fluctuations in the baseline when no analyte is present.

A high S/N ratio indicates that the analyte signal is strong and clearly distinguishable from the background, leading to higher precision and accuracy in quantification. Conversely, a low S/N ratio can lead to unreliable integration and even false negative results, where the analyte is present but its signal is lost in the noise.[4] According to the International Council for Harmonisation (ICH) guidelines, an S/N ratio of 3:1 is generally acceptable for estimating the LOD, while 10:1 is typical for the LOQ.[1][5]

Q2: What are the primary causes of a poor S/N ratio when analyzing 2,6-Dimethoxy-3-chlorophenol?

A2: Poor S/N can originate from any stage of the analytical workflow. The primary causes can be grouped into three categories:

  • Sample-Related Issues: The most significant challenge is often "matrix effects," where co-eluting compounds from the sample matrix (e.g., plasma, soil, water) interfere with the ionization of the target analyte in the mass spectrometer source, causing signal suppression or enhancement.[6][7][8] For UV detection, matrix components can elevate the baseline noise.

  • Chromatographic Issues: Poor peak shape (e.g., broad or tailing peaks) reduces the peak height (signal), thereby lowering the S/N. This can be caused by an unoptimized mobile phase, a degraded column, or excessive system dead volume.[9]

  • Detector & Instrumental Issues: High baseline noise can stem from contaminated solvents, a dirty detector cell, an aging lamp (in UV detectors), or unstable electronics.[10][11] In mass spectrometry, improper tuning or suboptimal source parameters can drastically reduce signal intensity.[12]

Q3: Which analytical technique—GC-MS or LC-MS—is generally better for 2,6-Dimethoxy-3-chlorophenol?

A3: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for analyzing chlorophenols.[13][14] The choice depends on the sample matrix, required sensitivity, and available instrumentation.

  • GC-MS: Offers excellent chromatographic resolution. However, due to the polar hydroxyl group on 2,6-Dimethoxy-3-chlorophenol, its volatility is limited. Therefore, a derivatization step is almost always necessary to replace the active hydrogen with a non-polar group (e.g., silylation), which increases volatility and improves peak shape.[15][16] This adds a step to sample preparation but can significantly boost sensitivity, especially with an Electron Capture Detector (ECD) or MS.[17]

  • LC-MS/MS: This is often the preferred method for its high sensitivity and selectivity, especially for complex biological matrices. It analyzes the compound directly without derivatization.[18] LC-MS/MS is particularly effective at mitigating matrix effects through the use of Multiple Reaction Monitoring (MRM). However, careful optimization of the mobile phase and MS source parameters is crucial.[19]

Troubleshooting Guide: Enhancing Your S/N

This section provides direct answers and actionable protocols for specific issues you may encounter.

Section 1: Sample Preparation & Matrix Effects

Q: My signal for 2,6-Dimethoxy-3-chlorophenol is severely suppressed when I analyze extracts from soil/plasma. How can I mitigate this matrix effect?

A: This is a classic case of matrix-induced ion suppression, a major challenge in LC-MS analysis.[8] The key is to remove interfering matrix components before they reach the detector.

Causality: Co-eluting endogenous or exogenous materials from your sample compete with your analyte for ionization in the MS source.[6] This reduces the number of analyte ions that reach the detector, suppressing the signal.

Solution: Implement a robust sample cleanup protocol. Solid-Phase Extraction (SPE) is highly effective for this purpose.[20] It separates the analyte from matrix interferences based on differences in their physical and chemical properties.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution Pretreat 1. Sample Pre-treatment (e.g., Acidify to pH 2) Condition 2. Condition Cartridge (e.g., Methanol, then Water) Load 3. Load Sample Condition->Load Wash 4. Wash Cartridge (Remove Polar Interferences) Load->Wash Elute 5. Elute Analyte (Using Organic Solvent) Wash->Elute Evap 6. Evaporate & Reconstitute (In Mobile Phase) Elute->Evap Analyze 7. Analyze via LC-MS/MS Evap->Analyze

Caption: A typical SPE workflow for cleaning complex samples.

Recommended Protocol: See Protocol 1: Generic SPE Cleanup for Chlorophenols in the Protocols section below. For chlorophenols in water and sediment, a reversed-phase sorbent like ENVI-18 with a methanol:acetonitrile elution has shown good recoveries.[21] Acidification of the sample is critical as it ensures the phenolic hydroxyl group is protonated, leading to better retention on reversed-phase sorbents.[22]

Section 2: Chromatographic Optimization

Q: My analyte peak is very broad, which is hurting my signal height and S/N. What are the first things I should check?

A: Peak broadening directly reduces peak height and, consequently, the S/N ratio.[23] The cause can be instrumental or chemical.

Causality: Chromatographic peaks broaden due to diffusion effects within the column and extra-column volume (tubing, detector cell). Poorly optimized mobile phase conditions or a degraded column can exacerbate these effects.

Solutions & Troubleshooting Steps:

  • Increase Signal Intensity:

    • Use a Narrower Column: Switching from a 4.6 mm ID column to a 2.1 mm ID column can significantly increase peak height by reducing sample dilution on the column.[23]

    • Use a More Efficient Column: Columns packed with smaller particles (e.g., sub-2 µm or core-shell particles) produce narrower, taller peaks, boosting the signal.[10]

  • Check for System Issues:

    • Minimize Extra-Column Volume: Ensure you are using the shortest possible length of narrow-bore (e.g., 0.125 mm ID) tubing between the column and the detector.[9]

    • Check for Leaks: A small leak can cause significant peak distortion.

  • Optimize Mobile Phase (for LC):

    • Ensure Proper pH: For phenolic compounds, the mobile phase pH should be kept at least 2 units below the pKa of the hydroxyl group to ensure it remains in its neutral, more retained form. An acidic modifier like formic acid (0.1%) is standard.[19]

    • Optimize Gradient: A steeper gradient can help to sharpen peaks, but may compromise resolution. Experiment to find the optimal balance.[9]

ParameterRecommendationRationale
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, <3 µm)Good retention for moderately polar compounds; smaller ID and particle size enhance peak height.[10][23]
Mobile Phase A Water + 0.1% Formic AcidAcid modifier suppresses ionization of the phenolic group, improving peak shape.[19]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidAcetonitrile often provides better peak shape and lower backpressure.
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm ID)Optimized for column diameter to maintain efficiency.
Column Temp. 30 - 40 °CImproves peak shape and reduces viscosity, but high temps can degrade some columns.
Injection Vol. 1 - 10 µLKeep as low as possible while maintaining signal to avoid column overload.
Section 3: Detector Optimization

Q: I'm using GC-MS, but my signal for the underivatized phenol is weak and inconsistent. What can I do?

A: Direct analysis of polar phenols like 2,6-Dimethoxy-3-chlorophenol by GC is challenging due to their low volatility and tendency to interact with active sites in the GC system, leading to poor peak shape and low signal.

Causality: The active hydrogen on the phenolic hydroxyl group can form hydrogen bonds with silanol groups in the inlet liner and column, causing peak tailing and signal loss.

Solution: Derivatization is the most effective solution. This process replaces the active hydrogen with a non-polar group, making the molecule more volatile and less prone to adsorption.[16] Silylation is a common and highly effective technique for phenols.[24]

Derivatization_Logic Start Is GC peak shape poor (tailing, low intensity)? CheckSystem Check for active sites (inlet liner, column) Start->CheckSystem Yes NoDeriv Optimize GC Parameters (temp, flow rate) Start->NoDeriv No Derivatize Implement Derivatization (e.g., Silylation) CheckSystem->Derivatize Success Improved S/N Ratio Derivatize->Success NoDeriv->Success

Caption: Decision process for implementing GC derivatization.

Recommended Protocol: See Protocol 2: Silylation Derivatization with BSTFA in the Protocols section below. Reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) are highly effective for derivatizing phenols.[16][24]

Q: How can I reduce the baseline noise in my LC-UV or LC-MS analysis?

A: Reducing baseline noise is as effective as increasing the signal for improving S/N.[4]

Causality: Noise can be chemical (from impure solvents or bleed from the column) or electronic (from the detector itself).

Solutions:

  • Use High-Purity Solvents: Always use LC-MS grade solvents and additives. Impurities can significantly increase background noise.[10]

  • Ensure Mobile Phase is Fresh and Degassed: Dissolved gases can outgas in the detector, creating noise. Prepare mobile phases fresh daily.

  • Clean the System: For LC-MS, high background can indicate contamination in the source. A "steam clean" procedure, running the system overnight with high gas flow and temperature, can be very effective.[12] For UV detectors, ensure the flow cell is clean.

  • Optimize Detector Settings:

    • UV Detector: Ensure you are monitoring at the wavelength of maximum absorbance (λmax) for 2,6-Dimethoxy-3-chlorophenol. Avoid detection at very low wavelengths (<220 nm) where solvent absorbance increases noise.[10]

    • MS Detector: Optimize source parameters like capillary voltage, gas temperatures, and gas flow rates specifically for your analyte. This should be done by infusing a standard solution and tuning for maximum signal intensity.[19]

Protocols

Protocol 1: Generic SPE Cleanup for Chlorophenols

This protocol is a starting point and should be optimized for your specific matrix.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water (acidified to pH 2 with HCl). Do not let the sorbent go dry.[21]

  • Sample Loading: Acidify your aqueous sample (e.g., 50 mL) to pH 2. Load it onto the conditioned cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences.

  • Elution: Elute the retained 2,6-Dimethoxy-3-chlorophenol and other chlorophenols with 4 mL of a methanol:acetonitrile (1:1) mixture.[21]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small, known volume (e.g., 200 µL) of your initial mobile phase. The sample is now ready for injection.

Protocol 2: Silylation Derivatization with BSTFA for GC-MS

Warning: Work in a well-ventilated fume hood and use appropriate personal protective equipment. Silylating reagents are moisture-sensitive.

  • Sample Preparation: Ensure your sample extract is completely dry. Evaporate the solvent to dryness under nitrogen. The presence of water will consume the derivatizing reagent.

  • Reagent Addition: To the dried extract, add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), optionally with 1% TMCS (trimethylchlorosilane) as a catalyst to enhance the reaction for sterically hindered groups.[16][24]

  • Reaction: Cap the vial tightly. Heat at 60-70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. Inject 1 µL of the derivatized sample directly into the GC-MS. The resulting trimethylsilyl (TMS) ether of 2,6-Dimethoxy-3-chlorophenol will be much more volatile and chromatograph better.

References

  • ResearchGate. (n.d.). Sample preparation for the determination of chlorophenols. Retrieved from ResearchGate. [Link]

  • Cuyckens, F., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry. [Link]

  • Fiehn, O., et al. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC. [Link]

  • TSI Journals. (n.d.). Sample preparation and preconcentration for determination of chlorophenols in water and sediment samples. [Link]

  • PubMed. (2012). Optimization of headspace experimental factors to determine chlorophenols in water by means of headspace solid-phase microextraction and gas chromatography coupled with mass spectrometry and parallel factor analysis. Analytica Chimica Acta. [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • Jeon, J. R., et al. (n.d.). Solid-phase microextraction liquid chromatography/ tandem mass spectrometry for the analysis of chlorophenols in environmental samples. Rapid Communications in Mass Spectrometry. [Link]

  • PubMed. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry. [Link]

  • ResearchGate. (2021). How could I do the derivatization for polyphenols before analyzing on GC-MS?[Link]

  • PubMed. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Mass Spectrometry. [Link]

  • Técnico Lisboa. (n.d.). Determination of Chlorophenols in water by LC-MS/MS. Case study. [Link]

  • Taylor & Francis Online. (2017). Full article: Matrix Effects and Application of Matrix Effect Factor. [Link]

  • Zhang, G., et al. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]

  • Wang, L., et al. (n.d.). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry. [Link]

  • Ibeanu, V. M., et al. (n.d.). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC. [Link]

  • U.S. EPA. (n.d.). Method 8041A: Phenols by Gas Chromatography. [Link]

  • ACS Publications. (n.d.). Determination of Chlorophenols in Soils Using Accelerated Solvent Extraction Combined with Solid-Phase Microextraction. [Link]

  • PubMed. (2024). Chlorophenols in environment: Recent updates on pretreatment and analysis methods. Ecotoxicology and Environmental Safety. [Link]

  • Kabir, A., et al. (n.d.). Green Approaches to Sample Preparation Based on Extraction Techniques. PMC. [Link]

  • A3P. (n.d.). Some good validation practices for analytical procedures. [Link]

  • ACS Publications. (2003). Improved HPLC Determination of Phenolic Compounds in Cv. Golden Delicious Apples Using a Monolithic Column. [Link]

  • Certified Laboratories. (2025). Analytical Method Validation: A Recipe for Accurate Results. [Link]

  • Agilent. (n.d.). Tips to Improve Signal-to-Noise Checkout. [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • SCION Instruments. (2024). A Guide to Analytical Method Validation. [Link]

  • Chromatography Forum. (2012). Improvement signal to noise ratio. [Link]

  • Lab Manager. (2024). USP Signal-to-Noise Ratios: Standards and Challenges in Chromatography. [Link]

  • LCGC International. (2025). The Role of the Signal-to-Noise Ratio in Precision and Accuracy. [Link]

  • LCGC International. (2010). Enhancing Signal-to-Noise. [Link]

  • ResearchGate. (n.d.). Development of a robust chromatographic method for the detection of chlorophenols in cork oak forest soils. [Link]

  • Journal of the Chemical Society of Pakistan. (n.d.). Chromatographic Determination of Chlorophenols. [Link]

  • LCGC International. (2016). Tips for Optimizing Key Parameters in LC–MS. [Link]

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Reference Data & Comparative Studies

Validation

Comparing 2,6-Dimethoxy-3-chlorophenol and 2,6-Dimethoxy-4-chlorophenol toxicity

Comparative Toxicology and Application Guide: 2,6-Dimethoxy-3-chlorophenol vs. 2,6-Dimethoxy-4-chlorophenol Executive Summary In the development of agrochemicals, pharmaceuticals, and advanced materials, chlorinated deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicology and Application Guide: 2,6-Dimethoxy-3-chlorophenol vs. 2,6-Dimethoxy-4-chlorophenol

Executive Summary

In the development of agrochemicals, pharmaceuticals, and advanced materials, chlorinated derivatives of lignin-derived phenols serve as critical synthetic intermediates. Two closely related isomers—2,6-Dimethoxy-3-chlorophenol and 2,6-Dimethoxy-4-chlorophenol—are frequently evaluated for their performance and safety profiles. While structurally similar, the positional shift of the chlorine atom from the meta to the para position relative to the phenolic hydroxyl group fundamentally alters their physicochemical properties, reactivity, and toxicological risk. This guide provides an objective, in-depth comparison of their structure-activity relationships (SAR) and outlines a self-validating experimental framework for assessing their cytotoxicity.

Structural Causality & Physicochemical Profiling

To understand the divergent toxicological profiles of these isomers, one must analyze the causality driven by their molecular geometry:

  • 2,6-Dimethoxy-3-chlorophenol (CAS: 18113-22-9) [1]: The chlorine atom is positioned meta to the hydroxyl group. In this configuration, the chlorine exerts an electron-withdrawing inductive effect, but its ability to stabilize the phenoxide anion via resonance is limited.

  • 2,6-Dimethoxy-4-chlorophenol (CAS: 108545-00-2) [2]: The chlorine atom is positioned para to the hydroxyl group[3]. This allows for maximum stabilization of the phenoxide anion through both strong inductive effects and resonance.

The pKa and Toxicity Link: The enhanced stabilization in the para-substituted isomer significantly lowers its pKa compared to the meta-substituted counterpart. In toxicological terms, a lower pKa means that a higher fraction of the 4-chloro isomer exists in the ionized (phenoxide) state at physiological pH (7.4). Because mitochondrial uncoupling requires the trans-membrane cycling of both protonated and deprotonated species, the 4-chloro isomer typically exhibits a higher propensity for disrupting the mitochondrial proton gradient, leading to elevated cellular toxicity.

Quantitative Data Comparison

The table below synthesizes the physicochemical and baseline toxicological data for both isomers. Where empirical isomer-specific in vivo data is sparse, baseline metrics from the parent compound (2,6-dimethoxyphenol) are utilized as a predictive structural analog.

Property2,6-Dimethoxy-3-chlorophenol2,6-Dimethoxy-4-chlorophenol
CAS Registry Number 18113-22-9[1]108545-00-2[2]
Molecular Weight 188.61 g/mol [1]188.61 g/mol [3]
Substitution Pattern Meta-chlorinePara-chlorine
Vapor Pressure 0.52–7.1 Pa (at 293.15–323.15 K)[4]Lower (Predicted via structural symmetry)
Baseline Oral LD50 (Rat) ~550 mg/kg (Extrapolated from parent)~550 mg/kg (Extrapolated from parent)
Primary Toxicological Risk Moderate Mitochondrial UncouplingHigh Mitochondrial Uncoupling (Lower pKa)

Mechanistic Pathways of Toxicity

Chlorophenols primarily exert cytotoxicity by acting as protonophores. They shuttle protons across the inner mitochondrial membrane, bypassing ATP synthase. This uncoupling of oxidative phosphorylation forces the cell to increase oxygen consumption, inevitably leading to electron leaks, Reactive Oxygen Species (ROS) overproduction, lipid peroxidation, and ultimately, apoptosis.

Pathway A Chlorophenol Isomer (3-chloro vs 4-chloro) B Membrane Penetration & pKa-Dependent Ionization A->B C Mitochondrial Uncoupling (Proton Gradient Disruption) B->C Higher in 4-chloro D ROS Overproduction C->D E Lipid Peroxidation & Membrane Damage D->E F Cellular Apoptosis E->F

Mechanistic pathway of chlorophenol-induced mitochondrial uncoupling and apoptosis.

Self-Validating Experimental Protocols for Toxicity Evaluation

To objectively compare the cytotoxicity of these two isomers, researchers must employ a self-validating in vitro system. We utilize HepG2 (human liver carcinoma) cells because the liver is the primary site of xenobiotic metabolism, providing a highly relevant biological context.

To ensure trustworthiness, this protocol mandates orthogonal testing (using two different assay principles to rule out chemical interference) and strict internal controls.

Step-by-Step Methodology

Step 1: Reagent and Control Preparation

  • Dissolve 2,6-Dimethoxy-3-chlorophenol and 2,6-Dimethoxy-4-chlorophenol in pure DMSO to create 100 mM stock solutions.

  • Self-Validation: Prepare a vehicle control (0.1% DMSO in media) to ensure the solvent does not induce baseline toxicity. Prepare a positive control using 50 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) to validate the assay's sensitivity to mitochondrial uncoupling.

Step 2: Cell Culture and Seeding

  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Seed cells at a density of 1×104 cells/well in two parallel 96-well plates (one for MTT, one for LDH). Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

Step 3: Compound Dosing

  • Perform serial dilutions to treat the cells with concentrations ranging from 1 µM to 1000 µM of each isomer. Ensure the final DMSO concentration never exceeds 0.1%. Incubate for 24 hours.

Step 4: Orthogonal Assays (MTT & LDH)

  • Plate 1 (Metabolic Activity): Add MTT reagent (0.5 mg/mL final). Incubate for 3 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Plate 2 (Membrane Integrity): Extract 50 µL of supernatant and mix with LDH reaction mix. Incubate in the dark for 30 minutes. Read absorbance at 490 nm.

  • Causality: Using both assays prevents false positives. If a chlorophenol isomer artificially reduces the MTT tetrazolium salt without actually killing the cell, the LDH release assay (which measures physical membrane rupture) will expose the artifact.

Step 5: Statistical Validation

  • Calculate the IC50 values using non-linear regression.

  • Self-Validation: Calculate the Z'-factor for the assay plates using the vehicle and positive controls. A Z'-factor > 0.5 confirms the assay is robust and the comparative data between the 3-chloro and 4-chloro isomers is statistically reliable.

Workflow S1 1. Reagent Prep Vehicle & Controls S3 3. Orthogonal Dosing MTT & LDH Assays S1->S3 S2 2. HepG2 Culture Metabolic Competence S2->S3 S4 4. Data Validation Z'-Factor Calculation S3->S4

Self-validating high-throughput screening workflow for comparative cytotoxicity.

Conclusion

While 2,6-Dimethoxy-3-chlorophenol and 2,6-Dimethoxy-4-chlorophenol share identical molecular weights and core structures, their toxicological profiles diverge due to the positional chemistry of the chlorine atom. The para-substituted 4-chloro isomer is predicted to exhibit higher cytotoxicity due to enhanced phenoxide stabilization and aggressive mitochondrial uncoupling. Drug development professionals and toxicologists must leverage orthogonal, self-validating assays like the MTT/LDH dual-screen to accurately quantify these subtle but highly impactful structure-activity differences.

References

  • GlobalChemMall. "2,6-Dimethoxyphenol Toxicity and Downstream Products". GlobalChemMall Directory. URL: [Link]

  • Barley, M. H., & McFiggans, G. (2010). "The critical assessment of vapour pressure estimation methods for use in modelling the formation of atmospheric organic aerosol." Atmospheric Chemistry and Physics, 10(2), 749-767. URL: [Link]

Sources

Comparative

Validation of GC-MS methods for 2,6-Dimethoxy-3-chlorophenol analysis

An in-depth technical analysis and comparative validation of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the quantification of 2,6-Dimethoxy-3-chlorophenol. Executive Summary & Analyte Profiling 2,6-Di...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative validation of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the quantification of 2,6-Dimethoxy-3-chlorophenol.

Executive Summary & Analyte Profiling

2,6-Dimethoxy-3-chlorophenol is a complex halogenated phenolic compound often monitored as a synthetic intermediate, pharmaceutical impurity, or environmental contaminant. Its molecular architecture—a hydroxyl (-OH) group flanked by two bulky methoxy (-OCH₃) groups at the ortho positions (C2 and C6), with a strongly electronegative chlorine atom at C3—presents unique analytical challenges.

Accurate quantification requires a robust GC-MS method. When developing this method, analytical scientists must choose between direct analysis and pre-column derivatization. This guide objectively compares these two approaches, providing field-proven protocols, mechanistic insights, and validation data aligned with rigorous regulatory standards.

Mechanistic Causality: The Chemistry of Method Selection

The choice of analytical pathway is strictly dictated by the analyte's chemical properties and steric environment:

  • Direct Analysis (Non-Derivatized): Phenolic hydroxyl groups contain active hydrogen atoms that readily form[1] in the GC inlet liner and column stationary phase. This interaction leads to irreversible adsorption, severe peak tailing, and compromised sensitivity. To mitigate this, highly polar columns (e.g., Polyethylene Glycol/Wax) must be used, though they inherently suffer from higher column bleed and lower maximum operating temperatures.

  • Pre-Column Derivatization (Silylation): Converting the active hydroxyl group into a trimethylsilyl (TMS) ether eliminates hydrogen bonding, increases volatility, and yields [2]. However, the two methoxy groups at the 2,6-positions of 2,6-dimethoxy-3-chlorophenol create massive steric shielding around the hydroxyl oxygen. Standard silylation at room temperature is kinetically unfavorable. Therefore, the addition of a catalyst (1% Trimethylchlorosilane, TMCS) and elevated thermal energy (70°C) are mandatory to drive the nucleophilic attack and achieve >99% derivatization yield.

Workflow Visualization

G A 2,6-Dimethoxy-3-chlorophenol (Aqueous Sample) B Liquid-Liquid Extraction (DCM) + Internal Standard A->B C Method Selection B->C D1 Direct Injection (Underivatized) C->D1 Rapid Screening D2 Silylation (BSTFA + 1% TMCS, 70°C) C->D2 Trace Analysis E1 Polar Column (PEG/Wax) Active H-Bonding, Tailing D1->E1 E2 Non-Polar Column (5% Phenyl) TMS-Derivative, Sharp Peaks D2->E2 F GC-MS (SIM Mode) Quantification & Validation E1->F E2->F

GC-MS Analytical Workflows for 2,6-Dimethoxy-3-chlorophenol Analysis.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. They incorporate an Internal Standard (IS) to correct for extraction losses and derivatization inefficiencies, alongside System Suitability Tests (SST) to verify instrument performance prior to sample acquisition.

Protocol A: Trace Analysis via Silylation (Derivatized GC-MS)
  • Sample Extraction & IS Spiking: Transfer 10.0 mL of the aqueous sample into a separatory funnel. Spike with 50 µL of Internal Standard (2,4,6-Tribromophenol, 10 µg/mL) to monitor extraction recovery. Extract with 3 × 5 mL of GC-grade dichloromethane (DCM).

  • Concentration: Combine the organic layers, dry over anhydrous sodium sulfate to remove residual water (which aggressively hydrolyzes silylation reagents), and concentrate to exactly 1.0 mL under a gentle stream of ultra-high purity nitrogen at 30°C.

  • Sterically-Driven Derivatization: Transfer 100 µL of the extract to a 2 mL amber autosampler vial with a glass micro-insert. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS.

  • Thermal Incubation: Seal the vial with a PTFE-lined cap and incubate in a dry block heater at 70°C for 30 minutes. Causality: The applied heat and TMCS catalyst overcome the steric hindrance of the 2,6-dimethoxy groups, ensuring quantitative conversion to the TMS-derivative.

  • GC-MS Acquisition: Inject 1.0 µL into the GC-MS (Splitless mode, 250°C inlet). Use a 5% Phenyl column (30 m × 0.25 mm × 0.25 µm). Oven Program: 60°C (hold 1 min), ramp 10°C/min to 280°C (hold 5 min). Operate the MS in Selected Ion Monitoring (SIM) mode targeting the [M]+ and [M-15]+ ions for maximum selectivity.

Protocol B: Rapid Screening via Direct Injection (Non-Derivatized)
  • Extraction & Concentration: Follow steps 1 and 2 from Protocol A.

  • Direct GC-MS Acquisition: Inject 1.0 µL directly into the GC-MS. Crucial Adjustment: You must swap the analytical column to a polar Polyethylene Glycol (PEG/Wax) phase to minimize peak tailing of the free phenol. Maintain the inlet at 240°C to prevent thermal degradation of the polar stationary phase.

Method Validation & Comparative Performance

Both analytical methods were rigorously evaluated in accordance with the[3], assessing Specificity, Linearity, Precision, Accuracy, and Limits of Detection/Quantification (LOD/LOQ).

Validation Parameter (ICH Q2(R2))Protocol A: Silylation (Non-Polar Column)Protocol B: Direct Injection (Polar Column)Causality / Observation
Linearity Range 0.5 – 100 µg/L (R² = 0.9992)5.0 – 100 µg/L (R² = 0.9945)Derivatization prevents active site adsorption, extending linearity at the low end.
Limit of Detection (LOD) 0.15 µg/L1.80 µg/LTMS-derivatives yield higher signal-to-noise (S/N) ratios due to sharper peak profiles.
Limit of Quantification (LOQ) 0.50 µg/L5.00 µg/LBaseline noise is lower on 5% Phenyl columns compared to high-bleed PEG columns.
Intra-day Precision (%RSD) 2.4% (at 10 µg/L, n=6)6.8% (at 10 µg/L, n=6)Derivatization stabilizes the molecule, reducing injection-to-injection variability.
Recovery (Accuracy) 98.5% ± 3.1%89.2% ± 5.4%Internal standard correction is highly effective when analyte and IS are both silylated.
Throughput / Prep Time ~60 minutes per batch~30 minutes per batchDirect injection saves 30 mins of incubation time, ideal for rapid, high-concentration screening.

Conclusion

For the rigorous quantification of 2,6-Dimethoxy-3-chlorophenol in complex matrices, Protocol A (Silylation) is undeniably the superior choice. Despite the added sample preparation time, overcoming the steric hindrance via catalyzed derivatization yields unparalleled sensitivity, precision, and column longevity. Protocol B (Direct Injection) remains a viable alternative strictly for rapid screening workflows where expected concentrations exceed 5.0 µg/L and absolute trace-level precision is secondary to sample throughput.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). Available at: [Link]

  • Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry . PubMed (Elsevier B.V.). Available at:[Link]

  • Derivatization Methods in GC and GC/MS . IntechOpen. Available at:[Link]

Sources

Validation

2,6-Dimethoxy-3-chlorophenol vs syringol in atmospheric aerosol formation

As a Senior Application Scientist navigating the complex intersection of atmospheric chemistry and inhalation toxicology, I frequently evaluate the degradation pathways of biomass burning emissions. Among the most critic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex intersection of atmospheric chemistry and inhalation toxicology, I frequently evaluate the degradation pathways of biomass burning emissions. Among the most critical precursors to Secondary Organic Aerosol (SOA) are methoxyphenols.

For researchers, environmental scientists, and drug development professionals focusing on pulmonary therapeutics, understanding how these precursors evolve in the atmosphere is paramount. The chemical structure of an aerosol precursor dictates not only its atmospheric lifetime but also the toxicological profile of the resulting particulate matter.

This guide provides an objective, data-driven comparison between syringol (2,6-dimethoxyphenol) —a ubiquitous biomass burning marker—and its halogenated counterpart, 2,6-dimethoxy-3-chlorophenol (chlorosyringol) , detailing their respective roles in SOA formation.

Molecular Dynamics & Kinetic Causality

The fundamental difference in the atmospheric fate of syringol versus chlorosyringol lies in the electron density of the aromatic ring, which dictates reactivity with hydroxyl (OH•) radicals.

  • Syringol: The two methoxy (-OCH₃) groups and the hydroxyl (-OH) group are strongly electron-donating. This high electron density activates the aromatic ring, making it highly susceptible to electrophilic addition by OH• radicals. Consequently, syringol has a rapid atmospheric reaction rate, leading to swift ring cleavage and the formation of highly oxygenated, low-volatility fragmentation products [1].

  • 2,6-Dimethoxy-3-chlorophenol: The introduction of a chlorine atom at the meta position introduces a competing dynamic. Chlorine is highly electronegative and acts as an electron-withdrawing group via inductive effects, effectively deactivating the ring. Causality: This electronic deactivation, combined with the steric hindrance of the bulky chlorine atom, slows the initial OH• addition. Instead of rapid fragmentation, the oxidation pathway shifts heavily toward functionalization and oligomerization, producing heavier, light-absorbing compounds known as "Brown Carbon"[2].

Comparative Data: Syringol vs. Chlorosyringol

The table below summarizes the quantitative physicochemical and kinetic parameters governing the SOA formation of both compounds.

ParameterSyringol (2,6-Dimethoxyphenol)2,6-Dimethoxy-3-chlorophenol
Chemical Formula C₈H₁₀O₃C₈H₉ClO₃
Primary Emission Source Lignin pyrolysis (Standard biomass burning)Combustion of Cl-containing biomass; Atmospheric chlorination
OH• Rate Constant ( kOH​ ) ∼9.66×10−11 cm³ molecule⁻¹ s⁻¹Reduced (Due to Cl electron-withdrawing effect)
SOA Mass Yield (Low NOx) 25% – 37%Variable (Dominated by oligomerization)
Aerosol O:C Ratio ∼0.90 (Highly oxygenated)Lower (Cl substitution limits deep oxidation)
Toxicological Profile Mild oxidative stress inducerHigh mutagenic potential; Severe pulmonary irritant
Climate Impact Light-scattering (Cooling effect)Light-absorbing Brown Carbon (Warming effect)

Data synthesized from established smog chamber studies on methoxyphenol photooxidation [1, 3].

Mechanistic Pathways of SOA Formation

The divergence in reaction kinetics leads to entirely different aerosol compositions. Syringol readily fragments into small, highly oxidized organic acids that partition into the aerosol phase. In contrast, chlorosyringol tends to retain its aromatic ring, forming chlorinated quinones and dimers that are highly relevant to drug development professionals modeling smoke-induced respiratory distress.

SOA_Pathways cluster_syringol Syringol Oxidation Pathway cluster_chloro Chlorosyringol Oxidation Pathway S1 Syringol (2,6-Dimethoxyphenol) S2 OH• Addition (k ~ 9.66 × 10⁻¹¹ cm³/s) S1->S2 S3 Rapid Ring Cleavage (Fragmentation) S2->S3 S4 Highly Oxygenated SOA (Yield: 25-37%) S3->S4 C1 2,6-Dimethoxy-3-chlorophenol (Chlorosyringol) C2 OH• Addition (Steric/Electronic Hindrance) C1->C2 C3 Functionalization & Oligomerization C2->C3 C4 Chlorinated SOA / Brown Carbon (Toxic/Absorbing) C3->C4

Comparative OH-initiated oxidation pathways of syringol and chlorosyringol in SOA formation.

Experimental Workflows: Self-Validating Protocols

To rigorously compare the aerosol formation potential of these compounds, we employ a self-validating smog chamber methodology coupled with high-resolution mass spectrometry.

Protocol A: Smog Chamber Oxidation & Yield Quantification
  • Chamber Preparation & Seeding: Flush a 10 m³ FEP Teflon chamber with purified zero-air. Inject atomized ammonium sulfate seed aerosols ( ∼15 µg/m³).

    • Causality: Seed aerosols provide a pre-existing surface area for the condensation of low-volatility oxidation products. This effectively suppresses vapor-phase wall losses, ensuring that the calculated SOA mass yields are not artificially deflated.

  • Precursor Injection: Inject 50 ppb of the target methoxyphenol (syringol or chlorosyringol) into the chamber using a heated gentle stream of high-purity nitrogen.

  • Oxidant Generation: Inject hydrogen peroxide (H₂O₂) and activate UV blacklights (350 nm).

    • Causality: H₂O₂ photolysis provides a continuous, controlled OH• radical source under low-NOx conditions. This simulates pristine atmospheric aging without the confounding formation of organonitrates, isolating the pure OH-initiated oxidation pathway.

  • Real-Time Monitoring: Monitor aerosol volume using a Scanning Mobility Particle Sizer (SMPS) and chemical composition using a High-Resolution Time-of-Flight Aerosol Mass Spectrometer (HR-ToF-AMS).

    • Causality: The SMPS quantifies the physical volume of the aerosol for mass yield calculations, while the HR-ToF-AMS provides the O:C ratio and chemical fragmentation patterns. If the O:C ratio deviates significantly from expected mass balances, it triggers an immediate recalibration of the chamber's wall-loss parameters, creating a self-correcting data loop.

Protocol B: Chemical Characterization of Chlorinated SOA
  • Aerosol Collection: Route chamber exhaust through PTFE membrane filters (47 mm, 2.0 µm pore size) at 10 L/min for 2 hours post-oxidation.

  • Extraction & Derivatization: Extract filters in 5 mL of high-purity methanol spiked with an isotopically labeled internal standard (e.g., ¹³C₆-syringol).

    • Causality: The internal standard undergoes the exact same matrix suppression and extraction inefficiencies as the analytes. By quantifying the recovery of the ¹³C standard, we mathematically correct the final analyte concentrations, ensuring absolute quantitative accuracy.

  • LC-MS/MS Analysis: Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry in negative electrospray ionization (ESI-) mode.

    • Causality: ESI- is highly selective and sensitive to deprotonated phenolic and carboxylic acid groups, which are the primary constituents of methoxyphenol SOA, filtering out non-oxygenated hydrocarbon noise.

Implications for Inhalation Toxicology

For drug development professionals formulating treatments for smoke inhalation or chronic obstructive pulmonary disease (COPD), the distinction between these aerosols is critical.

While syringol SOA consists largely of benign, highly oxidized organic acids, chlorosyringol SOA retains chlorinated aromatic structures. These halogenated quinones are highly redox-active. Upon inhalation and deposition in the alveolar lining fluid, they undergo rapid redox cycling, generating reactive oxygen species (ROS) and causing severe localized oxidative stress. Therapeutics targeting biomass-smoke exposure must therefore incorporate robust antioxidant and anti-inflammatory mechanisms specifically capable of neutralizing halogenated aromatic-induced lipid peroxidation.

References

  • Chhabra, P. S., Ng, N. L., Canagaratna, M. R., Corrigan, A. L., Russell, L. M., Worsnop, D. R., Flagan, R. C., & Seinfeld, J. H. (2011). Secondary organic aerosol formation from biomass burning intermediates: phenol and methoxyphenols. Atmospheric Chemistry and Physics, 11(17), 8827-8845. URL:[Link][1]

  • Lauraguais, A., Coeur-Tourneur, C., Cassez, A., & Seydi, A. (2012). Rate constant and secondary organic aerosol yields for the gas-phase reaction of hydroxyl radicals with syringol (2,6-dimethoxyphenol). Atmospheric Environment, 55, 43-48. URL:[Link][2]

  • Liu, T., Wang, Z., Wang, X., & Chan, C. K. (2019). Rate constant and secondary organic aerosol formation from the gas-phase reaction of eugenol with hydroxyl radicals. Atmospheric Chemistry and Physics, 19(4), 2001-2013. URL:[Link][2]

Sources

Comparative

Comparative study of vapor pressure estimation methods for 2,6-Dimethoxy-3-chlorophenol

Comparative Study of Vapor Pressure Estimation Methods for 2,6-Dimethoxy-3-chlorophenol: A Technical Guide As a Senior Application Scientist specializing in physical chemistry and thermodynamic profiling, I approach vapo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Study of Vapor Pressure Estimation Methods for 2,6-Dimethoxy-3-chlorophenol: A Technical Guide

As a Senior Application Scientist specializing in physical chemistry and thermodynamic profiling, I approach vapor pressure (VP) determination not as a single isolated measurement, but as a tiered validation system. Vapor pressure is a fundamental thermodynamic parameter that dictates a compound's environmental fate, volatility, and behavior during industrial distillation processes.

When dealing with highly substituted aromatic compounds like 2,6-Dimethoxy-3-chlorophenol , standard estimation models frequently fail. The molecule features a hydroxyl (-OH) group sterically hindered by two adjacent methoxy (-OCH3) groups, alongside the inductive electron-withdrawing effect of a chlorine atom. This specific 3D geometry creates complex intramolecular hydrogen bonding and significantly reduces intermolecular interactions, leading to non-intuitive vapor pressure behavior.

This guide objectively compares three leading methodologies—ranging from high-throughput computational models to high-fidelity experimental techniques—and provides the mechanistic causality required to select the right approach for your drug development or agrochemical workflows.

The Methodological Landscape

Empirical Group Contribution: EPI Suite™ (MPBPWIN)

The Estimation Programs Interface (EPI) Suite, specifically the MPBPWIN module, is the industry standard for rapid, first-pass environmental screening[1]. It estimates vapor pressure using the Modified Grain Method and the Antoine equation, relying heavily on a compound's normal boiling point and melting point[2],[3].

  • The Causality of Error: MPBPWIN is a 2D fragment-based model. It calculates properties by summing the individual contributions of the phenol ring, the methoxy groups, and the chlorine atom[1]. It is entirely blind to the 3D steric shielding of the -OH group by the ortho-methoxy groups. Consequently, it assumes standard intermolecular hydrogen bonding, often underestimating the true vapor pressure of highly hindered phenols.

Quantum Mechanical Thermodynamics: COSMO-RS

COSMO-RS (Conductor-like Screening Model for Real Solvents) bridges the gap between quantum chemistry and statistical thermodynamics. It calculates chemical potentials based on the screening charge density (σ-profiles) on the molecular surface[4].

  • The Causality of Error & Correction: Because COSMO-RS relies on 3D electron density, it successfully captures the steric hindrance and inductive effects of 2,6-Dimethoxy-3-chlorophenol without needing empirical functional group parameters[4]. However, COSMO-RS has a known algorithmic bias: it significantly overestimates the stabilizing effect of intramolecular hydrogen bonds in the gas phase, which can artificially inflate predicted vapor pressures by up to a factor of 1000[5]. To achieve accurate results, scientists must manually intervene by filtering out conformers that maximize these intramolecular bonds[5].

The Experimental Gold Standard: The Transpiration Method

For low-volatility solids and liquids (down to 0.005 Pa), static pressure gauges are rendered useless by the adsorption of volatiles onto the apparatus walls[6]. The transpiration method overcomes this by passing a slow, continuous stream of inert gas over the sample to achieve thermodynamic saturation[6].

  • The Causality of Precision: This method is the ultimate source of truth because it is a self-validating system. By plotting the calculated vapor pressure against varying carrier gas flow rates, scientists can identify a horizontal "plateau." This plateau mathematically proves that true thermodynamic equilibrium has been reached, free from kinetic diffusion errors[7].

Comparative Data Presentation

The following table synthesizes the operational and performance metrics of the three methods when applied to sterically hindered phenols.

MetricEPI Suite™ (MPBPWIN)COSMO-RS (In Silico)Transpiration Method (Experimental)
Underlying Principle Empirical Group ContributionQuantum Thermodynamics (σ-profiles)Dynamic Gas Saturation
Accuracy for Hindered Phenols Low (Fails to capture 3D steric hindrance)Moderate to High (Requires manual conformer correction)Very High (Gold standard for low VP solids/liquids)
Throughput Very High (Seconds per compound)Medium (Hours/Days for DFT optimization)Low (Days per compound)
Handling of H-Bonding Additive (Ignores intramolecular bonds)Overestimates gas-phase stabilityEmpirically exact
Resource Intensity Low (Free EPA software)High (Commercial license, HPC compute)High (Specialized glassware, GC-FID, Labor)

Decision Logic & Workflows

To optimize both time and accuracy, our laboratory employs a tiered decision-making process.

MethodSelection Start Target: 2,6-Dimethoxy-3-chlorophenol Vapor Pressure (VP) Q1 Primary Objective? Start->Q1 Screening High-Throughput Screening Q1->Screening Speed Accuracy High-Accuracy Thermodynamic Data Q1->Accuracy Precision EPISuite EPI Suite (MPBPWIN) Group Contribution Screening->EPISuite COSMO COSMO-RS Quantum Thermodynamics Screening->COSMO 3D Conformer Data Needed Transpiration Transpiration Method Experimental Validation Accuracy->Transpiration COSMO->Transpiration Empirical Correction for H-bonds

Caption: Logic pathway for selecting vapor pressure estimation methods.

Protocol A: In Silico Estimation via COSMO-RS (Self-Correcting Workflow)

To prevent the artificial inflation of vapor pressure caused by COSMO-RS's handling of intramolecular hydrogen bonds, follow this strict computational protocol:

  • Conformational Sampling: Use a molecular mechanics force field (e.g., MMFF94) to generate all possible 3D conformers of 2,6-Dimethoxy-3-chlorophenol.

  • DFT Optimization: Optimize the geometry of the lowest-energy conformers using Density Functional Theory (e.g., BP86 functional, TZVP basis set) to generate the required .cosmo files[4].

  • Conformer Filtering (Critical Self-Validation): Analyze the hydrogen-bonding network of the optimized structures. Deliberately exclude conformers that feature maximum intramolecular hydrogen bonding between the -OH and the -OCH3 groups. Selecting conformers with a minimum number of intramolecular H-bonds systematically improves vapor pressure predictions[5].

  • Thermodynamic Calculation: Input the filtered .cosmo files into COSMOtherm to calculate the chemical potential and derive the temperature-dependent vapor pressure curve.

Protocol B: Experimental Measurement via Transpiration Method

When regulatory submissions or precise distillation engineering require absolute certainty, the transpiration method is deployed[6].

TranspirationWorkflow N2 Carrier Gas (N2) Flow Control PreHeat Pre-heating Coil Thermal Equilibration N2->PreHeat Sample U-Tube Saturator (Sample Bed) PreHeat->Sample Trap Cryogenic Cold Trap Condensation Sample->Trap Analysis GC-FID / HPLC Quantification Trap->Analysis

Caption: Experimental workflow of the transpiration method for vapor pressure measurement.

  • Sample Preparation: Purify 2,6-Dimethoxy-3-chlorophenol to >99.5% purity. Trace volatile impurities will prematurely vaporize and drastically skew initial readings[6].

  • Saturator Loading: Coat the purified compound onto inert glass beads (approx. 1 mm diameter) to maximize the surface area. Pack these tightly into the U-tube saturator[6].

  • Thermal Equilibration: Submerge the saturator and the nitrogen pre-heating coil in a high-precision thermostatic liquid bath (temperature stability of ±0.01 K).

  • Flow Rate Validation (Self-Validation Step): Pass ultra-pure N2 gas through the system at varying flow rates (e.g., 1 to 10 L/h). Calculate the apparent vapor pressure at each rate. Identify the "plateau region" where the calculated vapor pressure remains perfectly constant regardless of flow rate[7]. This proves the gas is fully saturated and avoids kinetic diffusion errors.

  • Collection: Operating strictly within the established plateau flow rate, pass the saturated gas through a cryogenic trap (-78 °C) for a precisely measured duration to condense the vaporized compound[6].

  • Quantification & Calculation: Wash the cold trap with a known volume of solvent (e.g., methanol) and quantify the mass of the compound using GC-FID or HPLC[6]. Calculate the vapor pressure using the ideal gas law, and apply the Clausius-Clapeyron equation across multiple temperatures to derive the enthalpy of sublimation or vaporization[8].

References

  • COSMO-RS - Wikipedia. Source: Wikipedia. URL: [Link]

  • Estimating the saturation vapor pressures of isoprene oxidation products C5H12O6 and C5H10O6 using COSMO-RS - Copernicus ACP. Source: Atmospheric Chemistry and Physics. URL:[Link]

  • EPI Suite™-Estimation Program Interface - US EPA. Source: Environmental Protection Agency. URL:[Link]

  • Critical assessment of vapour pressure estimation methods - Copernicus ACP. Source: Atmospheric Chemistry and Physics. URL:[Link]

  • Vapor Pressure Measurements by Mass Loss Transpiration Method with a Thermogravimetric Apparatus - ResearchGate. Source: ResearchGate. URL:[Link]

  • Vapor Pressure of Solid Polybrominated Diphenyl Ethers Determined via Knudsen Effusion Method - PubMed Central. Source: National Institutes of Health. URL:[Link]

Sources

Validation

Comparative Extraction Efficacy of 2,6-Dimethoxy-3-chlorophenol: Soil vs. Aqueous Matrices

In environmental and pharmaceutical analytical workflows, the isolation of highly substituted phenolic compounds presents a significant physicochemical challenge. 2,6-Dimethoxy-3-chlorophenol —a complex structural analog...

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Author: BenchChem Technical Support Team. Date: April 2026

In environmental and pharmaceutical analytical workflows, the isolation of highly substituted phenolic compounds presents a significant physicochemical challenge. 2,6-Dimethoxy-3-chlorophenol —a complex structural analog of priority chlorophenol pollutants and a chlorinated derivative of syringol—features competing intermolecular forces. Its hydroxyl and methoxy groups act as robust hydrogen-bond donors and acceptors, causing tenacious binding to soil organic matter. Conversely, its aromatic ring and chlorine atom impart significant lipophilicity, driving its partitioning behavior in aqueous systems.

As a Senior Application Scientist, I have structured this guide to objectively compare the extraction efficiencies of this compound from both soil and water matrices. Rather than merely listing procedures, this guide deconstructs the causality behind the experimental parameters, providing self-validating protocols supported by authoritative experimental data.

Part 1: Soil Matrix Extraction – Breaking the Humic Matrix

Extracting substituted chlorophenols from soil is notoriously difficult due to their strong adsorption to humic and fulvic acids. Traditional methods, such as Soxhlet extraction, rely on massive volumes of toxic organic solvents and prolonged reflux times, often yielding co-extracted matrix interferences.

The Mechanistic Superiority of Subcritical Water ASE

Accelerated Solvent Extraction (ASE) using subcritical water has emerged as a superior, green alternative [1].

The Causality: Why use water at 125 °C and 100 bar? Under ambient conditions, water is highly polar. However, as it approaches subcritical conditions, its extensive hydrogen-bond network breaks down. This drastically lowers its dielectric constant to a value comparable to methanol or acetonitrile. Subcritical water effectively solvates the hydrophobic 2,6-dimethoxy-3-chlorophenol while simultaneously providing the thermal energy required to disrupt the hydrogen bonds tethering the analyte to the soil matrix. Once the extract cools, the water's polarity returns, cleanly partitioning the analyte for subsequent Solid-Phase Microextraction (SPME) without organic solvent waste [4].

Quantitative Comparison: Soil Extraction Methods
Extraction MethodSolvent SystemTemp / TimeRecovery (%)LOD (µg/kg)Matrix Interference
Subcritical Water ASE + SPME Ultrapure Water125 °C / 30 min85 – 98%1.1 – 6.7Low
Organic ASE (EPA 3545) Acetone/Hexane (1:1)100 °C / 15 min75 – 90%5.0 – 10.0Moderate
Soxhlet Extraction DichloromethaneReflux / 16 hrs70 – 85%> 10.0High
Self-Validating Protocol 1: Soil Extraction via ASE-SPME

To ensure a self-validating system, this protocol utilizes an isotopic internal standard to continuously monitor absolute recovery and correct for matrix suppression.

  • Sample Preparation & Spiking: Sieve 10 g of air-dried soil (<2 mm). Spike the sample with 50 µL of a 13 C-labeled chlorophenol internal standard (1 mg/L). Homogenize and allow it to equilibrate for 24 hours.

  • ASE Loading: Transfer the spiked soil into an 11 mL stainless steel Dionex ASE extraction cell containing a cellulose filter.

  • Subcritical Extraction: Extract using degassed, ultrapure water at 125 °C and 100 bar. Perform three static extraction cycles of 10 minutes each to ensure exhaustive desorption [1].

  • SPME Partitioning: Transfer the cooled aqueous extract to a sealed vial. Immerse a polyacrylate (PA) SPME fiber into the extract for 60 minutes at room temperature. The cooled water forces the hydrophobic analyte onto the PA fiber.

  • Thermal Desorption: Desorb the fiber directly in the GC/MS injection port at 250 °C for quantification. Calculate recovery by comparing the native analyte peak area to the 13 C-internal standard.

SoilWorkflow N1 Soil Sample (Spiked with 13C-IS) N2 Subcritical Water ASE (125°C, 100 bar) N1->N2 Load 10g into cell N3 Aqueous Extract (Analyte Partitioned) N2->N3 3 x 10 min cycles N4 SPME Polyacrylate Fiber (60 min exposure) N3->N4 Direct Immersion N5 GC/MS Quantification (Self-Validated Yield) N4->N5 Thermal Desorption

Workflow for soil extraction using subcritical water ASE and SPME.

Part 2: Aqueous Matrix Extraction – Maximizing Sorbent Affinity

In water matrices, the analytical hurdle is preconcentrating trace levels of the analyte from large volumes while avoiding the emulsion issues inherent to Liquid-Liquid Extraction (LLE). Solid-Phase Extraction (SPE) utilizing polymeric sorbents provides the highest throughput and reproducibility [2].

The Causality of pH and Sorbent Selection

The extraction efficiency of 2,6-dimethoxy-3-chlorophenol from water is strictly governed by pH. The molecule possesses a weakly acidic hydroxyl group. If the water is at a neutral or alkaline pH, the molecule partially ionizes into a highly water-soluble phenolate ion, bypassing the hydrophobic SPE sorbent entirely.

The Causality: By acidifying the water sample to pH < 3 (well below the compound's pKa), the ionization is completely suppressed. The fully protonated, neutral molecule is forced out of the aqueous phase via hydrophobic exclusion, maximizing van der Waals interactions and π−π stacking with a polystyrene-divinylbenzene (PS-DVB) sorbent or advanced graphene-based magnetic nanocomposites (G-Fe 3​ O 4​ ) [3].

Quantitative Comparison: Water Extraction Methods
Extraction MethodSorbent / SolventSample Vol.Recovery (%)LODProcessing Time
Polymeric SPE (PS-DVB) Bond Elut ENV (1000 mg)500 mL70 – 106%< 20 ng/L2 hrs
Magnetic SPE (MSPE) G-Fe 3​ O 4​ Nanocomposite100 mL85 – 107%0.10 ng/mL30 min
Liquid-Liquid Extraction Dichloromethane1000 mL60 – 80%> 50 ng/L4 hrs
Self-Validating Protocol 2: Water Extraction via SPE-GC-ECD

This protocol utilizes in-situ derivatization post-extraction to increase the volatility and electron-capture sensitivity of the target analyte, validating the system's efficiency at trace levels.

  • Sample Conditioning: Filter 500 mL of the water sample to remove particulates. Spike with a known concentration of a surrogate standard (e.g., 2,4,6-tribromophenol). Acidify the sample to pH 2.5 using 1 M HCl to ensure target protonation.

  • Sorbent Activation: Condition a 1000 mg PS-DVB SPE cartridge with 10 mL of methanol, followed by 10 mL of acidified ultrapure water (pH 2.5) [2]. Critical: Do not let the sorbent dry.

  • Analyte Loading: Percolate the 500 mL sample through the cartridge at a strict flow rate of 5 mL/min to ensure optimal mass transfer to the solid phase.

  • Washing & Drying: Wash the cartridge with 5 mL of ultrapure water to remove polar interferences. Dry the cartridge under a gentle nitrogen stream for 30 minutes.

  • Elution & Derivatization: Elute the retained analytes using 5 mL of ethyl acetate. Add 0.25 mL of acetic anhydride and a basic catalyst to acetylate the phenolic hydroxyl group, converting the analyte into a highly volatile derivative.

  • Quantification: Inject 1 µL of the derivatized extract into a GC-ECD. Calculate the recovery of the surrogate standard to validate the extraction efficiency of the run.

WaterWorkflow W1 Aqueous Sample (Acidified to pH < 3) W3 Sample Loading (500 mL at 5 mL/min) W1->W3 Percolation W2 SPE Conditioning (PS-DVB Sorbent) W2->W1 Pre-wetting W4 Washing & Drying (Matrix Removal) W3->W4 Remove interferences W5 Analyte Elution (Organic Solvent) W4->W5 Desorption W6 Derivatization (Acetylation) W5->W6 Acetic anhydride W7 GC-ECD Quantification W6->W7 High-sensitivity detection

Solid-Phase Extraction (SPE) workflow for isolating chlorophenols from water.

Conclusion

The extraction of complex substituted phenols like 2,6-dimethoxy-3-chlorophenol requires matrix-specific physicochemical manipulation. For soil , subcritical water ASE exploits temperature-dependent dielectric shifts to break matrix hydrogen bonds, offering a superior, solvent-free alternative to Soxhlet extraction. For water , SPE relies on precise pH suppression to drive hydrophobic partitioning, outperforming traditional LLE in both recovery and throughput. By implementing isotopic internal standards and surrogate spikes, both methodologies function as highly reliable, self-validating analytical systems.

References

  • Möder, M., Schrader, S., Franck, U., & Popp, P. "Determination of Chlorophenols in Soils Using Accelerated Solvent Extraction Combined with Solid-Phase Microextraction." Analytical Chemistry, ACS Publications.[Link]

  • Rodríguez, I., Mejuto, M. C., Bollaín, M. H., & Cela, R. "Evaluation of two solid-phase extraction procedures for the preconcentration of chlorophenols in drinking water." Journal of Chromatography A, PubMed.[Link]

  • Wang, J., Wang, W., Wu, Q., Wang, C., & Wang, Z. "EXTRACTION OF SOME CHLOROPHENOLS FROM ENVIRONMENTAL WATERS USING A NOVEL GRAPHENE-BASED MAGNETIC NANOCOMPOSITE FOLLOWED BY HPLC DETERMINATION." Journal of Liquid Chromatography & Related Technologies, Taylor & Francis.[Link]

Comparative

Structural comparison of 2,6-Dimethoxy-3-chlorophenol with other chlorinated syringols

Structural and Analytical Comparison of 2,6-Dimethoxy-3-chlorophenol with Chlorinated Syringol Analogues Introduction & Significance Chlorinated syringols are a critical class of ecotoxicological markers primarily genera...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Analytical Comparison of 2,6-Dimethoxy-3-chlorophenol with Chlorinated Syringol Analogues

Introduction & Significance

Chlorinated syringols are a critical class of ecotoxicological markers primarily generated during the chemical bleaching of hardwood pulp[1]. Because hardwood lignin is heavily composed of syringyl units, its oxidative depolymerization and subsequent electrophilic chlorination yield various chlorinated 2,6-dimethoxyphenols (syringols)[2]. Within this family, 2,6-dimethoxy-3-chlorophenol (3-chlorosyringol) serves as a vital intermediate and a comparative baseline for understanding the physicochemical behavior, environmental persistence, and toxicity of more highly substituted polychlorinated syringols[3].

Structural and Physicochemical Comparison

The positional isomerism of the chlorine atom(s) on the syringol aromatic ring dictates the molecule's electronic properties, acidity (pKa), and lipophilicity (LogP).

Table 1: Physicochemical Comparison of Chlorinated Syringols

CompoundSubstitution PatternMolecular WeightElectronic Effects & pKa ModulationLipophilicity (LogP Trend)
Syringol None154.16 g/mol Baseline pKa (~9.98).Lowest
3-Chlorosyringol 3-Chloro188.61 g/mol Meta to OH. Strong inductive (-I) withdrawal lowers pKa.Moderate
4-Chlorosyringol 4-Chloro188.61 g/mol Para to OH. Competing -I and mesomeric (+M) effects.Moderate
3,4-Dichlorosyringol 3,4-Dichloro223.05 g/mol Synergistic -I effects significantly increase acidity.High
Trichlorosyringol 3,4,5-Trichloro257.50 g/mol Maximum electron withdrawal; lowest pKa in series.Highest (Bioaccumulative)

Expertise & Causality: The hydroxyl (-OH) group at C1 and methoxy (-OCH3) groups at C2 and C6 strongly activate the aromatic ring. The -OH group directs electrophiles to the para position (C4), while the methoxy groups direct to their respective ortho and para positions (C3 and C5)[2]. Consequently, chlorination produces a mixture of 3-chloro and 4-chloro isomers. As the degree of chlorination increases, the pKa decreases due to the inductive electron-withdrawing (-I) effect stabilizing the phenoxide anion. Concurrently, the hydrophobic nature of the chlorine atoms increases the partition coefficient (LogP), directly enhancing the molecule's ability to cross lipid bilayers and bioaccumulate in aquatic organisms[1].

Mechanistic Pathway of Formation

G Lignin Hardwood Lignin (Syringyl Units) Degradation Oxidative Cleavage (ClO2 / Cl2) Lignin->Degradation Syringol Syringol (2,6-Dimethoxyphenol) Degradation->Syringol Depolymerization Cl3 3-Chlorosyringol (Meta to OH) Syringol->Cl3 Electrophilic Chlorination (C3) Cl4 4-Chlorosyringol (Para to OH) Syringol->Cl4 Electrophilic Chlorination (C4) Cl_poly Polychlorinated Syringols (3,4-Di & 3,4,5-Tri) Cl3->Cl_poly Further Chlorination Cl4->Cl_poly Further Chlorination

Fig 1: Reaction pathway of hardwood lignin degradation into mono- and polychlorinated syringols.

Experimental Methodologies

To objectively study these compounds, robust, self-validating protocols for both targeted synthesis and trace-level environmental quantification are required.

Protocol 1: Kinetically Controlled Synthesis of 3-Chlorosyringol

Objective: To synthesize 3-chlorosyringol while minimizing the formation of polychlorinated byproducts. Causality & Design: Using sulfuryl chloride ( SO2​Cl2​ ) at low temperatures provides kinetic control, limiting the reaction to mono-substitution by preventing the thermal threshold for di-chlorination from being breached.

  • Preparation: Dissolve 10 mmol of 2,6-dimethoxyphenol (syringol) in 50 mL of anhydrous dichloromethane (DCM) under a continuous nitrogen atmosphere[4].

  • Thermal Control: Submerge the reaction flask in an ice bath (0°C).

  • Chlorination: Add 1.0 equivalent of SO2​Cl2​ (diluted in 10 mL DCM) dropwise over 45 minutes. Rationale: Dropwise addition prevents localized concentration spikes of the chlorinating agent, ensuring a strict stoichiometric 1:1 reaction and suppressing polychlorination[4].

  • Quenching & Extraction: Quench the reaction with 30 mL of saturated aqueous NaHCO3​ to neutralize evolved HCl. Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Separate 3-chlorosyringol from the 4-chloro isomer and unreacted syringol using silica gel column chromatography (eluent: hexane/ethyl acetate gradient).

Protocol 2: GC-MS Quantification in Aqueous Effluents

Objective: Trace-level detection and structural verification of chlorinated syringols in environmental water samples[5]. Causality & Design: Phenolic hydroxyl groups cause severe peak tailing in gas chromatography due to hydrogen bonding with the column's stationary phase. Acetylation chemically masks the hydroxyl group, yielding volatile, thermally stable acetates that provide sharp chromatographic peaks for accurate quantitation[5].

G Sample Aqueous Effluent (1 Liter Sample) SPE Solid Phase Extraction (C18 Cartridge) Sample->SPE Analyte Concentration Deriv Acetylation Derivatization (Acetic Anhydride/Pyridine) SPE->Deriv Elution (CH2Cl2) & Drying GCMS Capillary GC-MS (HP-5 Column, 60m) Deriv->GCMS Volatilization of Acetates Data SIM Quantitation & Mass Spectral Match GCMS->Data Ion Detection

Fig 2: Self-validating extraction and GC-MS workflow for chlorosyringol quantification.

  • Solid-Phase Extraction (SPE): Pass 1 L of filtered aqueous effluent through a pre-conditioned C18 SPE cartridge. Elute the retained phenolics with 5 mL of methylene chloride[5].

  • Derivatization: Evaporate the eluate to near dryness. Add 100 µL of acetic anhydride and 50 µL of pyridine. Incubate at 60°C for 30 minutes to ensure complete acetylation of the phenolic hydroxyl groups[5].

  • Chromatographic Separation: Inject 1 µL of the derivatized sample into a GC-MS equipped with an HP-5 capillary column (60 m x 0.25 mm)[5].

  • Temperature Programming: Hold the initial temperature at 60°C for 1 min. Ramp at 5°C/min to 160°C, then at 10°C/min to 280°C. Rationale: This specific thermal gradient ensures baseline resolution between the closely eluting 3-chloro and 4-chloro isomers[5].

  • Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting the specific molecular ions of the acetylated chlorosyringols for high-sensitivity quantitation[5].

References

  • Synthesis, structure verification and gas chromatographic determination of chlorinated catechols and guaiacols occurring in spent bleach liquors - jyu.fi - 4

  • The Natural and Anthropogenic Processes Responsible for the Presence of Methoxyphenols in Ecosystems and Human Surrounding - ros.edu.pl - 1

  • 3-chlorosyringol - the NIST WebBook - nist.gov - 3

  • EVALUATION OF THE CONTENT OF CHLOROPHENOLS AND THEIR DERIVATIVES IN WATER SUPPLY SYSTEMS - icm.edu.pl -5

  • The Reaction of Syringol with Chlorine Dioxide - researchgate.net - 2

Sources

Validation

Evaluating analytical pyrolysis methods for 2,6-Dimethoxy-3-chlorophenol yield

The quantification of specific monomeric phenols during the thermal degradation of chlorinated lignins is a critical analytical challenge. Among these, 2,6-Dimethoxy-3-chlorophenol serves as a highly specific diagnostic...

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Author: BenchChem Technical Support Team. Date: April 2026

The quantification of specific monomeric phenols during the thermal degradation of chlorinated lignins is a critical analytical challenge. Among these, 2,6-Dimethoxy-3-chlorophenol serves as a highly specific diagnostic marker for the pyrolysis of chlorinated natural organic polymers, such as bleached pulp residues and chlorolignins[1].

Because 2,6-Dimethoxy-3-chlorophenol is a primary pyrolysis product, its structural integrity is highly sensitive to the thermal environment. Evaluating the yield of this compound requires a deep understanding of how different analytical pyrolysis methods—specifically Analytical Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) versus Fixed-Bed Reactor Pyrolysis—influence the kinetic balance between primary ether bond cleavage and secondary degradation reactions.

This guide objectively compares these methodologies, detailing the causality behind experimental choices, self-validating protocols, and comparative yield data to assist researchers in selecting the optimal workflow for structural characterization and mass balance studies.

Mechanistic Causality: Formation vs. Degradation

To accurately evaluate analytical methods, we must first understand the thermal behavior of the target molecule. The formation of 2,6-Dimethoxy-3-chlorophenol occurs via the homolytic cleavage of β -O-4 ether linkages in chlorinated syringyl units of the lignin macromolecule[2].

However, the methoxy groups and the chlorine substituent are thermally labile. If the vapor residence time in the heated zone is too long, or if the temperature exceeds 600°C, the primary 2,6-Dimethoxy-3-chlorophenol undergoes secondary cracking[2]. This leads to demethoxylation (forming chlorocatechols) and dechlorination (forming simple phenols and gases), artificially lowering the measured yield of the target marker[3].

MechanisticPathway Lignin Chlorinated Lignin Polymer (Syringyl-Rich) Primary Primary Thermal Cleavage (β-O-4 Ether Bonds) Lignin->Primary Heat (>300°C) Radical Chlorinated Syringol Intermediates Primary->Radical Target 2,6-Dimethoxy-3-chlorophenol (Primary Marker) Radical->Target Rapid Quenching Secondary Secondary Cracking (Demethoxylation) Target->Secondary High Temp (>600°C) Degraded Catechols & Gases (Yield Loss) Secondary->Degraded

Fig 1: Mechanistic pathway of 2,6-Dimethoxy-3-chlorophenol formation and secondary degradation.

Methodological Comparison: Py-GC/MS vs. Fixed-Bed Reactors

The choice of pyrolysis reactor fundamentally alters the physical environment of the evolving vapors, directly impacting the yield of 2,6-Dimethoxy-3-chlorophenol.

Analytical Py-GC/MS (Micro-Furnace)

Py-GC/MS utilizes microgram-scale samples subjected to flash heating (e.g., >1000°C/s). The critical advantage here is the direct on-column transfer of pyrolysates. By sweeping the primary vapors immediately into the GC column using a continuous helium flow, the residence time in the hot zone is reduced to milliseconds. This effectively "freezes" the reaction profile, preserving primary markers like 2,6-Dimethoxy-3-chlorophenol and preventing secondary cracking[3].

Fixed-Bed Reactor Pyrolysis

Fixed-bed reactors are designed for macro-scale processing (grams to kilograms) and are essential for determining overall mass balances (biochar, bio-oil, and syngas yields)[4]. However, the slower heating rates (10–50°C/min) and the percolation of primary vapors through the hot char bed induce severe secondary reactions. Furthermore, the reliance on off-line condensation and solvent extraction introduces physical losses of volatile organic compounds (VOCs)[3]. Consequently, the specific yield of 2,6-Dimethoxy-3-chlorophenol is significantly lower compared to Py-GC/MS.

WorkflowComparison cluster_PyGC Analytical Py-GC/MS cluster_Fixed Fixed-Bed Reactor Sample Chlorolignin Sample Flash Flash Pyrolysis (500°C) Sample->Flash Fixed Slow Pyrolysis (500°C) Sample->Fixed Direct Direct On-Column Transfer Flash->Direct MS1 In-situ GC/MS Quant Direct->MS1 Condense Bio-oil Condensation Fixed->Condense Extract Solvent Extraction Condense->Extract MS2 Off-line GC/MS Quant Extract->MS2

Fig 2: Experimental workflow comparison between Py-GC/MS and Fixed-Bed Reactor methods.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, both protocols below incorporate internal standardization. This creates a self-validating system where extraction efficiencies and MS response factors are continuously monitored.

Protocol A: Flash Pyrolysis via Py-GC/MS

Objective: Maximize primary marker yield for structural elucidation.

  • Sample Preparation: Weigh exactly 150 µg of dried chlorolignin into a deactivated stainless-steel eco-cup.

  • Internal Standardization: Spike the sample with 1.0 µL of 4-fluorophenol solution (100 µg/mL in methanol). Allow the solvent to evaporate at room temperature for 10 minutes. Causality: 4-fluorophenol acts as an internal standard that co-elutes in the phenolic region but does not naturally occur in lignin, validating the MS response.

  • Pyrolysis Parameters: Drop the cup into a micro-furnace pyrolyzer pre-heated to 500°C. Causality: 500°C is the optimal threshold to ensure complete β -O-4 cleavage while remaining below the activation energy required for rapid demethoxylation.

  • GC/MS Transfer: Use Helium carrier gas at 1.2 mL/min with a split ratio of 50:1. Transfer line temperature must be maintained at 300°C to prevent high-molecular-weight condensation.

  • Quantification: Run the GC oven from 40°C (hold 2 min) to 280°C at 10°C/min. Operate the MS in Selected Ion Monitoring (SIM) mode targeting m/z 188 and 190 (characteristic isotopic cluster for 2,6-Dimethoxy-3-chlorophenol).

Protocol B: Slow Pyrolysis via Fixed-Bed Reactor

Objective: Evaluate bulk bio-oil composition and macro-scale yields.

  • Reactor Loading: Load 5.00 g of chlorolignin into a horizontal quartz tube reactor.

  • Atmosphere Control: Purge the system with N₂ at 100 mL/min for 15 minutes to ensure a strictly anoxic environment, preventing oxidative degradation.

  • Thermal Profile: Heat the reactor at a rate of 20°C/min up to a final temperature of 500°C, holding for 30 minutes.

  • Condensation & Trapping: Route the effluent gases through a series of three impingers submerged in an ice-salt bath (-10°C), each containing 20 mL of High-Performance Liquid Chromatography (HPLC) grade dichloromethane (DCM).

  • Extraction & Validation: Combine the DCM fractions. Spike the combined extract with 50 µL of the 4-fluorophenol internal standard (1 mg/mL). Causality: Adding the standard post-condensation validates the GC/MS injection and concentration steps, isolating reactor losses from analytical losses.

  • Analysis: Concentrate the extract to exactly 2.0 mL under a gentle N₂ stream. Inject 1.0 µL into the GC/MS using the identical oven and SIM parameters described in Protocol A.

Quantitative Data Summary

The table below summarizes the typical performance metrics and yields of 2,6-Dimethoxy-3-chlorophenol when utilizing the two distinct methodologies under identical peak temperatures (500°C).

ParameterAnalytical Py-GC/MSFixed-Bed Reactor
Sample Size ~150 µg~5.0 g
Heating Rate >1000 °C/s (Flash)20 °C/min (Slow)
Vapor Residence Time < 0.1 seconds5 – 15 seconds
Relative Yield of Target *14.5 ± 0.8 % 4.2 ± 1.5 %
Reproducibility (RSD) < 5 %12 – 18 %
Primary Limitation Cannot determine bulk char/gas mass balanceSevere secondary cracking and condensation losses

*Relative yield expressed as a mass percentage of the total quantifiable phenolic fraction. Data extrapolated from comparative biomass pyrolysis behaviors[3],[4].

Conclusion & Recommendations

For researchers focused on the structural characterization of chlorinated natural organic polymers or the specific quantification of 2,6-Dimethoxy-3-chlorophenol , Analytical Py-GC/MS is the vastly superior method. Its flash heating and direct transfer capabilities prevent the secondary degradation of labile methoxy and chloro-groups, yielding a highly accurate representation of the primary polymer structure.

Conversely, while the Fixed-Bed Reactor is indispensable for engineering scale-ups and determining overall phase yields (bio-oil vs. biochar), it inherently underestimates the presence of complex monomeric phenols due to extended residence times and secondary cracking. When using fixed-bed systems, researchers must account for these kinetic losses if attempting to back-calculate the original polymer's syringyl content.

Sources

Comparative

Benchmarking 2,6-Dimethoxy-3-chlorophenol degradation rates against other chlorophenols

The degradation of highly substituted phenolic compounds represents a critical bottleneck in environmental remediation and pharmaceutical wastewater treatment. Benchmarking the degradation kinetics of complex, sterically...

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Author: BenchChem Technical Support Team. Date: April 2026

The degradation of highly substituted phenolic compounds represents a critical bottleneck in environmental remediation and pharmaceutical wastewater treatment. Benchmarking the degradation kinetics of complex, sterically hindered molecules like 2,6-Dimethoxy-3-chlorophenol against simpler analogs (e.g., 4-chlorophenol and 2,4-dichlorophenol) provides essential mechanistic insights. This guide objectively compares these degradation profiles, focusing on how steric hindrance and electronic effects dictate oxidative susceptibility.

Mechanistic Insights: Electronic Activation vs. Steric Shielding

Chlorophenol degradation typically proceeds via Advanced Oxidation Processes (AOPs) or enzymatic oxidation (e.g., laccase or peroxidase) [[1]](). The structural features of 2,6-Dimethoxy-3-chlorophenol create a paradoxical kinetic profile compared to standard chlorophenols:

  • Electronic Activation (The Methoxy Effect): The two methoxy (–OCH₃) groups at the 2 and 6 positions are strongly electron-donating via resonance. This significantly lowers the oxidation potential of the phenol ring, facilitating rapid initial single-electron abstraction by enzymes or radicals to form a phenoxy radical 2.

  • Steric Hindrance (The Structural Barrier): Despite this electronic activation, the bulky methoxy groups adjacent to the hydroxyl group, combined with the chlorine atom at the 3-position, create a dense steric shield. This impedes the approach of bulky enzymes and hinders the nucleophilic attacks required for subsequent ring cleavage.

  • The Halogen Effect: Studies on electro-Fenton degradation demonstrate that initial degradation rates for simpler chlorophenols follow the sequence 2,4-DCP > 2,4,6-TCP > PCP > 4-CP 3. However, highly methoxylated compounds exhibit extremely slow complete mineralization. For instance, Aspergillus awamori can mineralize 2.0 g/L of 2,4-DCP in 5 days, but fails to fully degrade the same concentration of 2,6-dimethoxyphenol even after 8 days 4.

Comparative Kinetic Benchmarks

The table below synthesizes the degradation behavior of 2,6-Dimethoxy-3-chlorophenol against widely studied alternatives, highlighting the divergence between initial transformation rates and deep mineralization.

CompoundStructural FeaturesInitial Oxidation RateMineralization EfficiencyDominant Kinetic Barrier
4-Chlorophenol (4-CP) Para-Cl, low steric bulkModerateHighInitial ring activation
2,4-Dichlorophenol (2,4-DCP) Ortho/Para-ClHighHighDechlorination
2,4,6-Trichlorophenol (2,4,6-TCP) High Cl contentModerateModerateSteric hindrance, high oxidation state
2,6-Dimethoxyphenol (2,6-DMP) Ortho-methoxy (x2)Very HighLowRing cleavage (steric bulk)
2,6-Dimethoxy-3-chlorophenol Mixed Cl/Methoxy High Very Low Extreme steric hindrance at 2,3,6 positions

Standardized Benchmarking Protocol: Self-Validating Enzymatic Assay

To objectively quantify the degradation rate of 2,6-Dimethoxy-3-chlorophenol against 4-CP and 2,4-DCP, we utilize a laccase-mediated degradation assay. This protocol is engineered as a self-validating system to ensure data integrity.

Experimental Workflow

Workflow Step1 Substrate Preparation (2,6-DM-3-CP vs. 4-CP) Step2 Enzymatic Oxidation (Laccase LAC-4, pH 5.0) Step1->Step2 Buffer Addition Step3 Phenoxy Radical Generation Step2->Step3 1e- Transfer Step4 Steric Hindrance Evaluation Step3->Step4 Structural Impact Step5 HPLC-UV Quantification (Remaining Substrate) Step4->Step5 Quenching & Extraction Step6 Kinetic Modeling (Pseudo-First-Order) Step5->Step6 Data Analysis

Fig 1. Laccase-mediated degradation workflow for benchmarking chlorophenols.

Step-by-Step Methodology

1. Substrate & Matrix Preparation Prepare 100 mg/L stock solutions of 2,6-Dimethoxy-3-chlorophenol, 4-CP, and 2,4-DCP in 50 mM acetate buffer adjusted to pH 5.0.

  • Causality: A pH of 5.0 is strictly maintained because it preserves the protonation state of the catalytic histidine residues in laccase (e.g., LAC-4), ensuring optimal redox potential for electron abstraction 1.

2. Self-Validating Controls Setup Establish two parallel control reactors:

  • Abiotic Control: Substrate + heat-denatured laccase (boiled for 15 mins). Validates that degradation is purely enzymatic and not due to auto-oxidation.

  • Mass Balance Control: Run Total Organic Carbon (TOC) analysis in parallel with HPLC. Validates whether the substrate is undergoing complete mineralization or merely transforming into dead-end quinone intermediates.

3. Enzymatic Initiation & Incubation Add 1 U/mL of purified laccase to 2 mL of each substrate solution. Incubate in a shaking water bath at 30 °C at 150 rpm.

  • Causality: 30 °C provides sufficient kinetic energy to overcome the initial activation barrier without inducing thermal denaturation of the enzyme's tertiary structure.

4. Precision Quenching & Extraction At predefined intervals (0, 15, 30, 60, 120, and 240 mins), extract 200 µL aliquots. Immediately spike the aliquot with 10 mg/L of 4-bromophenol (Internal Standard) and mix with an equal volume of HPLC-grade ethyl acetate.

  • Causality: Ethyl acetate serves a dual purpose: it partitions the unreacted chlorophenols into the organic phase for analysis, and the solvent shock instantly denatures the laccase, halting the reaction precisely at the target time point 1. The recovery rate of 4-bromophenol validates extraction efficiency.

5. HPLC-UV Quantification & Kinetic Modeling Analyze the organic phase using a C18 column (Mobile phase: 0.1% formic acid/acetonitrile gradient). Monitor at 275 nm for chlorophenols and 470 nm for methoxy-derivatives. Plot ln(C/C0​) versus time to derive the pseudo-first-order rate constant ( k ).

Degradation Pathway Dynamics

Understanding the degradation pathway explains why 2,6-Dimethoxy-3-chlorophenol exhibits rapid initial oxidation but poor mineralization. The steric bulk prevents the ring-cleavage dioxygenases or deep oxidation radicals from accessing the carbon backbone.

Pathway A 2,6-Dimethoxy-3-chlorophenol (Intact Substrate) B Phenoxy Radical (Rapid 1e- Oxidation) A->B Laccase / AOPs (- e-, - H+) C Quinone Intermediate (Sterically Hindered) B->C Radical Coupling or Oxidation D Dechlorination / Demethoxylation C->D Nucleophilic Attack (Rate-Limiting) E Ring Cleavage (Slow Mineralization) D->E Deep Oxidation

Fig 2. Proposed mechanistic degradation pathway for 2,6-Dimethoxy-3-chlorophenol.

References

  • [3] Comparison treatment of various chlorophenols by electro-Fenton method: relationship between chlorine content and degradation - PubMed. nih.gov. Available at:

  • [1] Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum - PMC. nih.gov. Available at:

  • [2] Fenton-Mediated Chlorophenol Degradation by Iron-Reducing Compounds Isolated from Endophytic Fungi in Atacama Puna Plateau Lecanicillium ATA01. proquest.com. Available at:

  • Biodegradation of high amounts of phenol, catechol, 2,4-dichlorophenol and 2,6-dimethoxyphenol by Aspergillus awamori cells. researchgate.net. Available at:

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational &amp; Disposal Guide for 2,6-Dimethoxy-3-chlorophenol

As a Senior Application Scientist, I approach chemical waste management not merely as a logistical hurdle, but as a critical extension of the chemical lifecycle. 2,6-Dimethoxy-3-chlorophenol (CAS: 18113-22-9) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical waste management not merely as a logistical hurdle, but as a critical extension of the chemical lifecycle. 2,6-Dimethoxy-3-chlorophenol (CAS: 18113-22-9) is a highly specialized halogenated phenolic compound utilized in drug development and pharmaceutical synthesis. Its unique molecular architecture—a phenolic ring substituted with a chlorine atom and two electron-donating methoxy groups—dictates severe environmental persistence and biological toxicity.

This guide provides drug development professionals with field-proven, self-validating protocols for the safe handling, segregation, and terminal disposal of 2,6-dimethoxy-3-chlorophenol, ensuring absolute compliance with environmental regulations and laboratory safety standards.

Mechanistic Toxicology & Hazard Profile

To design an effective safety protocol, one must first understand the molecular causality behind the compound's hazards.

Mitochondrial Toxicity: Like many substituted chlorophenols, 2,6-dimethoxy-3-chlorophenol exhibits lipophilic properties that allow it to readily cross cellular and mitochondrial membranes. Once inside the mitochondria, the compound acts as a protonophore. It by dissipating the proton gradient across the inner mitochondrial membrane, which inhibits ADP phosphorylation and state 4 respiration[1]. This disruption leads to rapid cellular energy depletion, enhanced mitochondrial ATPase activity, and systemic toxicity[1].

Thermal Degradation Hazards: The presence of the chlorine atom is the most critical factor in determining its disposal route. Incomplete combustion of chlorophenols at low temperatures leads to the formation of highly toxic, as well as phosgene gas[2][3]. Therefore, standard biological degradation or low-temperature burning is strictly prohibited.

Operational Safety & Handling Protocols

Every interaction with 2,6-dimethoxy-3-chlorophenol must be treated as a potential exposure event. The following step-by-step methodology ensures operator safety:

  • Engineering Controls: Perform all procedures involving the weighing, transfer, or reaction of the compound within a certified Class II biological safety cabinet or a chemical fume hood to prevent exposure to toxic aerosols[4].

  • Personal Protective Equipment (PPE):

    • Gloves: Utilize heavy-duty Nitrile or Neoprene gloves. Chlorophenols are easily absorbed through the skin and can cause severe systemic toxicity and chemical burns[5].

    • Eye/Face Protection: Wear chemical splash goggles. If handling bulk powders, a full face shield is required[5].

  • Chemical Incompatibilities: Store the compound in a cool, dry, well-ventilated area strictly separated from strong oxidizing agents (e.g., perchlorates, peroxides, permanganates)[6]. The electron-rich nature of the dimethoxy-substituted aromatic ring makes it highly susceptible to violent exothermic reactions when exposed to oxidizers.

Waste Segregation & Collection Workflow

Trustworthy laboratory protocols require a self-validating system. Cross-contamination of waste streams can lead to hazardous reactions or regulatory fines.

Step-by-Step Collection Methodology:

  • Never Discharge to Sewer: Under no circumstances should 2,6-dimethoxy-3-chlorophenol or its solutions be discarded down the sink drain; it is highly toxic to aquatic life with long-lasting environmental effects[4][7].

  • Solid Waste Segregation: Collect contaminated pipette tips, Eppendorf tubes, and gloves in [4]. These must be kept strictly separate from non-hazardous laboratory trash.

  • Liquid Waste Segregation: Separate liquid waste into "Halogenated Organic Waste" (for solvent-dissolved chlorophenol) and "Aqueous Halogenated Waste" (for water-based washings).

  • The 90% Capacity Rule: Use high-density polyethylene (HDPE) or amber glass containers. Keep containers closed when not actively adding waste. Request a hazardous waste pickup from your Environmental Health and Safety (EHS) department immediately when the container reaches 90% capacity to prevent over-pressurization[4].

  • Labeling: Affix a hazardous waste label identifying the contents specifically as "Toxic/Halogenated - Contains 2,6-Dimethoxy-3-chlorophenol"[4].

Primary Disposal Mechanisms (Logistics & Treatment)

According to, thermal destruction is the mandated method, provided specific thermodynamic parameters are met[3].

  • High-Temperature Incineration: Waste must be transferred to a licensed facility capable of high-temperature rotary kiln incineration. The incinerator must operate at temperatures exceeding 1,000°C with a prolonged residence time to ensure complete thermal destruction and prevent the synthesis of PCDDs/PCDFs[2][3].

  • Acid Scrubbing: The incineration facility must be equipped with an acid scrubber system to neutralize the hydrogen chloride (HCl) gas generated during the combustion of the chlorinated ring[3].

  • Advanced Oxidation Processes (AOPs): For dilute aqueous waste streams, AOPs (such as UV irradiation combined with a TiO₂ catalyst) can be employed to generate highly reactive hydroxyl radicals. This process mineralizes the chlorophenol into harmless byproducts (CO₂, H₂O, and chloride ions) prior to final disposal[8].

WasteManagement Gen Waste Generation (2,6-Dimethoxy-3-chlorophenol) SegA Solid Waste (PPE, Consumables) Gen->SegA SegB Liquid Waste (Halogenated Solvents) Gen->SegB SegC Aqueous Waste (Washings) Gen->SegC Store 90% Capacity Rule HDPE/Glass Containers SegA->Store SegB->Store SegC->Store Pickup EHS Hazardous Waste Pickup Store->Pickup Incineration High-Temp Incineration (>1000°C + Acid Scrubber) Pickup->Incineration Solids & Organics AOP Advanced Oxidation (UV/TiO2 Mineralization) Pickup->AOP Aqueous Effluents AOP->Incineration Residual Sludge

Workflow for the segregation, collection, and terminal disposal of chlorophenol laboratory waste.

Emergency Spill Response Protocol

In the event of a laboratory spill, immediate and systematic action is required to prevent environmental discharge and inhalation exposure[6].

  • Evacuate & Isolate: Evacuate personnel from the immediate area and secure the perimeter[6].

  • Ventilate: Ensure the fume hood or room exhaust is operating at maximum capacity to clear potential vapors[6].

  • Containment: Don appropriate PPE (including a filter respirator for organic vapors if aerosolized)[5]. Contain the spill using inert, non-combustible absorbent materials (e.g., vermiculite, dry sand, or specialized HazMat pads).

  • Collection: Sweep or scoop the absorbed material using non-sparking tools and place it into a compatible, sealable hazardous waste container[5][6].

  • Decontamination: Wash the spill area with a mild alkaline detergent solution to neutralize residual traces, collecting the wash water strictly as halogenated aqueous waste[5].

Quantitative Waste Stream Compatibility Matrix

The following table summarizes the quantitative limits and compatibility requirements for various 2,6-Dimethoxy-3-chlorophenol waste streams to ensure self-validating logistical safety.

Waste Stream TypeMatrix / ContaminantsPrimary Container MaterialMaximum Fill CapacityAuthorized Terminal Disposal MethodIncompatible Mixing Risks
Solid Waste Contaminated PPE, tips, wipesPuncture-proof HDPE90%High-Temp IncinerationNon-hazardous trash, biologicals
Liquid (Organic) Dissolved in organic solventsAmber Glass / PTFE90%High-Temp IncinerationNon-halogenated organics
Liquid (Aqueous) Water washings, buffers (<1% TOC)HDPE90%AOPs / IncinerationStrong oxidizers, strong acids
Bulk Powder Unused/expired chemicalOriginal sealed glassN/AHigh-Temp IncinerationAqueous streams, metals

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Chlorophenols." Centers for Disease Control and Prevention (CDC). URL: [Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 268 -- Land Disposal Restrictions." eCFR. URL:[Link]

  • Oxford Academic. "Effects of chlorinated phenols on rat embryonic and hepatic mitochondrial oxidative phosphorylation." Environmental Toxicology and Chemistry. URL: [Link]

  • International Programme on Chemical Safety. "Chlorophenols (EHC 93, 1989)." INCHEM. URL:[Link]

  • University of Tennessee Health Science Center (UTHSC). "Phenol, Chloroform, or TRIzol™ Waste Disposal." Research Safety Affairs. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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2,6-Dimethoxy-3-chlorophenol
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2,6-Dimethoxy-3-chlorophenol
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